Ivabradine
描述
属性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048240 | |
| Record name | Ivabradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155974-00-8 | |
| Record name | Ivabradine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivabradine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivabradine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivabradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ivabradine on HCN4 Channels
Introduction: The Heart's Pacemaker and the Role of HCN4
The rhythmic beating of the heart originates in the sinoatrial node (SAN), the heart's natural pacemaker.[1][2] This intrinsic automaticity is driven by a specialized ionic current known as the "funny" current, or If.[1][3] Unlike most voltage-gated channels that activate upon depolarization, the If current is unique in that it activates upon hyperpolarization of the cell membrane, contributing to the diastolic depolarization phase of the cardiac action potential.[1][4] The molecular basis for the If current is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family.[5][6][7] In the human SAN, the HCN4 isoform is the predominantly expressed and is considered the molecular determinant of the If current.[8][9]
Ivabradine is a first-in-class heart rate-lowering agent that selectively targets and inhibits HCN channels.[5][6][10][11][12] Its clinical efficacy in treating chronic stable angina and heart failure stems from its ability to specifically reduce the pacemaker firing rate without affecting other cardiovascular parameters like myocardial contractility or ventricular repolarization.[1][2][11] This guide provides a detailed technical exploration of the molecular mechanism by which this compound exerts its inhibitory effect on HCN4 channels.
The Core Mechanism: State- and Use-Dependent Pore Block
The central tenet of this compound's mechanism is its action as an open-channel blocker .[8][9][13][14][15] This means that this compound can only access its binding site and exert its blocking effect when the HCN4 channel is in its open conformation.[9][10][12][13][14] This state-dependency is the foundation for its characteristic use-dependence , where the degree of block accumulates with repeated channel openings, such as during a normal heart rhythm.[8][9][14]
As a lipophilic molecule, this compound traverses the cell membrane and approaches its binding site from the intracellular side of the channel.[8][10][12] The process can be broken down into the following key steps:
-
Channel Opening: During the diastolic phase of the cardiac action potential, the membrane hyperpolarizes, causing the HCN4 channel to open and allow the influx of Na+ and K+ ions, which initiates diastolic depolarization.[1][4]
-
Drug Access: The opening of the channel's intracellular gate exposes the this compound binding site located within the central pore cavity.[8][10][12]
-
Binding and Block: this compound enters the open pore and binds to specific residues, physically occluding the ion permeation pathway.[8][16]
-
Channel Closing and Trapping: Upon membrane depolarization, the channel closes, "trapping" the this compound molecule within the pore.[10][12] This trapping mechanism contributes to the cumulative, use-dependent nature of the block.
This dynamic interaction ensures that this compound's effect is intrinsically linked to the activity of the pacemaker cells, becoming more pronounced at higher heart rates when channels are opening more frequently.
Figure 1: State-dependent block of HCN4 channels by this compound.
Molecular Determinants of this compound Binding
High-resolution cryo-electron microscopy (cryo-EM) and mutagenesis studies have precisely identified the binding pocket for this compound within the inner vestibule of the HCN4 channel pore.[8][17] The interaction is primarily mediated by hydrophobic contacts with specific amino acid residues from the S6 transmembrane helix and the selectivity filter (SF) of the channel.[8][16][17]
The key residues that form the binding site are:
-
Tyrosine (Y507) and Isoleucine (I511) on the S6 helix are the primary molecular determinants, forming extensive hydrophobic interactions that stabilize the drug within the pore cavity.[8][17]
-
Cysteine (C479) , a unique residue in the HCN selectivity filter, contributes to the dynamics of the block, accelerating its kinetics through apolar interactions.[8][17]
-
Phenylalanine (F510) , while not in direct contact with this compound, indirectly influences the block by controlling the position of Y507 through a π-stacking interaction.[8][17]
The binding of this compound within this site leads to an electrostatic repulsion mechanism, where the positively charged tertiary amine group of the drug molecule hinders the passage of permeating Na+ and K+ ions through the selectivity filter.[8]
Figure 2: Key amino acid residues involved in this compound binding.
Quantitative Biophysical Effects
The interaction of this compound with HCN4 channels results in measurable changes in the channel's biophysical properties. These effects are typically quantified using patch-clamp electrophysiology.
| Parameter | Effect of this compound | Typical Value/Observation | Rationale |
| IC50 | Dose-dependent block | ~2.0-3.0 µM for hHCN4[13][14][18][19] | Concentration required to achieve 50% inhibition of the If current. |
| Use-Dependence | Block increases with repetitive stimulation | Steady-state block is significantly higher with pulsing protocols than with sustained hyperpolarization.[9][13] | Reflects the requirement for channels to open to allow drug binding and subsequent trapping. |
| Voltage-Dependence of Block | Block is favored by depolarization and relieved by strong hyperpolarization | Depolarizing pulses "drive" the positively charged drug into its site, while strong hyperpolarizing pulses can cause "kick-off".[10][12][13][14] | The electric field influences the movement of the charged drug molecule within the pore. |
| Activation Kinetics | Slows the rate of current activation | The time constant of activation (τact) is increased. | The presence of the drug in the pore sterically hinders the conformational changes required for full channel activation. |
Experimental Validation: A Protocol for Assessing this compound Block
The gold-standard technique for characterizing the mechanism of action of ion channel blockers like this compound is whole-cell patch-clamp electrophysiology . This method allows for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels. The following protocol outlines a typical experiment to assess the use-dependent block of hHCN4 channels heterologously expressed in a cell line (e.g., HEK293).
Step-by-Step Protocol
-
Cell Preparation:
-
Culture HEK293 cells stably or transiently transfected with the hHCN4 gene. Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.
-
On the day of recording, prepare a low-density culture dish of the cells.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations (e.g., 1, 3, 10, 30 µM) in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on an isolated, transfected cell.
-
Hold the membrane potential at a level where HCN4 channels are predominantly closed (e.g., -35 mV).[12]
-
Rationale: This holding potential prevents significant tonic block before the experimental protocol begins, allowing for a clean measurement of use-dependent effects.
-
-
Voltage-Clamp Protocol for Use-Dependence:
-
Apply a repetitive voltage protocol consisting of a hyperpolarizing step to activate the channels followed by a depolarizing step to deactivate them.[12]
-
Example Protocol: From a holding potential of -35 mV, apply a 600 ms hyperpolarizing step to -140 mV (to elicit If), followed by a 300 ms depolarizing step to +5 mV (to ensure channel closure and trapping). Repeat this two-step protocol at a frequency of 0.5 Hz.[12]
-
Causality: The hyperpolarizing step opens the channels, allowing this compound to bind. The depolarizing step closes the channels, trapping the drug. The repetition of this protocol mimics the cardiac cycle and allows the use-dependent block to accumulate to a steady state.
-
-
Data Acquisition and Analysis:
-
Record the current traces in the absence of the drug to establish a stable baseline (Control).
-
Perfuse the cell with the external solution containing the desired concentration of this compound while continuing the voltage-clamp protocol.
-
Continue recording until the current inhibition reaches a steady state.
-
Measure the peak current amplitude at the end of the hyperpolarizing step (-140 mV) for each pulse.
-
Calculate the fractional block as: (I_control - I_this compound) / I_control.
-
Plot the fractional block against the pulse number or time to visualize the onset and development of the use-dependent block.
-
Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.
-
Figure 3: Experimental workflow for assessing this compound's effect on HCN4.
Conclusion
The mechanism of action of this compound on HCN4 channels is a sophisticated example of state- and use-dependent pharmacology. Its ability to selectively block the channel from the intracellular side, but only when the channel is in the open conformation, provides a direct molecular explanation for its clinical profile as a pure heart rate-lowering agent. High-resolution structural data have pinpointed the precise binding site within the channel's inner pore, identifying key residues (Y507, I511, C479) that are critical for its inhibitory activity. The validation of this mechanism through detailed electrophysiological protocols underscores the intricate and dynamic relationship between drug, ion channel conformation, and physiological function. This comprehensive understanding is vital for the rational design of future HCN channel modulators with improved subtype specificity and therapeutic applications.
References
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PNAS. [Link]
- ResearchGate. (n.d.). Identification of the Molecular Site of this compound Binding to HCN4 Channels.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE. [Link]
- ResearchGate. (2024). Structural determinants of this compound block of the open pore of HCN4.
- National Institutes of Health. (2024). Structural determinants of this compound block of the open pore of HCN4. PubMed. [Link]
- Dr.Oracle. (2025). What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia?. Dr.Oracle. [Link]
- Sunny, S., et al. (2013). Funny current in cardiac pacemaker cells and its specific inhibitor this compound.
- ResearchGate. (n.d.). Mechanism of action of this compound on sinoatrial I f current.
- PLOS ONE. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE. [Link]
- National Institutes of Health. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PMC. [Link]
- National Institutes of Health. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. PMC. [Link]
- National Institutes of Health. (2020). Review: HCN Channels in the Heart. PMC. [Link]
- National Institutes of Health. (2007). Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity. PMC. [Link]
- National Institutes of Health. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. PubMed. [Link]
- National Institutes of Health. (2016). The “Funny” Current (If)
- National Institutes of Health. (2020). Review: HCN Channels in the Heart. PubMed. [Link]
- National Institutes of Health. (2025). This compound.
- National Institutes of Health. (2015). HCN Channel as Therapeutic Targets for Heart Failure and Pain. PubMed. [Link]
- Protein Data Bank Japan. (n.d.). EMDB-16860: this compound bound to HCN4 channel. Yorodumi. [Link]
- National Institutes of Health. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. PMC. [Link]
- J-Stage. (n.d.). Torsadogenic Potential of HCN Channel Blocker this compound Assessed in the Rabbit Proarrhythmia Model. J-Stage. [Link]
Sources
- 1. ijbio.com [ijbio.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The “Funny” Current (If) Inhibition by this compound at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: HCN Channels in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCN Channel as Therapeutic Targets for Heart Failure and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 11. droracle.ai [droracle.ai]
- 12. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural determinants of this compound block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Torsadogenic Potential of HCN Channel Blocker this compound Assessed in the Rabbit Proarrhythmia Model [jstage.jst.go.jp]
An In-depth Technical Guide to the Molecular Binding Site of Ivabradine on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel
Executive Summary
Ivabradine is a heart rate-lowering agent whose clinical efficacy is rooted in its specific inhibition of the "funny" current (If), which is crucial for cardiac pacemaking. This current is generated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform in the sinoatrial node. Understanding the precise molecular interactions between this compound and the HCN channel is paramount for optimizing drug design and developing next-generation, isoform-specific inhibitors. This guide provides a comprehensive technical overview of the this compound binding site, synthesizing findings from mutagenesis, electrophysiology, and cutting-edge cryo-electron microscopy (cryo-EM) to define the drug's mechanism of action at an atomistic level. We will explore the key amino acid residues that form the binding pocket, the state-dependent nature of the block, and the validated experimental workflows used to elucidate these critical details.
The If Current and the HCN Channel Family: The Physiological Target
The If current (or Ih in neurons) is a unique, mixed sodium-potassium inward current activated by membrane hyperpolarization and modulated by intracellular cyclic nucleotides. In the sinoatrial node, this current is a primary driver of the diastolic depolarization phase of the cardiac action potential, thus setting the rhythm of the heart. The molecular basis for If is the HCN channel family, which consists of four isoforms (HCN1-4).[1][2] These channels are tetramers, with each subunit comprising six transmembrane helices (S1-S6), a pore-forming loop between S5 and S6, and a cytoplasmic C-terminal region containing a cyclic nucleotide-binding domain (CNBD).[3]
This compound's therapeutic action is derived from its ability to enter the HCN channel pore and physically obstruct the flow of ions, thereby slowing the rate of diastolic depolarization and reducing heart rate.[4][5] The drug exhibits a characteristic "use-dependent" and "current-dependent" block, meaning its access to the binding site and efficacy are intrinsically linked to the channel's conformational state (open vs. closed) and the direction of ion flow.[4][5][6]
The this compound Binding Site: A High-Resolution View into the Channel Pore
Decades of research using mutagenesis and electrophysiology pointed to a binding site located within the inner vestibule of the HCN channel pore.[7][8][9] However, recent breakthroughs in cryo-electron microscopy have provided an unambiguous, high-resolution picture of this compound nestled within the open pore of the HCN4 channel.[4][10]
The binding site is a water-filled cavity located below the selectivity filter, accessible from the intracellular side.[4][7][8] this compound, being a lipophilic molecule, crosses the cell membrane and enters this cavity when the channel's activation gate opens during hyperpolarization.[4][6] The block is stabilized by interactions with key residues from the S6 transmembrane helices of the four surrounding subunits.
Key molecular determinants identified by cryo-EM and validated by functional studies include:
-
Tyrosine (Y507) and Isoleucine (I511) (RbHCN4 numbering): These residues, located on the S6 helix, form two distinct hydrophobic rings that surround the bulky hydrophobic groups of the this compound molecule.[4][11] This extensive hydrophobic contact surface is a primary contributor to the high-affinity binding. Mutating these residues to alanine dramatically reduces the blocking effect of the drug.[11][12]
-
Phenylalanine (F510): While not pointing directly into the pore to interact with the drug, this residue plays a crucial indirect role.[1][4] It engages in a π-stacking interaction with Y507, stabilizing its conformation and thereby ensuring the integrity of the binding pocket.[11] Earlier mutagenesis studies on human HCN4 (hHCN4) identified the corresponding residue, F509, as a key determinant of the block.[7][8][9]
-
Cysteine (C479): This residue, located in the channel's unique selectivity filter, is in close proximity to the bound drug and has been shown to accelerate the kinetics of the block.[1][4][10]
Molecular dynamics simulations further illuminate the mechanism, suggesting that the positively charged amine of this compound electrostatically repels permeating cations within the selectivity filter, effectively locking an ion in place and preventing further conduction.[1][4]
Caption: this compound binds within the central pore cavity, stabilized by key hydrophobic residues from the S6 helices of the four channel subunits.
Quantitative Analysis of Key Binding Residues
Site-directed mutagenesis studies have been instrumental in functionally validating the residues identified in structural and in-silico models. By systematically replacing key amino acids (e.g., with alanine) and measuring the resulting change in this compound's inhibitory concentration (IC₅₀), researchers can quantify each residue's contribution to the binding affinity.
| Residue (hHCN4) | Location | Effect of Alanine Mutation on this compound Block | Reference |
| Y506 | S6 Helix | Significant reduction in block (IC₅₀ increased from ~2 µM to ~58 µM) | [7][8][9] |
| F509 | S6 Helix | Moderate reduction in block (IC₅₀ increased from ~2 µM to ~44 µM) | [7][8][9] |
| I510 | S6 Helix | Significant reduction in block (IC₅₀ increased from ~2 µM to ~48 µM) | [7][8][9] |
| Y506A-I510A | S6 Helix | Profound reduction in block (IC₅₀ increased to >2000 µM) | [8] |
Note: Residue numbering may differ slightly between species (e.g., hHCN4 vs. RbHCN4). The data presented here is from foundational mutagenesis studies on human HCN4.
Experimental Workflow: Elucidating the Binding Site via Mutagenesis and Electrophysiology
The gold-standard method for identifying and validating a drug's binding site on an ion channel combines molecular biology with functional analysis. This self-validating system ensures that hypotheses generated from structural models are confirmed by observable changes in channel function.
Caption: Experimental workflow for validating binding site residues using mutagenesis and patch-clamp electrophysiology.
Detailed Protocol: Site-Directed Mutagenesis and Whole-Cell Patch-Clamp Analysis
This protocol outlines the essential steps to test the hypothesis that a specific residue, such as Y506 in hHCN4, is critical for this compound binding.
I. Site-Directed Mutagenesis
-
Template Preparation: Use a high-fidelity DNA polymerase to amplify a plasmid containing the wild-type (WT) hHCN4 cDNA.
-
Primer Design: Design primers containing the desired mutation (e.g., changing the Tyrosine codon 'TAT' to an Alanine codon 'GCT'). The primers should be complementary to opposite strands of the plasmid.
-
PCR Amplification: Perform PCR to amplify the entire plasmid, incorporating the mutagenic primers. This creates a new, mutated plasmid.
-
Template Digestion: Digest the PCR product with an enzyme (e.g., DpnI) that specifically targets and cleaves the methylated, parental (non-mutant) DNA template.
-
Transformation: Transform the remaining, mutated plasmid into competent E. coli for amplification.
-
Verification: Isolate the plasmid DNA from the E. coli and confirm the successful incorporation of the mutation via Sanger sequencing.
II. Heterologous Expression
-
Cell Culture: Culture a suitable mammalian cell line, such as HEK293 cells, which do not endogenously express HCN channels.
-
Transfection: Co-transfect the HEK293 cells with the plasmid DNA (either WT or mutant hHCN4) and a marker plasmid (e.g., encoding Green Fluorescent Protein, GFP) using a standard method like calcium phosphate precipitation or lipofection.[5]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient expression of the channel protein on the cell membrane. GFP-positive cells will be the targets for recording.
III. Electrophysiological Recording
-
Solution Preparation: Prepare an intracellular pipette solution and an extracellular bath solution with appropriate ionic compositions to isolate the HCN current.[8]
-
Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Identify a GFP-positive cell and achieve a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit the If/Ih current. A typical protocol involves holding the cell at a depolarized potential (e.g., -35 mV) where channels are closed, followed by a long hyperpolarizing step (e.g., to -140 mV) to activate the channels, and then a depolarizing step (e.g., to +10 mV) to measure tail currents.[8]
-
Drug Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing a known concentration of this compound. Record the current until a steady-state block is achieved.[13]
-
Dose-Response Analysis: Repeat step 5 with a range of this compound concentrations (e.g., 0.1 µM to 300 µM). For each concentration, calculate the percentage of current blocked compared to the control baseline.
-
Data Analysis: Plot the percentage of block against the this compound concentration and fit the data with the Hill equation to determine the IC₅₀ value for both WT and mutant channels. A statistically significant increase in the IC₅₀ for the mutant channel provides strong evidence that the mutated residue is involved in drug binding.[14]
An Alternative Binding Site in HCN1?
Intriguingly, recent cryo-EM studies of the neuronal HCN1 isoform in complex with this compound have revealed a completely different binding site.[3][15] In this structure, this compound was found in a previously unidentified pocket formed between the S1 and S4 helices of the voltage-sensor domain and the N-terminal HCN domain.[3][15] This suggests that this compound may act as a wedge, preventing the conformational changes of the voltage sensor required for channel opening.[3] This finding opens up the possibility that this compound's mechanism of action could be isoform-specific, a crucial consideration for the development of drugs targeting HCN channels in the central nervous system versus the heart.
Conclusion and Future Perspectives
The molecular binding site of this compound on HCN4 channels is now well-defined, located within the intracellular pore and formed by a constellation of hydrophobic residues on the S6 helices. This understanding, built upon a foundation of mutagenesis and electrophysiology and now solidified by high-resolution cryo-EM structures, provides a clear roadmap for the rational design of novel If inhibitors. The discovery of a potential alternative binding site in HCN1 highlights the structural diversity within the HCN family and presents an exciting opportunity for developing isoform-specific modulators for cardiac and neurological disorders. Future research will likely focus on leveraging these structural insights to create compounds with improved specificity and tailored kinetic properties.
References
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PNAS.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PubMed.
- Wang, D., et al. (2024). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound. PMC.
- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (2024). EMD-38961: Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. ResearchGate.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PNAS.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PMC.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. ResearchGate.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. AIR Unimi.
- Bucchi, A., et al. (2013). Identification of the molecular site of this compound binding to HCN4 channels. PubMed.
- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE Figures.
- Koncz, I., et al. (2021). Torsadogenic Potential of HCN Channel Blocker this compound Assessed in the Rabbit Proarrhythmia Model. Journal of Pharmacological Sciences.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. ResearchGate.
- Bucchi, A., et al. (2013). This compound-induced block of WT and mutant hHCN4 channels. ResearchGate.
- Postea, O., & Biel, M. (2011). Structures and action mechanisms of HCN channel inhibitors. ResearchGate.
- Bucchi, A., et al. (2002). If block by this compound depends on the voltage protocol used to activate... ResearchGate.
- Librizzi, L., et al. (2021). Systemic administration of this compound, an HCN channel inhibitor, blocks spontaneous absence seizures. bioRxiv.
Sources
- 1. Structural determinants of this compound block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 8. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the molecular site of this compound binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 15. EMDB < EMD-38961 [ebi.ac.uk]
An In-depth Technical Guide to the Electrophysiological Interplay of Ivabradine and the Sinoatrial Node Pacemaker Cell
A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals
Preamble: The Heart's Intrinsic Rhythm and a Targeted Intervention
The rhythmic beating of the heart, a fundamental process for life, originates in a small cluster of specialized cells known as the sinoatrial (SA) node, the heart's natural pacemaker.[1] The spontaneous electrical activity of these cells is governed by a unique and complex interplay of various ion channels.[2] A key player in this intricate orchestration is the "funny" current (If), a mixed sodium-potassium current that drives the slow diastolic depolarization phase of the action potential, ultimately setting the heart rate.[3][4] Ivabradine, a heart rate-lowering agent, exerts its therapeutic effect by specifically targeting the molecular entity responsible for If, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[5][6] This guide provides a detailed exploration of the electrophysiology of SA node pacemaker cells and the precise mechanism by which this compound modulates their function, offering field-proven insights and methodologies for its investigation.
Part 1: The Electrophysiological Blueprint of the Sinoatrial Node Pacemaker Cell
The automaticity of SA node cells stems from their ability to spontaneously depolarize to the threshold for firing an action potential, a characteristic that distinguishes them from working cardiomyocytes which maintain a stable resting membrane potential.[7] This spontaneous diastolic depolarization is not the result of a single ionic current but rather a finely tuned sequence of inward and outward currents.
The key ionic currents contributing to the SA node action potential are:
-
The "Funny" Current (If): Activated by hyperpolarization at the end of the preceding action potential, If provides an initial inward depolarizing current.[3] This current is carried primarily by HCN4 channels in the SA node.[8][9]
-
Calcium Currents (ICa,L and ICa,T): As the membrane depolarizes, transient (T-type) and long-lasting (L-type) calcium channels open, contributing to the upstroke of the action potential.[10]
-
Potassium Currents (IK): The repolarization phase is driven by the activation of delayed rectifier potassium currents, which lead to an outward flow of potassium ions.[10]
-
Sodium-Calcium Exchanger (NCX): This exchanger also contributes to the diastolic depolarization by extruding one calcium ion in exchange for the entry of three sodium ions.
The slope of the diastolic depolarization is a critical determinant of the heart rate; a steeper slope results in a faster heart rate, while a shallower slope leads to a slower heart rate.[4]
Part 2: this compound's Targeted Molecular Intervention
This compound is a selective inhibitor of the If current, a property that underpins its clinical efficacy in reducing heart rate without significantly affecting other cardiovascular parameters like myocardial contractility or blood pressure.[11][12]
Mechanism of Action: A Use-Dependent Blockade
This compound's interaction with the HCN4 channel is highly specific and exhibits use-dependency.[10][13] This means that the degree of channel blockade is dependent on the frequency of channel opening. This compound enters the HCN4 channel pore from the intracellular side when the channel is in its open state.[14][15] At faster heart rates, the channels open more frequently, allowing for greater access of this compound to its binding site and resulting in a more pronounced heart rate reduction.[13] This intrinsic mechanism provides a self-regulating feature to its action.
Molecular Specificity
This compound's selectivity for HCN channels over other cardiac ion channels is a key aspect of its favorable safety profile.[12] Studies have shown that at therapeutic concentrations, this compound has minimal effects on L-type calcium channels and potassium channels, which are crucial for the shape and duration of the cardiac action potential in other parts of the heart.[12]
Part 3: Methodologies for Investigating this compound's Effects
To rigorously characterize the electrophysiological effects of this compound, a combination of in vitro and ex vivo experimental approaches is employed. The patch-clamp technique, in its various configurations, remains the gold standard for studying ion channel function at the cellular level.
Isolation of Sinoatrial Node Myocytes
A critical prerequisite for single-cell electrophysiological studies is the successful isolation of viable SA node pacemaker cells.
Protocol for Isolation of Murine Sinoatrial Node Myocytes: [5][14]
-
Heart Excision: Anesthetize the mouse and perform a thoracotomy to expose the heart. Perfuse the heart with a calcium-free Tyrode's solution containing heparin to prevent clotting.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with a low-calcium Tyrode's solution to wash out remaining blood.
-
Enzymatic Digestion: Switch the perfusion to a solution containing a cocktail of enzymes, typically collagenase and protease, to break down the extracellular matrix. The duration of this step is critical and needs to be carefully monitored.
-
SA Node Dissection: After enzymatic digestion, dissect the SA node region, which is located at the junction of the superior vena cava and the right atrium.
-
Cell Dissociation: Transfer the dissected tissue to a solution containing a higher concentration of the enzyme cocktail and gently triturate to release individual myocytes.
-
Cell Storage: Gradually reintroduce calcium to the cell suspension and store the isolated myocytes in a Kraft-Brühe (KB) solution.
Electrophysiological Recording with Patch-Clamp
Whole-Cell Voltage-Clamp Protocol for Recording If: [6][16]
-
Cell Preparation: Plate the isolated SA node myocytes in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Internal and External Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES; pH adjusted to 7.4 with NaOH. To isolate If, other currents can be blocked with agents like BaCl2 and MnCl2.[16]
-
Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 ATP-Na2, 0.1 GTP-Na, 5 Phosphocreatine, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Giga-seal Formation and Whole-Cell Configuration: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol to Elicit If:
-
Hold the cell at a potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for full activation of If (e.g., 2-4 seconds).
-
Follow each hyperpolarizing step with a depolarizing step to a positive potential (e.g., +20 mV) to record the tail currents, which reflect the deactivation of the channels.
-
-
Application of this compound: After recording baseline If, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the currents before and after drug application. Analyze the data to determine the effect of this compound on the amplitude and kinetics of If. The concentration-response relationship can be determined by applying a range of this compound concentrations and fitting the data to the Hill equation to calculate the IC50.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound.
Table 1: this compound's Inhibitory Potency on HCN Channels
| Channel Isoform | IC50 (µM) | Species | Experimental System | Reference |
| hHCN4 | 0.5 - 2.0 | Human | CHO or HEK293 cells | [13][17] |
| mHCN1 | 0.94 | Mouse | HEK293 cells | [17] |
Table 2: Dose-Dependent Heart Rate Reduction by this compound in Animal Models
| Animal Model | Dose (mg/kg) | Route | Heart Rate Reduction (%) | Reference |
| Exercising Dogs | 0.25 | i.v. | 17 | [18] |
| Exercising Dogs | 0.5 | i.v. | 21 | [18] |
| Exercising Dogs | 1.0 | i.v. | 32 | [18] |
| Conscious Mice | 5 | p.o. | ~10 | [19] |
| Conscious Mice | 10 | p.o. | ~15 | [19] |
| Conscious Mice | 20 | p.o. | ~20 | [19] |
Table 3: Effect of this compound on Sinoatrial Node Action Potential Parameters
| Parameter | Effect of this compound | Mechanism | Reference |
| Slope of Diastolic Depolarization | Decreased | Inhibition of If | [4] |
| Action Potential Firing Rate | Decreased | Prolongation of diastolic interval | [12] |
| Action Potential Duration | No significant change | Selectivity for If over other currents | [12] |
| Maximum Diastolic Potential | No significant change | If is activated at hyperpolarized potentials | [12] |
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound on the HCN4 channel.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Conclusion: From Molecular Mechanism to Therapeutic Application
A thorough understanding of the electrophysiology of the sinoatrial node pacemaker cell is paramount for appreciating the targeted mechanism of action of this compound. By selectively inhibiting the If current through a use-dependent blockade of HCN4 channels, this compound effectively reduces heart rate, a key therapeutic goal in various cardiovascular conditions. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate the intricate interactions between this unique drug and the heart's natural pacemaker. This knowledge not only enhances our fundamental understanding of cardiac electrophysiology but also paves the way for the development of novel and more specific chronotropic agents.
References
- Li, Q., et al. (2023).
- Protas, L., et al. (2016). Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice. Journal of Visualized Experiments, (116), 54616. [Link]
- Savelieva, I., & Camm, A. J. (2008). I f inhibition with this compound: electrophysiological effects and safety. Drug safety, 31(2), 95–107. [Link]
- Colin, P., et al. (2003). Effect of graded heart rate reduction with this compound on myocardial oxygen consumption and diastolic time in exercising dogs. The Journal of pharmacology and experimental therapeutics, 307(2), 544–549. [Link]
- Aziz, Q., et al. (2019). Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. Bio-protocol, 9(12), e3274. [Link]
- Thollon, C., et al. (2007). Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity. British journal of pharmacology, 150(1), 37–46. [Link]
- Irisawa, H., Brown, H. F., & Giles, W. (1993). Cardiac pacemaking in the sinoatrial node. Physiological reviews, 73(1), 197–227. [Link]
- Wu, Y., et al. (2013). State-Dependent cAMP Binding to Functioning HCN Channels Studied by Patch-Clamp Fluorometry. Biophysical journal, 104(9), 1934–1942. [Link]
- Mangoni, M. E., & Nargeot, J. (2008). Genesis and regulation of the heart automaticity. Physiological reviews, 88(3), 919–982. [Link]
- Barbuti, A., et al. (2007). The pacemaker current, I f, in the human sinoatrial node. Progress in biophysics and molecular biology, 94(1-2), 143–157. [Link]
- Du, X. J., et al. (2004). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British journal of pharmacology, 141(6), 941–948. [Link]
- DiFrancesco, D. (1993). Pacemaker mechanisms in cardiac tissue. Annual review of physiology, 55, 455–472. [Link]
- Moroni, A., et al. (2001). The human HCN4 channel isoform is the main molecular determinant of the cardiac pacemaker current I(f). The Journal of physiology, 535(Pt 1), 1–10. [Link]
- Verkerk, A. O., et al. (2007). Sino-atrial node cell dissociation method and pacemaker current characteristics in rabbits. Sheng li xue bao : [Acta physiologica Sinica], 59(4), 491–496. [Link]
- Bucchi, A., et al. (2013). Identification of the molecular site of this compound binding to HCN4 channels. PloS one, 8(1), e53132. [Link]
- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335–346. [Link]
- Bucchi, A., et al. (2002). Current-dependent block of rabbit sino-atrial node I(f) channels by this compound. The Journal of general physiology, 120(1), 1–13. [Link]
- Bucchi, A., Baruscotti, M., & DiFrancesco, D. (2007). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335–346. [Link]
- Boyett, M. R., et al. (2000). The sinoatrial node. Journal of molecular and cellular cardiology, 32(8), 1391–1396. [Link]
- ResearchGate. (n.d.). What are some suggestions for HCN channel recordings in Purkinje cells, both in regards to extracellular solution and as a parameter in publications?
- Hennis, K., et al. (2021). Current aspects of the basic concepts of the electrophysiology of the sinoatrial node. Journal of Electrocardiology, 68, 112-118. [Link]
- Verkerk, A. O., et al. (2001). Single cells isolated from human sinoatrial node: action potentials and numerical reconstruction of pacemaker current. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2001, 1073–1075. [Link]
- ResearchGate. (n.d.). Sinoatrial ion channel activity and the generation of an action potential.
- Chen, Y. J., et al. (2019). Heart Failure Differentially Modulates the Effects of this compound on the Electrical Activity of the Sinoatrial Node and Pulmonary Veins. The American journal of the medical sciences, 357(1), 58–67. [Link]
- ResearchGate. (n.d.). Spontaneous action potential in rabbit sinoatrial node in the absence...
- Camm, A. J., & Savelieva, I. (2004). This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina. Therapeutics and clinical risk management, 1(2), 99–107. [Link]
- ResearchGate. (n.d.). The mechanism of action of this compound. This compound within SA node...
- Brown, H. F., et al. (1979). Voltage-clamp investigations of membrane currents underlying pace-maker activity in rabbit sino-atrial node. The Journal of physiology, 291, 331–351. [Link]
- ResearchGate. (n.d.). Automated patch-clamp analysis of the effect of this compound on human...
- Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]
- Varghese, A., & Varghese, J. (2001). Whole-cell patch-clamp recording and parameters. Methods in molecular biology (Clifton, N.J.), 168, 145–156. [Link]
- Yanagihara, K., Noma, A., & Irisawa, H. (1980). Reconstruction of Sino-atrial Node Pacemaker Potential Based on the Voltage Clamp Experiments. The Japanese journal of physiology, 30(6), 841–857. [Link]
- protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io. [Link]
- ResearchGate. (n.d.). Selective heart rate reduction with this compound slows ischaemia-induced electrophysiological changes and reduces ischaemia–reperfusion-induced ventricular arrhythmias.
- ClinicalTrials.gov. (2019). Statistical Analysis Plan Protocol Title: Open-label, Single-arm Study Assessing the Efficacy and Safety of this compound (Corlanor). ClinicalTrials.gov. [Link]
- Firestone, L., & Firestone, S. (1998). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Brain research. Brain research protocols, 3(1), 19–24. [Link]
- Hangad, T. I., & Potawale, R. S. (2018). A REVIEW ON ANALYTICAL METHODS FOR this compound DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS.
- ResearchGate. (2024). Analysis of post-market adverse events of this compound: a real-world study base on FAERS database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. I(f) channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effect of this compound on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Isolation of Cells from Murine Sino-atrial Node - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 17. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of graded heart rate reduction with this compound on myocardial oxygen consumption and diastolic time in exercising dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isoform Selectivity of Ivabradine for Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
Foreword for the Researcher
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are fundamental regulators of cellular rhythmicity, playing indispensable roles in both cardiac pacemaking and neuronal excitability. The clinical approval of ivabradine, the first-in-class HCN channel inhibitor, marked a significant milestone in cardiovascular therapeutics.[1][2] However, its clinical profile also unveiled the complexities inherent in targeting a family of channel isoforms with distinct physiological functions. This guide is designed for researchers, pharmacologists, and drug development professionals who seek a deeper understanding of the nuanced selectivity of this compound. We will move beyond a simple recitation of IC50 values to explore the structural and mechanistic underpinnings of its action, providing both field-proven insights and detailed experimental frameworks to empower your own investigations into this critical ion channel family.
Part 1: The Molecular Basis of this compound-HCN Channel Interaction
The General Mechanism: An Intracellular, State-Dependent Blockade
This compound exerts its inhibitory effect on HCN channels not from the extracellular space, but from within the cell.[3] As a lipophilic molecule, it traverses the cell membrane and accesses its binding site by entering the channel's central pore from the cytosolic side.[4][5] Crucially, this access is state-dependent; the drug can only reach its binding site when the channel's activation gate is open, a conformation induced by membrane hyperpolarization.[3][6] This property leads to a "use-dependent" block, where the degree of inhibition increases with the frequency of channel activation, a feature particularly relevant for its action in rapidly firing sinoatrial node cells.[7][8]
Structural Determinants of Binding: Insights from Cryo-EM
The advent of cryogenic electron microscopy (cryo-EM) has revolutionized our understanding of the this compound-HCN interaction at an atomic level. Studies on the HCN4 isoform, the primary target for this compound's cardiac effects, have precisely mapped its binding site.[4][9][10]
This compound lodges itself within the inner vestibule of the channel pore, below the selectivity filter.[3][11] This binding is stabilized by interactions with specific amino acid residues from the S6 transmembrane helices of the channel's four subunits. The key molecular determinants identified in HCN4 are:
-
Tyrosine (Y507) and Isoleucine (I511): These residues on the S6 segment form the core binding pocket and are direct determinants of this compound binding.[4][9][12][13]
-
Phenylalanine (F510): While pointing away from the pore, this residue indirectly contributes by controlling the positioning of Y507.[4][9][13]
-
Cysteine (C479): A unique residue within the HCN selectivity filter, it does not anchor the drug but significantly accelerates the kinetics of the block.[4][9][12]
The binding of the positively charged this compound molecule within the pore is thought to inhibit ion flow through electrostatic repulsion with permeating cations, such as K+ and Na+, inside the selectivity filter.[4][9][10]
Figure 1: this compound binding site within the HCN4 channel pore.
The Core of Selectivity: Potency versus Modality
A critical insight for any researcher in this field is that this compound's functional selectivity does not arise from major differences in binding affinity (potency) across the HCN isoforms. Indeed, it blocks all four isoforms with broadly similar IC50 values in the low micromolar range.[14][15] The true selectivity lies in its modality of action, which differs starkly between the major cardiac (HCN4) and neuronal (HCN1) isoforms.
-
HCN4 Blockade: this compound acts as a classic 'open-channel' blocker . It can only access its site and inhibit the channel when the activation gate is open. The block is strengthened by depolarization and can be relieved by strong hyperpolarization.[6]
-
HCN1 Blockade: In contrast, this compound behaves as a 'closed-channel' blocker for HCN1. The block does not occur when the channel is held in a stably open state but rather requires the channel to be in a closed state or transitioning between open and closed configurations.[6][16][17]
This mechanistic distinction is fundamental. It means that the physiological impact of this compound on a given tissue depends not just on which isoforms are present, but also on their specific gating kinetics and the electrical activity patterns of the cells.
Part 2: Quantitative Analysis of this compound's Isoform Profile
Comparative Pharmacological Data
To facilitate direct comparison, the following table consolidates reported half-maximal inhibitory concentration (IC50) values for this compound across HCN isoforms. It is important to note that absolute values can vary between studies due to differences in experimental systems (e.g., cell type, temperature) and voltage protocols. The consistent finding, however, is the lack of dramatic isoform-specific potency.
| HCN Isoform | Species | IC50 (µM) | Key Finding / Context | Reference(s) |
| hHCN4 | Human | ~2.0 | Characterized as an 'open-channel' block. | [6] |
| hHCN4 | Human | 2.1 | Determined via mutagenesis studies. | [18] |
| hHCN4 | Human | 0.5 | Time-dependent inhibition study. | [8] |
| mHCN1 | Mouse | ~0.94 | Characterized as a 'closed-channel' block. | [6] |
| HCN1-4 | - | Similar Potency | General finding that this compound is not selective for HCN4 based on potency alone. | [14][15] |
| hHCN2 | Human | 2.9 (similar to Iva) | Reference from a study on a new inhibitor, noting this compound's similar potency. | [19] |
| HCN3 | - | Blocked by 30 µM | Demonstrates that HCN3 is also a target, though less frequently studied. | [20] |
Off-Target Profile
While this compound is considered highly selective for HCN channels, a comprehensive understanding requires acknowledging its interactions with other ion channels, particularly at concentrations exceeding therapeutic levels. Studies have reported that this compound can inhibit other cardiac channels, including the hERG (KCNH2 or Kv11.1) potassium channel and the Nav1.5 sodium channel, though typically at higher concentrations than those required to block HCN channels.[7][16][21] This multi-channel activity is an important consideration in preclinical safety pharmacology assessments.
Part 3: Experimental Workflow for Determining Isoform Selectivity
The gold-standard methodology for quantifying the potency and mechanism of ion channel modulators is patch-clamp electrophysiology.[22][23] This technique offers unparalleled control over membrane voltage and allows for the direct measurement of ion currents through the channel.
Core Protocol: IC50 Determination via Whole-Cell Patch-Clamp
This protocol describes a self-validating system for determining the IC50 of a test compound (e.g., this compound) on a specific HCN isoform heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Step 1: Cell Preparation & Transfection
-
Rationale: A heterologous expression system is used to isolate the activity of a single HCN isoform, avoiding confounding currents from other channels present in native cells.
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Transiently transfect the cells with a plasmid encoding the full-length human HCN isoform of interest (e.g., hHCN4) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow 24-48 hours for channel expression post-transfection. Successfully transfected cells will be identifiable by GFP fluorescence.
Step 2: Electrophysiological Recording
-
Rationale: The whole-cell configuration provides direct electrical access to the cell's interior, allowing for voltage control and current measurement. The specific ionic compositions of the solutions are designed to isolate the HCN current.
-
Prepare the recording solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a GFP-positive cell with a glass micropipette (resistance 2-4 MΩ) filled with the internal solution.
-
Establish a gigaohm seal and rupture the cell membrane to achieve the whole-cell configuration.
Step 3: Voltage Protocol and Data Acquisition
-
Rationale: HCN channels are activated by hyperpolarization. The voltage protocol is designed to first hold the channel in a closed state, then step to a range of hyperpolarizing potentials to activate it, and finally step to a strong depolarizing potential to measure the "tail current" as the channels close. The tail current amplitude is an accurate measure of the number of channels opened during the preceding hyperpolarizing step.[24]
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are predominantly closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -140 mV for 2-3 seconds) to elicit the inward HCN current (Ih).
-
Following each test pulse, apply a depolarizing step to a fixed potential (e.g., -180 mV) to record the tail currents.[24]
-
Establish a stable baseline recording.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM), allowing the effect to reach steady-state at each concentration before recording.
Step 4: Data Analysis
-
Rationale: The Hill equation is a standard pharmacological model used to fit dose-response data and derive the IC50 (the concentration at which 50% of the current is inhibited) and the Hill coefficient (nH, an indicator of binding cooperativity).
-
For each drug concentration, measure the peak tail current amplitude at the chosen test potential (e.g., -140 mV).
-
Calculate the percentage of current inhibition for each concentration relative to the control (pre-drug) current.
-
Plot the percentage inhibition against the logarithm of the drug concentration.
-
Fit the resulting dose-response curve with the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^nH)
-
The IC50 value derived from the fit represents the potency of the compound for that specific HCN isoform under the tested conditions.
Figure 2: Experimental workflow for determining this compound IC50 on a specific HCN isoform.
Part 4: Physiological & Clinical Implications of the Selectivity Profile
The nuanced selectivity of this compound is not merely an academic curiosity; it has profound consequences for its clinical application, defining both its therapeutic efficacy and its primary side-effect profile.
-
Therapeutic Effect (Targeting HCN4): The primary clinical indication for this compound is the reduction of heart rate in patients with stable angina and heart failure.[21][25] This is achieved by specifically targeting the HCN4 isoform, which is the predominant molecular component of the "funny" current (If) in the heart's sinoatrial node.[7][26] By inhibiting HCN4, this compound reduces the slope of diastolic depolarization, slowing the firing rate of pacemaker cells and, consequently, lowering the heart rate.[5]
-
Primary Adverse Effect (Blocking HCN1): The most common side effect reported with this compound use is the experience of visual disturbances, often described as phosphenes or transient bright spots in the visual field.[14] This is a direct consequence of this compound's lack of isoform selectivity. The effect is attributed to the blockade of the fast-activating HCN1 isoform, which is highly expressed in the retina and contributes to the electrical signaling of photoreceptor cells.[14][27] This provides a textbook example of how blocking an off-target isoform can lead to predictable side effects.
-
Future Directions: The Quest for Isoform-Selectivity: The clinical profile of this compound underscores the urgent need for isoform-selective HCN modulators.[1] A selective HCN4 blocker could, in principle, provide the same cardiac benefit with a reduced risk of visual side effects.[27] Conversely, selective blockers of HCN1 and HCN2 are being actively investigated as novel non-opioid analgesics for neuropathic pain and as potential treatments for epilepsy, given the critical role these isoforms play in the peripheral and central nervous systems.[9][28][29]
Conclusion
This compound stands as a pioneering drug that validates HCN channels as viable therapeutic targets. This guide has demonstrated that its selectivity profile is a complex interplay of structure, mechanism, and physiology. While it exhibits similar potency across all four HCN isoforms, its functional selectivity arises from a distinct difference in its modality of action—acting as an open-channel blocker of HCN4 and a closed-channel blocker of HCN1. This mechanistic nuance is the key to understanding both its heart-rate-lowering therapeutic action and its vision-related side effects. For the drug development professional, this underscores a critical lesson: true selectivity is not just about affinity, but about mechanism. As research progresses, the development of the next generation of truly isoform-selective HCN modulators will depend on exploiting these subtle but powerful differences, paving the way for more precise therapies for cardiac and neurological disorders.
References
- Saponaro, A., et al. (2024). Structural determinants of this compound block of HCN4 pacemaker channels. 48th FEBS Congress.
- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. Proceedings of the National Academy of Sciences.
- Scicchitano, P., et al. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. ResearchGate.
- MedchemExpress.com. This compound | HCN Channel Blocker.
- DiFrancesco, D. (2013). Mechanism of action of this compound on sinoatrial I f current. ResearchGate.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. Proceedings of the National Academy of Sciences.
- Haechl, N., et al. (2018). Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS One.
- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLoS ONE.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PubMed.
- D'Souza, A., et al. (2017). Review: HCN Channels in the Heart. Current Pharmaceutical Design.
- Fenske, S., et al. (2015). Differential Functions of HCN1 and HCN4 Pacemaker Channels Within the Sinoatrial Node for the Stable and Precise Beating of the Heart. Circulation.
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. ResearchGate.
- Santoro, B., & Shah, M. M. (2020). Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels as Drug Targets for Neurological Disorders. Annual review of pharmacology and toxicology.
- Creative Bioarray. HCN1 & HCN4.
- Balducci, V., et al. (2021). The HCN channel as a pharmacological target: Why, where, and how to block it. Progress in Biophysics and Molecular Biology.
- Romanelli, M. N., et al. (2016). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry.
- Young, G. T., et al. (2014). This compound selectively inhibits HCN ion channels. ResearchGate.
- Fenske, S., et al. (2023). Differential contribution of HCN1 and HCN4 to the synchronisation of sinoatrial pacemaker cells. bioRxiv.
- Postea, O., & Biel, M. (2011). Exploring HCN channels as novel drug targets. Nature Reviews Drug Discovery.
- Biel, M., et al. (2009). Pathophysiology of HCN channels. Pflügers Archiv - European Journal of Physiology.
- Fenske, S., et al. (2023). Differential contribution of HCN1 and HCN4 to the synchronisation of sinoatrial pacemaker cells. ResearchGate.
- D'Souza, A., et al. (2017). Review: HCN Channels in the Heart. Current pharmaceutical design.
- Mistrík, P., et al. (2005). Extracellular Cs and this compound block HCN3 currents. ResearchGate.
- Thollon, C., et al. (2007). Use-dependent Inhibition of hHCN4 by this compound and Relationship With Reduction in Pacemaker Activity. British Journal of Pharmacology.
- Romanelli, M. N., et al. (2016). Potency of selected compounds for HCN channels blockade. ResearchGate.
- Nakashima, T., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. ACS Omega.
- Nakashima, T., et al. (2021). Structures and action mechanisms of HCN channel inhibitors. ResearchGate.
- Stieber, J., et al. (2012). HCN Channels—Modulators of Cardiac and Neuronal Excitability. Channels.
- Smith, G., et al. (2021). Role of hyperpolarization-activated cyclic nucleotide-gated ion channels in neuropathic pain: a proof-of-concept study of this compound in patients with chronic peripheral neuropathic pain. PAIN.
- Chen, J., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Acta Pharmaceutica Sinica B.
- McManus, O. B. (2012). Ion Channel Screening. Assay Guidance Manual.
- Li, H., et al. (2022). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound. Cell reports.
- Quora. (2021). How do scientists confirm what type of ion an ion channel is specific to?
Sources
- 1. The HCN channel as a pharmacological target: Why, where, and how to block it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 8. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.febscongress.org [2024.febscongress.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural determinants of this compound block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 19. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 22. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Review: HCN Channels in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 27. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels as Drug Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Role of hyperpolarization-activated cyclic nucleotide-gated ion channels in neuropathic pain: a proof-of-concept study of this compound in patients with chronic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ivabradine in Modulating Endothelial Dysfunction: A Technical Guide for Researchers
Foreword: Beyond Heart Rate Reduction
For decades, the therapeutic utility of ivabradine has been primarily attributed to its singular effect on heart rate reduction through the selective inhibition of the If current in the sinoatrial node.[1][2] While this remains a cornerstone of its clinical efficacy in stable angina and chronic heart failure, a growing body of preclinical and clinical evidence has unveiled a more intricate and fascinating aspect of its pharmacology: the direct and indirect modulation of endothelial dysfunction. This guide delves into the technical nuances of this compound's pleiotropic effects on the endothelium, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms, experimental validation, and future research trajectories. We will move beyond the canonical understanding of this compound to explore its profound impact on the vascular endothelium, a critical regulator of cardiovascular homeostasis.
Endothelial Dysfunction: A Central Pathophysiological Hub
Endothelial dysfunction is a systemic pathological state characterized by a shift in the endothelium's properties towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive phenotype.[3] This dysfunction is a primary instigator in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetes mellitus.[4][5] The key molecular hallmarks of endothelial dysfunction include:
-
Reduced Nitric Oxide (NO) Bioavailability: A decrease in the production or an increase in the degradation of NO, a potent vasodilator and anti-inflammatory molecule.[6]
-
Increased Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, leading to cellular damage.[3][7]
-
Upregulation of Adhesion Molecules: Increased expression of molecules like VCAM-1 and ICAM-1, which facilitate the adhesion and transmigration of inflammatory cells into the vascular wall.[3]
-
Pro-inflammatory Cytokine Release: Enhanced secretion of cytokines such as TNF-α, IL-1β, and IL-6, perpetuating a state of chronic inflammation.[1]
This compound's Multifaceted Impact on Endothelial Function
This compound's beneficial effects on the endothelium extend beyond the hemodynamic consequences of heart rate reduction. It actively engages with key signaling pathways that govern endothelial health.
Attenuation of Oxidative Stress
A pivotal mechanism through which this compound preserves endothelial function is its potent antioxidative effect.[7][8] Experimental models have consistently demonstrated that this compound treatment leads to a significant reduction in vascular ROS production.[7][8]
-
Inhibition of NADPH Oxidase: this compound has been shown to decrease the activity of NADPH oxidase, a major source of superoxide in the vascular wall.[8][9] In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, this compound treatment markedly inhibited NADPH oxidase activity and superoxide release.[8]
-
Prevention of eNOS Uncoupling: Under conditions of oxidative stress, endothelial nitric oxide synthase (eNOS) can become "uncoupled," producing superoxide instead of NO. This compound has been demonstrated to prevent this uncoupling, thereby preserving NO bioavailability.[1][7]
Enhancement of Nitric Oxide Bioavailability
This compound improves endothelial function by augmenting the NO signaling pathway through several mechanisms:
-
Shear Stress-Dependent eNOS Activation: While some studies suggest this compound's effects are independent of direct eNOS upregulation[7], others propose that the heart rate reduction itself improves shear stress profiles, which in turn favors eNOS expression and activity.[7]
-
Modulation of the mTOR/eNOS Pathway: In endothelial cells subjected to low shear stress, a pro-inflammatory and pro-oxidative stimulus, this compound has been shown to suppress inflammation and oxidative stress by modulating the mTORC2/Akt and mTORC1/eNOS pathways.[10][11] Specifically, it appears to promote the inhibitory phosphorylation of eNOS at Thr495 via the mTORC1 pathway, while activating the mTORC2/Akt pathway, ultimately reducing ROS generation.[10][11][12]
-
Akt-eNOS Signaling: In a mouse model of myocardial infarction, this compound administration enhanced Akt-eNOS signaling, which is crucial for cell survival, proliferation, and angiogenesis.[13]
Anti-Inflammatory Properties
This compound exerts significant anti-inflammatory effects on the endothelium, mitigating the chronic inflammatory state that drives endothelial dysfunction.
-
Downregulation of Pro-inflammatory Cytokines: Treatment with this compound has been associated with a reduction in the expression and circulating levels of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][14]
-
Reduced Expression of Adhesion Molecules: In hypercholesterolemic mice, this compound has been shown to decrease the expression of the pro-inflammatory vascular cell adhesion molecule-1 (VCAM-1).[2]
-
Inhibition of Inflammatory Cell Migration: this compound can inhibit the chemokine-induced migration of CD4-positive lymphocytes, potentially dampening the inflammatory infiltrate in atherosclerotic plaques.[2]
The intricate interplay of these mechanisms is visually summarized in the following signaling pathway diagram:
Caption: this compound's multifaceted signaling pathways in endothelial cells.
Experimental Methodologies for Assessing this compound's Endothelial Effects
Validating the effects of this compound on endothelial function requires robust and well-characterized experimental models and assays. This section provides an overview of key methodologies.
In Vitro Models
-
Primary Endothelial Cell Cultures: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are commonly used.[10][11] These cells can be subjected to various stimuli to induce endothelial dysfunction, such as:
-
Low Shear Stress (LSS): Endothelial cells are exposed to LSS (e.g., 2 dyne/cm²) in a parallel plate flow chamber to mimic the hemodynamic conditions at atheroprone sites.[10][11]
-
Inflammatory Cytokines: Treatment with TNF-α or IL-1β can induce an inflammatory phenotype.[3]
-
Oxidative Stress Induction: Exposure to hydrogen peroxide (H₂O₂) can be used to model oxidative damage.[3]
-
-
Key In Vitro Assays:
-
Gene Expression Analysis (qPCR): To quantify the mRNA levels of inflammatory markers (e.g., IL6, VCAM1) and eNOS.[10][11]
-
Protein Expression and Phosphorylation (Western Blot): To assess the levels and phosphorylation status of key signaling proteins like Akt, eNOS (at Ser1177 and Thr495), and components of the mTOR pathway.[10][11]
-
Reactive Oxygen Species (ROS) Detection: Using fluorescent probes such as Dihydroethidium (DHE) or DCF-DA.[10][11]
-
Nitric Oxide (NO) Measurement: Using commercially available Griess assay kits or NO-specific fluorescent probes.
-
Endothelial Cell Tube Formation Assay: To assess the angiogenic potential of endothelial cells on a basement membrane extract.[15]
-
-
Cell Culture: Culture primary endothelial cells (e.g., HUVECs) to confluence on fibronectin-coated glass slides.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., 0.04 µM) or vehicle control for 1 hour.[10][11]
-
Low Shear Stress Application: Place the slides in a parallel plate flow chamber and apply LSS (2 dyne/cm²) for a specified duration (e.g., 30 minutes to 24 hours).[10][11]
-
Endpoint Analysis: Harvest the cells for downstream analysis, including qPCR for inflammatory gene expression, Western blotting for protein phosphorylation, and ROS detection using fluorescence microscopy.[10][11]
Ex Vivo Models
-
Isolated Aortic Ring Assay: Aortas are harvested from experimental animals and cut into rings. The rings are mounted in an organ bath, and their contractile and relaxation responses to various pharmacological agents are measured.[8][9] This allows for the direct assessment of endothelium-dependent vasodilation in response to agonists like acetylcholine.
In Vivo Models
-
Apolipoprotein E-Deficient (ApoE-/-) Mice: These mice are fed a high-cholesterol diet to induce hypercholesterolemia and atherosclerosis, providing a relevant model to study endothelial dysfunction in the context of cardiovascular disease.[8][9]
-
Hypertension Models: Models such as L-NAME-induced hypertension can be used to investigate the interplay between high blood pressure and endothelial dysfunction.[2]
-
Myocardial Infarction Models: Surgical ligation of a coronary artery in mice or rats is used to study the effects of this compound on post-infarction remodeling and angiogenesis, where endothelial function plays a crucial role.[13]
-
Animal Model: Use male ApoE-/- mice.
-
Diet and Treatment: Feed the mice a high-cholesterol diet. Divide them into a control group (vehicle) and a treatment group receiving this compound (e.g., 10 mg/kg/day) in their drinking water or via oral gavage for a period of several weeks (e.g., 6 weeks).[8]
-
Physiological Measurements: Monitor heart rate and blood pressure throughout the study.
-
Assessment of Endothelial Function: At the end of the treatment period, euthanize the mice and harvest the aortas for ex vivo aortic ring assays to assess endothelium-dependent relaxation.[8]
-
Atherosclerotic Plaque Analysis: Quantify the atherosclerotic plaque size in the aortic root and ascending aorta using histological staining (e.g., Oil Red O).[8]
-
Biochemical and Molecular Analysis: Analyze aortic tissue for markers of oxidative stress (e.g., NADPH oxidase activity, lipid peroxidation) and inflammation (e.g., qPCR for MCP-1).[8]
The general workflow for these experimental approaches is illustrated below:
Caption: Experimental workflows for studying this compound's endothelial effects.
Clinical Assessment of Endothelial Function
In human studies, endothelial function can be assessed non-invasively or invasively:
-
Flow-Mediated Dilation (FMD): This is a widely used non-invasive technique that measures the dilation of the brachial artery in response to an increase in shear stress induced by reactive hyperemia.[16][17] An improvement in FMD is indicative of enhanced endothelial function.[18]
-
Peripheral Arterial Tonometry (PAT): Devices like the Endo-PAT™ measure changes in digital pulse wave amplitude during reactive hyperemia to calculate a Reactive Hyperemia Index (RHI), which reflects endothelial function.[19][20]
-
Invasive Coronary Function Testing: This involves the infusion of acetylcholine into a coronary artery and measuring the change in vessel diameter and blood flow, providing a direct assessment of coronary endothelial function.[16][21]
Quantitative Evidence of this compound's Efficacy
The following table summarizes key quantitative findings from preclinical and clinical studies on the effects of this compound on endothelial function and related parameters.
| Parameter | Model/Population | Treatment | Key Finding | Reference |
| Heart Rate | ApoE-/- Mice | This compound (10 mg/kg/day) | 13.4% reduction (472 vs. 545 bpm) | [8] |
| Atherosclerotic Plaque Size | ApoE-/- Mice | This compound (10 mg/kg/day) | >40% reduction in aortic root, >70% reduction in ascending aorta | [8][9] |
| NADPH Oxidase Activity | ApoE-/- Mice | This compound (10 mg/kg/day) | Reduced to 48% of control | [8][9] |
| Flow-Mediated Dilation (FMD) | Stable CAD Patients | This compound (7.5 mg bid) | 18.5% increase (7.3% vs. 6.0%) | [18] |
| Reactive Hyperemia Index (RHI) | Stable Angina Patients | This compound (5 mg bid) | Significant increase (1.54 to 1.83) | [19] |
| Reactive Hyperemia Index (RHI) | Chronic Heart Failure Patients | This compound (5 mg bid) | Significant improvement (ΔRHI 0.35) | [20] |
| TNF-α Serum Levels | Chronic Heart Failure Patients | This compound | Significant reduction | [14] |
Future Directions and Unanswered Questions
Despite the compelling evidence, several areas warrant further investigation:
-
Heart Rate-Independent Effects: While many of this compound's benefits are linked to heart rate reduction, further studies are needed to delineate the precise contribution of its direct, heart rate-independent actions on endothelial cells. Some studies suggest that the in vivo effects are absent at doses that do not lower heart rate, indicating a primary role for this hemodynamic effect.[8][9]
-
Long-Term Clinical Outcomes: While surrogate markers of endothelial function are improved, larger clinical trials are needed to confirm that this compound-mediated improvements in endothelial function translate into a reduction in long-term cardiovascular events in a broader range of patient populations.
-
Impact on Endothelial Progenitor Cells (EPCs): The role of this compound in mobilizing and enhancing the function of EPCs, which are crucial for endothelial repair, remains an area for further exploration. Some studies have shown no effect on EPC numbers.[8][9]
-
Combination Therapies: Investigating the synergistic effects of this compound with other drugs known to improve endothelial function, such as statins and ACE inhibitors, could reveal novel therapeutic strategies.
Conclusion
This compound is emerging as a pleiotropic cardiovascular agent with significant beneficial effects on endothelial function that are mediated through a combination of heart rate reduction and direct molecular actions. By attenuating oxidative stress, enhancing nitric oxide bioavailability, and exerting anti-inflammatory properties, this compound addresses the core pathophysiological mechanisms of endothelial dysfunction. For researchers and drug development professionals, understanding these intricate mechanisms and employing the appropriate experimental models is crucial for unlocking the full therapeutic potential of this compound and developing novel strategies to combat cardiovascular disease.
References
- This compound and endothelium: an update - PMC - PubMed Central - NIH. (2020-07-02).
- This compound and Blood Pressure Reduction: Underlying Pleiotropic Mechanisms and Clinical Implications - Frontiers. (n.d.).
- Heart Rate Reduction by this compound Reduces Oxidative Stress, Improves Endothelial Function, and Prevents Atherosclerosis in Apolipoprotein E–Deficient Mice | Circulation. (2008-04-28).
- This compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway - PubMed. (2016-02-18).
- The Biological Effects of this compound in Cardiovascular Disease - MDPI. (n.d.).
- This compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway | PLOS One - Research journals. (2016-02-18).
- Does nitric oxide mediate the effects of this compound in patients with heart failure? - PMC - NIH. (n.d.).
- Heart rate reduction by this compound reduces oxidative stress, improves endothelial function, and prevents atherosclerosis in apolipoprotein E-deficient mice - PubMed. (2008-05-06).
- Endothelial Dysfunction in Atherosclerosis: Experimental Models and Therapeutics. (2025-10-08).
- Methods for Evaluating Endothelial Function in Humans | Hypertension. (n.d.).
- Experimental Models for Vascular Endothelial Dysfunction - Science Alert. (n.d.).
- Effect of this compound on Endothelial Function in Diastolic and Right Heart Failure Patients. (n.d.).
- Experimental models for vascular endothelial dysfunction. (2021-07-01).
- Endothelial dysfunction in experimental models of arterial hypertension: cause or consequence? - PubMed. (n.d.).
- This compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway - PMC - PubMed Central. (2016-02-18).
- Effect of this compound on Endothelial Function in Patients with Stable Angina Pectoris: Assessment with the Endo-PAT 2000 Device - PubMed. (n.d.).
- The Assessment of Endothelial Function | Circulation - American Heart Association Journals. (2012-08-07).
- Overview of the Assessment of Endothelial Function in Humans - Frontiers. (n.d.).
- This compound inhibits the production of proinflammatory cytokines and inducible nitric oxide synthase in acute coxsackievirus B3-induced myocarditis - PubMed. (2013-02-15).
- This compound to Improve Endothelial Function in Patients With Coronary Artery Disease | ClinicalTrials.gov. (n.d.).
- Endothelial Dysfunction in Atherosclerosis: Experimental Models and Therapeutics - PMC. (2025-10-08).
- Chronic heart rate reduction by this compound prevents endothelial dysfunction in dyslipidaemic mice - PMC - NIH. (n.d.).
- In Vivo Assessment of Endothelial Function in Human Lower Extremity Arteries - PMC - NIH. (n.d.).
- Impact of this compound on Inflammatory Markers in Chronic Heart Failure - PMC. (2016-10-16).
- Effects of heart rate reduction with this compound on vascular stiffness and endothelial function in chronic stable coronary artery disease - PubMed. (n.d.).
- In vivo assessment of endothelial function in human lower extremity arteries - PubMed - NIH. (n.d.).
- Effects of this compound on Endothelial Function, Aortic Properties and Ventricular-Arterial Coupling in Chronic Systolic Heart Failure Patients - PubMed. (n.d.).
- Vascular endothelial dysfunction and pharmacological treatment - PMC - PubMed Central. (n.d.).
- The Biological Effects of this compound in Cardiovascular Disease - PMC - NIH. (2012-04-30).
- Does nitric oxide mediate the effects of this compound in patients with heart failure?. (n.d.).
- Endothelial Cell Tube Formation Assay For In Vitro Study Of Angiogenesis l Protocol Preview - YouTube. (2022-07-29).
- Medlars - The Anatolian Journal of Cardiology. (n.d.).
- What is the best method for measuring endothelium function? - ResearchGate. (2014-09-22).
- Overview of the Assessment of Endothelial Function in Humans - PMC - NIH. (2020-10-07).
- Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC. (n.d.).
Sources
- 1. This compound and endothelium: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and Blood Pressure Reduction: Underlying Pleiotropic Mechanisms and Clinical Implications [frontiersin.org]
- 3. Endothelial Dysfunction in Atherosclerosis: Experimental Models and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Dysfunction in Atherosclerosis: Experimental Models and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Vascular endothelial dysfunction and pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Heart rate reduction by this compound reduces oxidative stress, improves endothelial function, and prevents atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway | PLOS One [journals.plos.org]
- 12. This compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does nitric oxide mediate the effects of this compound in patients with heart failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of this compound on Inflammatory Markers in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of heart rate reduction with this compound on vascular stiffness and endothelial function in chronic stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on Endothelial Function in Patients with Stable Angina Pectoris: Assessment with the Endo-PAT 2000 Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound on endothelial function, aortic properties and ventricular-arterial coupling in chronic systolic heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
Ivabradine's Cardioprotective Efficacy: A Technical Guide to its Anti-Fibrotic Mechanisms
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in many cardiovascular diseases, leading to ventricular stiffness, diastolic dysfunction, and ultimately, heart failure.[1][2] Ivabradine, a selective inhibitor of the If current in the sinoatrial node, has emerged as a promising therapeutic agent that not only reduces heart rate but also exerts direct anti-fibrotic effects on the myocardium.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's impact on cardiac fibrosis, supported by experimental evidence and detailed protocols for researchers. We will dissect the key signaling pathways modulated by this compound, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways, and present quantitative data from preclinical studies. This guide is intended to serve as a comprehensive resource for scientists and drug development professionals investigating novel anti-fibrotic therapies.
Introduction: The Challenge of Cardiac Fibrosis and the Potential of this compound
Cardiac fibrosis is a pathological remodeling process driven by the activation of cardiac fibroblasts into myofibroblasts, which are hypersecretory cells responsible for the excessive production of ECM components, predominantly collagen type I and III.[3] This relentless deposition of fibrous tissue disrupts the normal architecture and function of the heart, contributing significantly to the progression of heart failure.[1]
This compound's primary mechanism of action is the selective inhibition of the "funny" (If) current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility.[5] While the heart rate-lowering effect itself contributes to improved cardiac function, a growing body of evidence indicates that this compound possesses pleiotropic effects that directly counteract the fibrotic process.[4] These effects are observed in various preclinical models of cardiac fibrosis, including pressure overload-induced hypertrophy and myocardial infarction.[6][7]
Molecular Mechanisms of this compound's Anti-Fibrotic Action
This compound's anti-fibrotic effects are mediated through the modulation of several key signaling pathways that govern fibroblast activation, collagen synthesis, and inflammation.
Attenuation of the TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a central regulator of fibrosis in multiple organs, including the heart.[2] Upon binding to its receptor, TGF-β1 activates the downstream signaling cascade involving the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to induce the expression of pro-fibrotic genes, such as those encoding for collagens and α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[3]
This compound has been shown to significantly inhibit the TGF-β/Smad pathway. Studies in animal models of heart failure have demonstrated that this compound treatment leads to a reduction in the expression of TGF-β1 and the phosphorylation of Smad2/3 in cardiac tissue.[3][4] This, in turn, suppresses the downstream expression of α-SMA and collagen, thereby mitigating the fibrotic response.[3]
Caption: this compound inhibits TGF-β1 expression and Smad2/3 phosphorylation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also implicated in the pathogenesis of cardiac fibrosis.[8][9] These pathways can be activated by various stressors, such as oxidative stress and inflammatory cytokines, leading to fibroblast proliferation and activation.[10]
This compound has been demonstrated to suppress the activation of both JNK and p38 MAPK in cardiac fibroblasts.[9][10] By inhibiting the phosphorylation of these kinases, this compound can reduce the expression of pro-fibrotic and pro-inflammatory genes, thereby contributing to its anti-fibrotic effects.[8][11] This inhibition of MAPK signaling appears to be independent of its heart rate-lowering effect.[9]
Caption: this compound suppresses the activation of JNK and p38 MAPK signaling.
Upregulation of miR-133a
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. miR-133a is a microRNA that has been shown to have anti-fibrotic properties in the heart. It directly targets the messenger RNAs of connective tissue growth factor (CTGF) and collagen type I, two key players in the fibrotic process. This compound treatment has been found to upregulate the expression of miR-133a in cardiac fibroblasts. This upregulation of miR-133a contributes to the anti-fibrotic effects of this compound by suppressing the translation of CTGF and collagen I.
Quantitative Evidence of this compound's Anti-Fibrotic Effects
Numerous preclinical studies have provided quantitative evidence of this compound's efficacy in reducing cardiac fibrosis in various animal models. The following tables summarize key findings from these studies.
| Animal Model | This compound Dose | Duration of Treatment | Key Findings | Reference |
| Transverse Aortic Constriction (TAC) in Mice | 10 mg/kg/day & 20 mg/kg/day | 4 weeks | High-dose this compound significantly reduced cardiac fibrosis from 23.08% to 8.03%. | [2][5] |
| Myocardial Ischemia-Reperfusion in Rats | Not specified | 28 days | This compound group had a significantly smaller infarct size (30.19±5.89% vs. 40.70±8.94%). | [12] |
| Isoproterenol-induced Heart Failure in Rats | 10 mg/kg/day | 1 month | This compound treatment prevented the increase in ventricular interstitial fibrosis. | [7] |
| Hypercholesterolemic Rabbits | 17 mg/kg/day | 12 weeks | This compound reduced atrial fibrosis (p=0.027) and ventricular fibrosis (p=0.0002). | [1] |
| Diabetic db/db Mice | Not specified | Not specified | This compound significantly ameliorated cardiac fibrosis. | [9] |
| Molecular Marker | Effect of this compound | Animal Model | Reference |
| Collagen Type I | Decreased | Hypercholesterolemic Rabbits | [1] |
| Collagen Type I & III | Decreased | Diabetic db/db Mice | [9] |
| TGF-β1 | Decreased | Heart Failure in Rats | [3] |
| p-Smad2/3 | Decreased | Heart Failure in Rats | [3] |
| α-SMA | Decreased | Heart Failure in Rats | [3] |
| p-JNK & p-p38 MAPK | Decreased | Diabetic db/db Mice | [9][10] |
Experimental Protocols for Studying Cardiac Fibrosis
To facilitate further research into the anti-fibrotic effects of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Quantification of Cardiac Fibrosis using Masson's Trichrome Staining
Masson's trichrome staining is a widely used histological technique to differentiate collagen fibers (which stain blue) from muscle and cytoplasm (which stain red).
Caption: Workflow for Masson's Trichrome staining of cardiac tissue.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting (for formalin-fixed tissue):
-
Incubate slides in Bouin's solution at 56-60°C for 1 hour.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
-
Collagen Staining:
-
Transfer slides directly to aniline blue solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Quickly dehydrate through 95% ethanol, 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
-
Western Blot Analysis of Pro-Fibrotic Proteins
Western blotting is a standard technique to quantify the expression levels of specific proteins in tissue lysates.
Caption: General workflow for Western blot analysis of cardiac fibrosis markers.
Protocol for Collagen I and TGF-β1:
-
Protein Extraction:
-
Homogenize frozen cardiac tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-Collagen I antibody (e.g., Abcam ab34710) at a 1:1000 dilution.
-
Anti-TGF-β1 antibody (e.g., Cell Signaling Technology #3711) at a 1:1000 dilution.
-
Anti-GAPDH or β-actin antibody as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
ImageJ Protocol for Fibrosis Quantification
ImageJ is a powerful, open-source image processing program that can be used to quantify the extent of fibrosis from histological images.
Step-by-Step Protocol:
-
Image Acquisition:
-
Acquire high-resolution images of Masson's trichrome-stained sections using a light microscope equipped with a digital camera.
-
-
Image Preparation in ImageJ:
-
Open the image in ImageJ.
-
Go to Image > Type > 8-bit to convert the image to grayscale.
-
-
Color Thresholding:
-
Go to Image > Adjust > Color Threshold.
-
Select "HSB" as the color space.
-
Adjust the "Hue," "Saturation," and "Brightness" sliders to specifically select the blue-stained collagen fibers. The selected areas will be highlighted in red.
-
Click "Select" and then "OK" to create a selection around the fibrotic areas.
-
-
Measurement:
-
Go to Analyze > Set Measurements... and ensure "Area" and "Area Fraction" are checked.
-
Go to Analyze > Measure to calculate the area of the selected fibrotic regions.
-
To calculate the percentage of fibrosis, you will also need to measure the total tissue area. This can be done by creating a selection around the entire tissue section and measuring its area.
-
Percent Fibrosis = (Fibrotic Area / Total Tissue Area) x 100
-
-
Batch Processing (Optional):
-
For analyzing multiple images, a macro can be recorded to automate the thresholding and measurement steps.
-
Conclusion and Future Directions
This compound's anti-fibrotic properties, mediated through the modulation of key signaling pathways such as TGF-β/Smad and MAPK, represent a significant advancement in our understanding of its cardioprotective effects. The evidence from preclinical studies strongly supports its potential as a therapeutic agent to combat cardiac fibrosis.
Future research should focus on further elucidating the intricate molecular mechanisms of this compound's action, including its impact on other signaling pathways and cell types within the heart. Clinical trials specifically designed to evaluate the anti-fibrotic efficacy of this compound in patients with different forms of heart disease are warranted. The development of more targeted and potent anti-fibrotic therapies, potentially in combination with this compound, holds great promise for improving the outcomes of patients with cardiac fibrosis.
References
- Mechanism and research progress of MAPK signaling pathway in myocardial fibrosis. (2025). Frontiers in Cardiovascular Medicine. [Link]
- Dias, P., et al. (2011). 9 this compound Alters Fibroblast Number and Transforming Growth Factor beta 1 Expression in Heart Failure. Heart, 97(20), e10-e10.
- Xie, M., et al. (2021). This compound Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction. Frontiers in Pharmacology, 12, 696635. [Link]
- Xie, M., et al. (2021). This compound Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction. Frontiers in Pharmacology, 12, 696635. [Link]
- Busseuil, D., et al. (2010). Heart Rate Reduction by this compound Reduces Diastolic Dysfunction and Cardiac Fibrosis. Cardiology, 117(3), 234-242.
- Wu, X., et al. (2020). This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction. Anatolian Journal of Cardiology, 24(5), 338-346. [Link]
- Wu, X., et al. (2020). This compound Promotes Angiogenesis and Reduces Cardiac Hypertrophy in Mice With Myocardial Infarction. Anatolian Journal of Cardiology, 24(5), 338-346.
- Zhang, Y., et al. (2021). This compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR-133a. Oxidative Medicine and Cellular Longevity, 2021, 6689945.
- Kamisah, Y., et al. (2021). Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review. International Journal of Molecular Sciences, 22(16), 8883.
- Zhang, Y., et al. (2021). This compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR-133a. Oxidative Medicine and Cellular Longevity, 2021, 6689945. [Link]
- Lee, H. J., et al. (2018). Effects of this compound on Left Ventricular Systolic Function and Cardiac Fibrosis in Rat Myocardial Ischemia-Reperfusion Model.
- Popov, S. V., et al. (2015). Antifibrotic effects of this compound for myocardium in ischemic chronic heart failure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR-133a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heart.bmj.com [heart.bmj.com]
- 4. Frontiers | this compound Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Frontiers | Mechanism and research progress of MAPK signaling pathway in myocardial fibrosis [frontiersin.org]
- 9. This compound Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Left Ventricular Systolic Function and Cardiac Fibrosis in Rat Myocardial Ischemia-Reperfusion Model - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Pacemaker: A Technical Guide to the Pleiotropic Effects of Ivabradine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Ivabradine, a selective inhibitor of the If "funny" current in the sinoatrial node, is well-established for its heart rate-lowering effects in the management of chronic heart failure and stable angina.[1] However, a growing body of evidence reveals that its therapeutic benefits extend far beyond simple heart rate reduction.[2][3] This technical guide provides an in-depth exploration of the pleiotropic, heart rate-independent effects of this compound, focusing on its impact on endothelial function, inflammation, oxidative stress, cardiac remodeling, and cellular metabolism. By synthesizing mechanistic insights with field-proven experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the multifaceted pharmacological profile of this compound.
Introduction: Re-examining the Mechanism of Action
This compound's primary mechanism involves the selective and specific inhibition of the If current, which is generated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, predominantly HCN4, in the sinoatrial node.[1][4] This action slows the rate of diastolic depolarization, resulting in a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[1][5] While this heart rate reduction is a cornerstone of its clinical efficacy, accumulating preclinical and clinical data suggest that this compound possesses additional cardioprotective properties that are, at least in part, independent of its chronotropic effects.[6][7] These "pleiotropic" effects contribute to its overall therapeutic benefit and open new avenues for its potential application. This guide will dissect these effects, providing the underlying scientific rationale and the experimental frameworks to investigate them.
Endothelial Function and Vascular Health
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by impaired vasodilation, a pro-inflammatory state, and increased oxidative stress.[5] this compound has been shown to improve endothelial function through mechanisms that are not solely reliant on heart rate reduction.
Mechanistic Insights
The beneficial effects of this compound on the endothelium are multifaceted. One key mechanism involves the modulation of shear stress. By lowering heart rate, this compound alters hemodynamic patterns, leading to an increase in wall shear stress in the aorta.[8] This increased shear stress promotes the expression of anti-inflammatory and protective molecules like endothelial nitric oxide synthase (eNOS), while reducing the expression of pro-inflammatory adhesion molecules such as VCAM-1.[8]
Furthermore, this compound has been demonstrated to prevent eNOS uncoupling, a state where the enzyme produces superoxide instead of nitric oxide (NO), thereby reducing a major source of vascular oxidative stress.[5] Some studies suggest that this compound can suppress low shear stress-induced endothelial inflammation and oxidative stress via the mTOR/eNOS pathway, specifically by activating mTORC2/Akt and inhibiting mTORC1-induced eNOS-Thr495 phosphorylation.[9]
Signaling Pathway: this compound's Influence on Endothelial Cells
Caption: this compound's impact on endothelial function.
Experimental Protocol: En Face Immunostaining of Mouse Aortic Arch
This protocol allows for the direct visualization and quantification of protein expression (e.g., VCAM-1, eNOS) on the endothelial surface of the aorta.
Materials:
-
Anesthetized mice (treated with this compound or vehicle)
-
Perfusion pump
-
Heparinized normal saline, pre-chilled
-
4% Paraformaldehyde (PFA) in PBS, pre-chilled
-
Dissecting microscope and fine dissecting tools (scissors, forceps)
-
Silicon-coated dishes and insect pins
-
Permeabilization/Blocking buffer (e.g., 0.3% Triton X-100, 5% normal donkey serum in PBS)
-
Primary antibodies (e.g., rabbit anti-VCAM-1, goat anti-eNOS)
-
Fluorescently-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Animal Perfusion: Anesthetize the mouse and expose the thoracic cavity. Perfuse through the left ventricle with heparinized saline for 5 minutes, followed by 4% PFA for 3-5 minutes.[1]
-
Aorta Dissection: Under a dissecting microscope, carefully dissect the aorta from the aortic root to the iliac bifurcation, removing surrounding adipose and connective tissue.[10]
-
Preparation for Staining: Place the dissected aorta in a silicon-coated dish with PBS. Longitudinally open the aorta to expose the endothelial (luminal) surface and pin it flat, endothelium-side up.[10]
-
Permeabilization and Blocking: Wash the tissue 3 times with PBS. Permeabilize and block the aorta by incubating in the permeabilization/blocking buffer for 1 hour at room temperature on an orbital shaker.[10]
-
Primary Antibody Incubation: Incubate the aorta with primary antibodies diluted in blocking buffer overnight at 4°C on an orbital shaker.[1]
-
Secondary Antibody Incubation: Wash the aorta 3 times with PBS. Incubate with appropriate fluorescently-conjugated secondary antibodies for 1 hour at room temperature, protected from light.[1][2]
-
Counterstaining and Mounting: Wash 3 times with PBS. Counterstain with DAPI for 10 minutes. Mount the aorta on a glass slide with the endothelial layer facing the coverslip, using antifade mounting medium.[2]
-
Imaging: Acquire images using a confocal microscope, focusing on regions of interest such as the lesser and greater curvature of the aortic arch.[6]
Anti-inflammatory Effects
Chronic inflammation is a key driver in the progression of heart failure and atherosclerosis.[11] this compound has demonstrated significant anti-inflammatory properties.
Mechanistic Insights
In both animal models and human studies, this compound treatment has been associated with a reduction in systemic and local inflammatory markers.[11][12] In hypercholesterolemic mice, this compound treatment leads to a potent downregulation of monocyte chemotactic protein-1 (MCP-1) expression, a key chemokine involved in recruiting monocytes to atherosclerotic lesions.[5] Clinical studies in patients with chronic heart failure have shown that this compound therapy can significantly reduce serum levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][11]
Experimental Protocol: Quantification of Inflammatory Cytokines by ELISA
This protocol provides a standardized method for measuring the concentration of inflammatory markers in serum or cell culture supernatant.
Materials:
-
Commercial ELISA kit for the target cytokine (e.g., human TNF-α, mouse MCP-1)
-
Serum samples from treated and control subjects, or cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tubes for dilutions
Procedure (General Steps, follow kit-specific instructions):
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, as instructed in the kit manual.[13] Perform serial dilutions of the standard to generate a standard curve.[14]
-
Plate Coating: The microplate wells are pre-coated with a capture antibody specific for the target cytokine.
-
Sample/Standard Incubation: Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for the specified time (e.g., 2.5 hours at room temperature).[13]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer.[14]
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for the specified time (e.g., 1 hour at room temperature).[13]
-
Enzyme Conjugate Incubation: Wash the plate. Add the Streptavidin-HRP (Horseradish Peroxidase) solution to each well. Incubate for the specified time (e.g., 45 minutes at room temperature).[13]
-
Substrate Addition and Color Development: Wash the plate. Add the TMB substrate solution to each well. Incubate in the dark until color develops (e.g., 30 minutes).[13]
-
Stopping the Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.[4]
-
Calculation: Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, plays a pivotal role in cardiovascular pathology.[10]
Mechanistic Insights
This compound has been shown to exert potent antioxidative effects, primarily by inhibiting vascular NADPH oxidase activity, a major source of superoxide in the vessel wall.[5][10] In apolipoprotein E-deficient (ApoE-/-) mice, a model of atherosclerosis, this compound-induced heart rate reduction was associated with a marked decrease in NADPH oxidase-derived superoxide release and a reduction in vascular lipid peroxidation.[10][15] Interestingly, some studies suggest that this compound can also directly protect mitochondria from ROS formation, independent of heart rate reduction, by improving mitochondrial respiration and increasing ATP production.[6][7]
Signaling Pathway: this compound's Antioxidant Mechanisms
Caption: this compound's mechanisms for reducing oxidative stress.
Experimental Protocol: Dihydroethidium (DHE) Staining for Vascular Superoxide Detection
DHE is a fluorescent probe used to detect intracellular superoxide. It is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA, emitting red fluorescence.
Materials:
-
Fresh or frozen unfixed vascular tissue sections (e.g., aorta)
-
Dihydroethidium (DHE)
-
DMSO for stock solution
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM DHE stock solution by dissolving DHE in DMSO. Protect from light and store in aliquots at -80°C.[8]
-
Working Solution Preparation: Immediately before use, dilute the DHE stock solution to a final concentration of 10 µM in HBSS or PBS.[8]
-
Tissue Incubation: For cryosections, bring the slides to room temperature. Cover the tissue section with the DHE working solution. For live cells or tissue segments, incubate them in the DHE working solution.[8]
-
Incubation: Incubate the samples at 37°C for 30 minutes in a dark, humidified chamber.[8]
-
Washing: Gently wash the samples with warm HBSS or PBS to remove excess DHE.
-
Imaging: Immediately mount the slides with an aqueous mounting medium and coverslip. Visualize the red fluorescence using a fluorescence microscope with an appropriate filter set (e.g., excitation ~510 nm, emission ~595 nm).[8]
-
Quantification: Analyze fluorescence intensity using image analysis software (e.g., ImageJ).
Attenuation of Cardiac Remodeling
Cardiac remodeling refers to the changes in the size, shape, and function of the heart in response to injury or stress, which often leads to heart failure.[16] this compound has been shown to reverse or attenuate adverse cardiac remodeling.[2][17]
Mechanistic Insights
Clinical trials have demonstrated that this compound, when added to standard therapy, is associated with a significant increase in Left Ventricular Ejection Fraction (LVEF) and a decrease in Left Ventricular End-Systolic Volume Index (LVESVI) and Left Ventricular End-Diastolic Volume Index (LVEDVI) in patients with heart failure.[17] Animal studies have further elucidated the underlying mechanisms, showing that this compound reduces myocardial fibrosis, apoptosis, and inflammation, all of which are key components of the remodeling process.[2][3] These anti-remodeling effects are observed independently of its heart-rate-lowering action.[2]
Experimental Protocol: Echocardiographic Assessment of Cardiac Remodeling in Mice
Echocardiography is a non-invasive imaging technique essential for serially assessing cardiac structure and function in murine models.
Materials:
-
High-frequency ultrasound system with a small-animal transducer (e.g., 30-40 MHz)
-
Anesthetized mice (e.g., with isoflurane)
-
Heating pad to maintain body temperature
-
ECG and temperature monitoring
-
Ultrasound gel
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad. Remove chest hair using a depilatory cream. Monitor heart rate and temperature throughout the procedure.[18]
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Obtain a clear view of the left ventricle (LV) from the apex to the aorta.
-
Parasternal Short-Axis (PSAX) View: Acquire M-mode images at the mid-papillary muscle level. This view is crucial for measuring LV dimensions.[18]
-
-
M-Mode Measurements: From the PSAX view, use the M-mode cursor to transect the LV. Measure the following at both end-diastole (at the peak of the R-wave on ECG) and end-systole (peak posterior wall motion):
-
Left Ventricular Internal Diameter (LVID;d and LVID;s)
-
Anterior and Posterior Wall Thickness (AWTh and PWTh)[9]
-
-
Calculations: Use the M-mode measurements to calculate key functional parameters. The Teichholz formula is commonly used:
-
Data Analysis: Compare the calculated parameters (LVEF, LVEDV, LVESV, FS) between this compound-treated and control groups over time to assess the impact on cardiac remodeling.
Effects on Cellular Metabolism and Mitochondrial Function
Mitochondrial dysfunction is a central feature of heart failure, leading to impaired energy production and increased oxidative stress.[18] this compound appears to have beneficial effects on cardiac energy metabolism.
Mechanistic Insights
Studies have shown that this compound can improve mitochondrial function. In the context of doxorubicin-induced cardiotoxicity, this compound co-treatment attenuated pathological changes by improving mitochondrial function and restoring calcium homeostasis.[18] In isolated hearts, this compound has been shown to reduce infarct size independently of heart rate, a benefit linked to reduced mitochondrial ROS formation, increased ATP production, and increased mitochondrial calcium retention capacity (CRC).[6][7] This suggests a direct protective effect on the mitochondria. However, in healthy, normoxic hearts, this compound reduces heart rate without significantly altering substrate metabolism or high-energy phosphate levels.[19] This indicates that its metabolic effects may be more pronounced in pathological states.
Experimental Protocol: Mitochondrial Calcium Retention Capacity (CRC) Assay
The CRC assay measures the ability of mitochondria to sequester calcium before the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death. An increased CRC indicates mitochondrial resilience.
Materials:
-
Isolated mitochondria or digitonin-permeabilized cells
-
CRC buffer (containing respiratory substrates like glutamate/malate or succinate)
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N)
-
CaCl₂ standard solution
-
Fluorescence microplate reader
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cardiac tissue or prepare permeabilized cells according to standard protocols.
-
Assay Setup: In a 96-well black plate, add the CRC buffer, the calcium-sensitive dye, and the isolated mitochondria or permeabilized cells to each well.
-
Baseline Fluorescence: Measure the baseline fluorescence.
-
Calcium Titration: Add a known amount of CaCl₂ (e.g., a pulse of 10-20 µM) to the wells at fixed intervals (e.g., every 2-4 minutes). The mitochondria will take up the calcium, causing the fluorescence in the buffer to return to near baseline.
-
mPTP Opening: Continue adding calcium pulses until a large, sustained increase in fluorescence is observed. This indicates massive calcium release from the mitochondria due to the opening of the mPTP.
-
Data Analysis: The CRC is calculated as the total amount of calcium taken up by the mitochondria before the mPTP opens. Compare the CRC in mitochondria from this compound-treated versus control groups. A higher total amount of calcium retained signifies an inhibitory effect on mPTP opening and improved mitochondrial function.
Summary of Quantitative Data
| Pleiotropic Effect | Key Parameters Measured | Typical Effect of this compound | References |
| Endothelial Function | Endothelium-dependent vasodilation | Improved | [10] |
| Aortic eNOS expression | Increased | [5][8] | |
| Aortic VCAM-1 expression | Decreased | [8] | |
| Anti-inflammation | Serum TNF-α, IL-6 levels | Decreased | [4][11] |
| Vascular MCP-1 expression | Decreased | [5][15] | |
| Oxidative Stress | Vascular NADPH oxidase activity | Decreased (to ~48% of control) | [5][10] |
| Vascular superoxide production | Decreased | [10][15] | |
| Vascular lipid peroxidation | Decreased | [10] | |
| Cardiac Remodeling | Left Ventricular Ejection Fraction (LVEF) | Increased | [17] |
| LV End-Systolic Volume Index (LVESVI) | Decreased | [17] | |
| LV End-Diastolic Volume Index (LVEDVI) | Decreased | [17] | |
| Mitochondrial Function | Mitochondrial ATP Production | Increased (in ischemic models) | [6][7] |
| Mitochondrial Calcium Retention Capacity | Increased | [6][7] |
Conclusion and Future Directions
For drug development professionals, these findings suggest that targeting the If channel may offer a multi-pronged approach to treating complex cardiovascular diseases. Future research should focus on further dissecting the direct molecular targets of this compound within these pathways and exploring its efficacy in other conditions characterized by endothelial dysfunction and inflammation, such as diastolic heart failure and diabetic vasculopathy. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations, paving the way for a more complete understanding of this important therapeutic agent.
References
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review. (n.d.).
- The Biological Effects of this compound in Cardiovascular Disease - MDPI. (n.d.).
- This compound - StatPearls - NCBI Bookshelf. (2025-12-13).
- Heart Rate Reduction by this compound Reduces Oxidative Stress, Improves Endothelial Function, and Prevents Atherosclerosis in Apolipoprotein E–Deficient Mice | Circulation. (2008-04-28).
- This compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway - PubMed. (2016-02-18).
- This compound ameliorates doxorubicin-induced cardiotoxicity through improving mitochondrial function and cardiac calcium homeostasis - PubMed. (n.d.).
- Effects of this compound on Cardiac Remodeling in Patients With Stable Symptomatic Heart Failure: A Systematic Review and Meta-analysis - PubMed. (2020-11-05).
- Impact of this compound on Inflammatory Markers in Chronic Heart Failure - PubMed. (n.d.).
- Pleiotropic, heart rate-independent cardioprotection by this compound - PMC - NIH. (n.d.).
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review. (2023-02-01).
- Heart rate reduction with this compound promotes shear stress-dependent anti-inflammatory mechanisms in arteries - White Rose Research Online. (2017-02-27).
- Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC - NIH. (2018-05-01).
- Heart rate reduction by this compound reduces oxidative stress, improves endothelial function, and prevents atherosclerosis in apolipoprotein E-deficient mice. (2008-05-06).
- New strategies for echocardiographic evaluation of left ventricular function in a mouse model of long-term myocardial infarction - PubMed. (n.d.).
- Pleiotropic, heart rate-independent cardioprotection by this compound - PubMed. (n.d.).
- A protocol for in vivo detection of reactive oxygen species. (2019-10-23).
- Dihydroethidium (DHE) Staining for Superoxide in VSMC. (2000-08-01).
- This compound reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts - NIH. (n.d.).
- Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria - Frontiers. (2021-12-06).
- TNF-α (free) ELISA. (n.d.).
- Oxidative/nitrative markers. (A-C) Dihydroethidium (DHE) staining to... - ResearchGate. (n.d.).
- Effects of this compound on inflammation and oxidative stress in patients with heart failure and animal studies. - ResearchGate. (n.d.).
- Human MCP-1 ELISA Kit - RayBiotech. (n.d.).
- This compound and endothelium: an update - PMC - PubMed Central - NIH. (2020-07-02).
- Using En Face Immunofluorescence Staining to Observe Vascular Endothelial Cells Directly. (2019-08-20).
- Hernandez, Gloria 3/18/2020 [Link] 1 En Face Aorta Staining. (n.d.). Retrieved from [Link] Face Aorta Staining Protocol.pdf
- En Face Preparation of Mouse Blood Vessels - PMC - NIH. (2017-05-19).
- Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC - PubMed Central. (n.d.).
- What is Cardiac Remodelling? - Cardiomyopathy UK. (n.d.).
- Ventricular remodeling and function: insights using murine echocardiography - PMC. (n.d.).
- Guidelines for measuring cardiac physiology in mice - PMC - NIH. (n.d.).
- Echocardiography protocol: A tool for infrequently used parameters in mice - Frontiers. (n.d.).
- Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC - NIH. (n.d.).
- Determination of vascular superoxide by means of DHE fl uorescence in... - ResearchGate. (n.d.).
- Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore - BMG Labtech. (n.d.).
- Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria - PMC - NIH. (2021-12-07).
Sources
- 1. Using En Face Immunofluorescence Staining to Observe Vascular Endothelial Cells Directly [jove.com]
- 2. Immunofluorescence Staining of Mouse Aorta En - JoVE Journal [jove.com]
- 3. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Mount Preparation of Mouse Aorta for Confocal Microscopy Studies of the Intima | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 8. med.emory.edu [med.emory.edu]
- 9. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. En Face Preparation of Mouse Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ventricular remodeling and function: insights using murine echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
- 19. bmglabtech.com [bmglabtech.com]
Ivabradine's Role in Regulating Cardiac Autonomic Tone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, represents a unique pharmacological tool for reducing heart rate. Its primary mechanism of action is the direct inhibition of the If "funny" current in the sinoatrial node.[1][2][3] While its chronotropic effects are well-established, its influence on the autonomic nervous system (ANS) is more complex and an area of active investigation. This technical guide provides an in-depth analysis of this compound's role in modulating cardiac autonomic tone. We will dissect its core mechanism, explore its documented effects on heart rate variability (HRV) and baroreflex sensitivity (BRS), and present detailed experimental protocols for assessing these autonomic parameters. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's interaction with the cardiac autonomic nervous system.
Foundational Mechanism: Selective If Current Inhibition
This compound's specificity is central to its clinical utility and its effects on autonomic regulation. It acts by selectively blocking the HCN channels, which are responsible for generating the If current, a key contributor to the spontaneous diastolic depolarization in sinoatrial (SA) node pacemaker cells.[1][2]
-
The If "Funny" Current: This is a mixed sodium-potassium inward current activated during membrane hyperpolarization at the end of an action potential.[3] Its activation initiates the slow depolarization phase of the pacemaker potential, thereby setting the intrinsic heart rate.
-
Selective and Use-Dependent Blockade: this compound enters the HCN channel pore from the intracellular side and binds within it, inhibiting ionic flow.[4] This action is "use-dependent," meaning it has a higher affinity for the channel in its open state, making it more effective at higher heart rates.[2]
-
Electrophysiological Consequence: By inhibiting the If current, this compound reduces the slope of diastolic depolarization. This lengthens the time it takes for the pacemaker potential to reach the threshold for firing an action potential, resulting in a pure, dose-dependent reduction in heart rate.[5][6] Critically, this compound has no significant effect on other cardiac ion channels, meaning it does not alter myocardial contractility (inotropism), ventricular repolarization, or blood pressure directly.[2][6]
Experimental Protocols for Assessing this compound's Autonomic Effects
To rigorously evaluate the impact of this compound on cardiac autonomic tone, standardized and validated protocols are essential.
Protocol 4.1: Assessment of Heart Rate Variability (HRV)
This protocol describes the workflow for analyzing HRV from a 24-hour ambulatory (Holter) ECG recording, a common method in clinical and preclinical studies. [7][8] Objective: To quantify the effect of this compound on time-domain and frequency-domain measures of HRV.
Methodology:
-
Data Acquisition:
-
Equip subjects (human or animal) with a 24-hour ambulatory ECG Holter monitor.
-
Acquire a baseline recording prior to initiation of this compound therapy.
-
Following a pre-defined treatment period with this compound (e.g., 8 weeks), acquire a second 24-hour ECG recording. [7] * Ensure subjects maintain a consistent activity diary to correlate HRV changes with physiological states (e.g., awake, asleep).
-
-
Data Pre-processing:
-
Upload the raw ECG data to a dedicated HRV analysis software package.
-
Perform automated R-peak detection to generate an R-R interval tachogram.
-
Manually inspect the tachogram for artifacts and ectopic beats. Edit or exclude these aberrant beats according to established guidelines to create a series of normal-to-normal (NN) intervals.
-
-
Time-Domain Analysis:
-
Calculate standard time-domain parameters from the NN interval series. These are statistical measures of overall variability.
-
SDNN (Standard deviation of all NN intervals): Reflects overall HRV, incorporating both sympathetic and parasympathetic influences.
-
RMSSD (Root mean square of successive differences between NN intervals): A primary indicator of short-term variability and a strong correlate of vagal tone. [9] * pNN50 (Percentage of successive NN intervals that differ by more than 50 ms): Another robust measure of parasympathetic activity.
-
-
Frequency-Domain Analysis:
-
Apply a Fast Fourier Transform (FFT) or autoregressive modeling to short-term segments (typically 5 minutes) of the NN interval data. [9] * Calculate the power within standardized frequency bands:
-
High Frequency (HF) Power (0.15–0.4 Hz): Reflects respiratory sinus arrhythmia and is considered a marker of vagal (parasympathetic) modulation. [9] * Low Frequency (LF) Power (0.04–0.15 Hz): Modulated by both sympathetic and parasympathetic activity; often interpreted in the context of the baroreflex loop. [9] * LF/HF Ratio: Often used as an index of the sympatho-vagal balance, though this interpretation requires caution. [9]
-
-
Statistical Analysis:
-
Compare baseline and post-ivabradine HRV parameters using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). A p-value < 0.05 is typically considered significant.
-
Data Interpretation and Clinical Implications
The modulation of autonomic tone by this compound has direct relevance for its application in various cardiovascular and autonomic disorders.
Summary of Quantitative Effects
The following table summarizes representative findings on the effect of this compound on key autonomic and hemodynamic parameters from a study in nonischemic dilated cardiomyopathy patients.
| Parameter | Baseline (Mean ± SD) | After 8 Weeks this compound (Mean ± SD) | P-value | Autonomic Interpretation |
| 24-h Heart Rate (bpm) | 84.4 ± 10.1 | 70.3 ± 8.7 | < 0.001 | Direct If Inhibition |
| SDNN (ms) | 85.6 ± 23.5 | 105.7 ± 29.3 | < 0.001 | Increased Overall Variability |
| RMSSD (ms) | 20.1 ± 9.8 | 26.8 ± 12.4 | < 0.001 | Increased Vagal Modulation |
| pNN50 (%) | 3.4 ± 4.1 | 7.1 ± 7.9 | = 0.001 | Increased Vagal Modulation |
| Data adapted from Kurtoglu E, et al. Arq Bras Cardiol. 2014. | ||||
| [7] |
Clinical Relevance
-
Heart Failure: In heart failure with reduced ejection fraction (HFrEF), the autonomic nervous system is characterized by sympathetic overactivation and vagal withdrawal. By improving HRV and promoting a shift towards vagal dominance, this compound may help counteract this maladaptive autonomic imbalance, contributing to its proven benefit in reducing hospitalizations. [6][10]* Postural Orthostatic Tachycardia Syndrome (POTS): POTS is a disorder of the autonomic nervous system. In patients with hyperadrenergic POTS, this compound has been shown to improve heart rate control and quality of life measures. [11]Its ability to lower heart rate without causing hypotension is particularly valuable in this population. Clinical trials are ongoing to further explore its use in autonomic dysfunction. [12][13][14]* Inappropriate Sinus Tachycardia (IST): this compound is frequently used off-label for IST, a condition characterized by an elevated resting heart rate without a clear underlying cause. [15]Its targeted action on the SA node makes it a logical therapeutic choice.
Conclusion
This compound's role in regulating cardiac autonomic tone is a sophisticated interplay between its direct electrophysiological action and the body's subsequent reflexive and adaptive responses. Its primary mechanism—the selective inhibition of the If current—initiates a cascade that often results in an enhancement of cardiac vagal modulation, as evidenced by significant improvements in heart rate variability. While acute baroreflex-mediated sympathetic activation can occur, the overall evidence points towards a beneficial resetting of the sympatho-vagal balance, particularly in chronic settings like heart failure. For researchers and drug developers, understanding this dual impact is crucial for identifying new therapeutic applications and for designing robust clinical trials that accurately capture the full spectrum of this compound's physiological effects.
References
- Kurtoglu, E., Balta, S., Karakus, Y., Yasar, E., Cuglan, B., Kaplan, O., et al. (2014). This compound Improves Heart Rate Variability in Patients with Nonischemic Dilated Cardiomyopathy. Arquivos Brasileiros de Cardiologia, 103(4), 308–314. [Link]
- D'Agrosa-Boiteux, V., Tritto, I., Nosjean, A., et al. (2007). Modulation of sympathetic activity and heart rate variability by this compound. Cardiovascular Research, 75(1), 136-144. [Link]
- Narayanan, K., & Rajendran, S. (2021). Targeting heart rate variability in heart failure: An expert opinion review on this compound. International Journal of Cardiology Sciences, 7(4), 345-351. [Link]
- Narayanan, K., & Rajendran, S. (2021). Targeting heart rate variability in heart failure: an expert opinion review on this compound. International Journal of Cardiology Sciences. [Link]
- Husti, A., Herman, V., Lazea, C., et al. (2021). Long-Term Effects of this compound on Cardiac Vagal Parasympathetic Function in Normal Rats. Frontiers in Physiology, 12, 638685. [Link]
- Baka, T., Knezl, V., Paulis, L., & Simko, F. (2019). This compound modulates the autonomic nervous system by affecting the "little brain" of the heart: A hypothesis. Medical Hypotheses, 129, 109253. [Link]
- Heusser, K., et al. (2018). Interactions between this compound and arterial baroreflexes. A,....
- Matsukawa, R., et al. (2018). This compound does not acutely affect open-loop baroreflex static characteristics and spares sympathetic heart rate control in rats. International Journal of Cardiology, 257, 255-261. [Link]
- Silva, L. E. V., et al. (2016). Chronic Treatment with this compound Does Not Affect Cardiovascular Autonomic Control in Rats. Frontiers in Physiology, 7, 305. [Link]
- Silva, L. E. V., et al. (2017). Effects of chronic treatment with this compound on the reflex control of....
- Dana-Farber Cancer Institute. (2022). This compound in the Management of Cardiac Autonomic Dysfunction Associated With Thoracic Radiation Therapy. ClinicalTrials.gov. [Link]
- Javed, Y., & Gupta, D. (2023). This compound. In StatPearls.
- Uemura, K., Inagaki, M., & Kawada, T. (2022). This compound augments high-frequency dynamic gain of the heart rate response to low- and moderate-intensity vagal nerve stimulation under β-blockade. Journal of Applied Physiology, 133(4), 940-949. [Link]
- Dr.Oracle. (2024). What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia?. Dr.Oracle. [Link]
- American College of Cardiology. (2021). Randomized Trial of this compound in Patients With Hyperadrenergic Postural Orthostatic Tachycardia Syndrome. American College of Cardiology. [Link]
- Gherghe, A. M., et al. (2018). The therapeutic role of this compound in heart failure. Therapeutic Advances in Drug Safety, 9(3), 155-166. [Link]
- National Institute of Neurological Disorders and Stroke (NINDS). (2024). RECOVER-AUTONOMIC: Platform Protocol, Appendix B (this compound). ClinicalTrials.gov. [Link]
- Tse, G., & Letsas, K. P. (2017). The Clinical Use of this compound. Journal of the American College of Cardiology, 70(14), 1777-1784. [Link]
- Ptaszynski, P., et al. (2015). The Effect of this compound on the Heart Rate and Sympathovagal Balance in Postural Tachycardia Syndrome Patients. Journal of Cardiovascular Electrophysiology, 26(10), 1105-1110. [Link]
- Malik, M. (2011). Assessment of Cardiac Autonomic Regulation. Annals of Noninvasive Electrocardiology, 16(4), 319-320. [Link]
- RECOVER-AUTONOMIC Clinical Trial. (n.d.). RECOVER. [Link]
- Patsnap. (2024). What is this compound used for?.
- Bhavanani, A. B., et al. (2017). Assessment of Cardiac Autonomic Tone Following Long Sudarshan Kriya Yoga in Art of Living Practitioners. International Journal of Yoga, 10(2), 83-88. [Link]
- Silva, L. E. V., et al. (2016).
- Vinik, A. I., et al. (2013). Tests for Early Diagnosis of Cardiovascular Autonomic Neuropathy: Critical Analysis and Relevance. Frontiers in Endocrinology, 4, 170. [Link]
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Chronic Treatment with this compound Does Not Affect Cardiovascular Autonomic Control in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The therapeutic role of this compound in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Heart Rate Variability in Patients with Nonischemic Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Long-Term Effects of this compound on Cardiac Vagal Parasympathetic Function in Normal Rats [frontiersin.org]
- 9. Assessment of Cardiac Autonomic Tone Following Long Sudarshan Kriya Yoga in Art of Living Practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cardiologyjournals.net [cardiologyjournals.net]
- 11. Randomized Trial of this compound in Patients With Hyperadrenergic Postural Orthostatic Tachycardia Syndrome - American College of Cardiology [acc.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. RECOVER Clinical Trials | AUTONOMIC [trials.recovercovid.org]
- 15. The Clinical Use of this compound - American College of Cardiology [acc.org]
Methodological & Application
Application Notes and Protocols for the Use of Ivabradine in Isolated Langendorff-Perfused Heart Experiments
Introduction: The Scientific Rationale for Employing Ivabradine in Ex Vivo Cardiac Studies
The isolated Langendorff-perfused heart model remains a cornerstone in cardiovascular research, offering an unparalleled window into cardiac physiology and pharmacology, free from systemic neuro-hormonal influences.[1][2] This ex vivo preparation allows for the precise investigation of direct drug effects on myocardial function. This compound, a selective inhibitor of the "funny" current (If), has emerged as a critical pharmacological tool in this context.[3][4][5] The If current, predominantly carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of pacemaker activity in the sinoatrial (SA) node.[6][7] By specifically targeting this current, this compound induces a dose-dependent reduction in heart rate without directly affecting myocardial contractility, ventricular repolarization, or blood pressure.[8] This unique mechanism of action makes this compound an invaluable agent for dissecting the intricate relationship between heart rate and cardiac function in various physiological and pathophysiological states.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in isolated Langendorff-perfused heart experiments. The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, interpretable data.
Part 1: Pre-Experimental Setup and Heart Preparation
A successful Langendorff experiment hinges on a meticulous and consistent setup. The following sections outline the critical components and procedures.
The Langendorff Apparatus: Core Components
The Langendorff system facilitates the retrograde perfusion of an isolated heart via the aorta.[9][10] Key components include:
-
Perfusion Reservoir: Contains the oxygenated physiological salt solution.
-
Water-Jacketed Glassware: Maintains the perfusate and the heart at a physiological temperature (typically 37°C).[10][11]
-
Aortic Cannula: For cannulating the aorta and delivering the perfusate.
-
Peristaltic Pump or Gravity-Fed System: To deliver the perfusate at a constant flow or pressure.[9]
-
Bubble Trap: To prevent air emboli from entering the coronary circulation.
-
Data Acquisition System: For continuous monitoring of physiological parameters.[12][13]
Perfusion Solution: The Krebs-Henseleit Buffer
The Krebs-Henseleit solution is the most commonly used crystalloid buffer for Langendorff perfusion as it mimics the ionic composition of plasma.[14][15]
Table 1: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) | Weight per Liter (g) |
| NaCl | 118 | 6.9 |
| KCl | 4.7 | 0.35 |
| KH₂PO₄ | 1.2 | 0.16 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| NaHCO₃ | 25 | 2.1 |
| Glucose | 11 | 1.98 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
To prepare the solution, dissolve all components except CaCl₂ in distilled water. Add CaCl₂ last to prevent precipitation. The solution must be continuously gassed with 95% O₂ / 5% CO₂ (Carbogen) to maintain a physiological pH of 7.4.[16][17]
Animal Preparation and Heart Excision
The choice of animal model (e.g., rat, mouse, guinea pig, rabbit) will depend on the specific research question.[1]
Step-by-Step Heart Excision Protocol:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Heparinization: Administer heparin (typically 500 IU/kg, intraperitoneally or intravenously) to prevent intracoronary clotting.
-
Thoracotomy: Perform a midline thoracotomy to expose the heart and great vessels.
-
Heart Excision: Carefully dissect the aorta, ensuring a sufficient length for cannulation. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolic activity and minimize ischemic damage.[1][18]
Aortic Cannulation and Initiation of Perfusion
This is a critical step requiring precision and speed to minimize the ischemic time.
-
Mounting the Aorta: Securely mount the aorta onto the aortic cannula of the Langendorff apparatus.[18]
-
Securing the Heart: Tie a suture around the aorta to secure it to the cannula.
-
Initiating Perfusion: Start the retrograde perfusion with warm, oxygenated Krebs-Henseleit solution. The perfusion pressure should be maintained at a physiological level (e.g., 60-80 mmHg for a rat heart).[9]
-
Left Ventricular Pressure Measurement: For isovolumetric contraction measurements, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle.[1]
Part 2: this compound Administration Protocol
This protocol outlines the preparation and administration of this compound to the isolated heart.
Preparation of this compound Stock Solution
This compound hydrochloride is soluble in water. It is recommended to prepare a concentrated stock solution to minimize the volume of vehicle added to the perfusate.
-
Stock Solution: Prepare a 1 mM stock solution of this compound in distilled water. For example, dissolve 50.56 mg of this compound hydrochloride (molar mass: 505.6 g/mol ) in 100 mL of distilled water.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Experimental Workflow for this compound Perfusion
Caption: Experimental workflow for this compound administration in a Langendorff-perfused heart.
Step-by-Step Perfusion Protocol:
-
Stabilization Period (20-30 minutes): Perfuse the heart with standard Krebs-Henseleit solution to allow it to stabilize and reach a steady state. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Baseline Recording (10-15 minutes): Once the heart is stable, record baseline physiological parameters.
-
This compound Administration (Dose-Response): Introduce this compound into the perfusate at increasing concentrations. A typical concentration range for ex vivo studies is 0.1 µM to 10 µM.[19][20][21][22]
-
Start with the lowest concentration and allow the heart to reach a new steady state (typically 10-15 minutes) before recording data.
-
Incrementally increase the this compound concentration, repeating the stabilization and recording steps for each dose.
-
-
Washout Period (20-30 minutes): After the highest concentration of this compound, switch back to the standard Krebs-Henseleit solution to wash out the drug and observe any reversal of its effects.
-
Post-Washout Recording: Record physiological parameters after the washout period to assess the reversibility of this compound's effects.
Table 2: Summary of this compound's Effects and Recommended Concentrations
| Parameter | Recommended Concentration Range | Expected Outcome | Key Considerations |
| Heart Rate Reduction | 0.1 - 3 µM | Dose-dependent decrease in heart rate.[19][20] | The magnitude of the effect will depend on the baseline heart rate of the preparation. |
| Myocardial Contractility | Therapeutic concentrations (≤ 3 µM) | No significant change in LVDP or dP/dtmax.[3][23][24] | Supratherapeutic concentrations (>10 µM) may have off-target effects on other ion channels.[25] |
| Coronary Flow | 0.1 - 3 µM | Generally no direct effect on coronary flow. | Changes in coronary flow may be secondary to the reduction in heart rate and myocardial oxygen demand.[8] |
Part 3: Mechanism of Action and Data Interpretation
This compound's Molecular Target: The If "Funny" Current
This compound's heart rate-lowering effect is a direct consequence of its selective inhibition of the If current in the SA node.[3][4]
Sources
- 1. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 2. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCN Channels and Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The benefits of this compound are independent of resting heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SutherlandandHearse [southalabama.edu]
- 10. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 11. Langendorff perfusion + Isolated Working Heart Systems & Data Analysis | ADInstruments [adinstruments.com]
- 12. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 13. Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 15. Isolated Heart Perfusion Systems | Crystalloid, Whole-blood, Erythrocyte | ADI [adinstruments.com]
- 16. support.harvardapparatus.com [support.harvardapparatus.com]
- 17. researchgate.net [researchgate.net]
- 18. Video: Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart - Experiment [jove.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Heart rate reduction with this compound improves energy metabolism and mechanical function of isolated ischaemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective heart rate reduction with this compound slows ischaemia-induced electrophysiological changes and reduces ischaemia–reperfusion-induced ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. droracle.ai [droracle.ai]
- 24. ijbio.com [ijbio.com]
- 25. The Effect of this compound on the Human Atrial Myocardial Contractility in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch-Clamp Analysis of Ivabradine's Effect on I(f) Currents
Introduction
The "funny" current (I(f))—also known as the pacemaker current—plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling heart rate.[1][2][3] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][4][5] Ivabradine is a heart rate-lowering agent that acts as a specific and selective blocker of these HCN channels.[5][6][7] Its mechanism involves entering the HCN channel pore from the intracellular side when the channel is in its open state.[8] This use-dependent block reduces the slope of diastolic depolarization, leading to a decrease in heart rate without significantly affecting other cardiovascular parameters like myocardial contractility.[2][8]
This guide provides a comprehensive overview and detailed protocols for characterizing the inhibitory effects of this compound on I(f) currents using the whole-cell patch-clamp technique. The methodologies described herein are designed for researchers in academia and the pharmaceutical industry engaged in cardiovascular drug discovery and safety pharmacology.
Core Concepts: The "Funny" Current and this compound's Mechanism
The I(f) current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane.[3] HCN channels, the molecular basis of I(f), are encoded by a family of four genes (HCN1-4).[4] In the sinoatrial node, HCN4 is the predominant isoform.[4][6] this compound's inhibitory action is state-dependent, primarily blocking the open conformation of the channel.[4][6][8] This results in a "use-dependent" block, meaning the degree of inhibition is influenced by the frequency of channel opening.
Below is a diagram illustrating the mechanism of I(f) current generation and its inhibition by this compound.
Caption: Mechanism of I(f) current and this compound block.
Experimental Design and Workflow
A typical experiment to assess the effect of this compound on I(f) currents involves heterologous expression of HCN channels (e.g., hHCN4) in a stable cell line like HEK293 or CHO cells, followed by whole-cell patch-clamp recordings.[4][6] This approach allows for the isolation and characterization of the current in a controlled environment.
The overall workflow is as follows:
Caption: Experimental workflow for this compound analysis.
Detailed Protocols
Part 1: Cell Preparation and Solutions
Cell Culture:
-
HEK293 or CHO cells stably expressing the desired HCN isoform (e.g., hHCN4) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[6]
-
Cells should be passaged every 2-3 days and plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Recording Solutions: The composition of intracellular and extracellular solutions is critical for isolating the I(f) current.[9][10]
| Solution Component | Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) | Rationale |
| NaCl | 140 | - | Major extracellular cation. |
| KCl | 5.4 | 130 | Major intracellular cation, sets resting potential. |
| CaCl2 | 1.8 | 0.5 | Charge carrier and important for cell health. |
| MgCl2 | 1 | 2 | Important for enzymatic function and channel gating. |
| HEPES | 10 | 10 | pH buffer. |
| Glucose | 10 | - | Energy source. |
| EGTA | - | 11 | Chelates intracellular calcium to minimize Ca2+-dependent currents.[11] |
| Mg-ATP | - | 2 | Provides energy for cellular processes. |
| pH | 7.4 (with NaOH) | 7.2 (with KOH) | Physiological pH. |
| Osmolarity | ~320 mOsm | ~290 mOsm | A slightly hypotonic internal solution can improve seal formation.[9] |
| Blockers | BaCl2 (1 mM), MnCl2 (2 mM) | - | To block other contaminating currents (e.g., K+ and Ca2+ channels).[6] |
Note: Solutions should be sterile-filtered and stored at 4°C.[9]
Part 2: Whole-Cell Patch-Clamp Recording
The whole-cell patch-clamp technique allows for the control of the membrane potential while measuring the resulting ionic currents.[12][13][14][15]
Step-by-Step Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[10]
-
Cell Approach: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution. Under visual guidance, approach a single, healthy-looking cell with the patch pipette.[10]
-
Seal Formation: Apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[10]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a potential where I(f) is deactivated, typically around -35 mV to -40 mV.[6]
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for full activation of the I(f) current (e.g., 2-4 seconds).
-
Follow each hyperpolarizing step with a depolarizing step to a constant voltage (e.g., +5 mV) to measure tail currents, which are used to determine the voltage-dependence of activation.[6]
-
-
Data Acquisition: Record the resulting currents using appropriate hardware and software (e.g., Axon pCLAMP).[15]
Part 3: Application of this compound and Data Analysis
Dose-Response Protocol:
-
After obtaining stable baseline I(f) recordings, perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1 µM to 30 µM).[16]
-
Allow sufficient time for the drug effect to reach a steady state at each concentration before recording.
-
Perform a washout with the control extracellular solution to check for reversibility of the block.
Data Analysis:
-
Current Amplitude: Measure the peak current amplitude at the end of each hyperpolarizing step.
-
Dose-Response Curve: Plot the percentage of current inhibition as a function of this compound concentration. Fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).[17][18]
-
Voltage-Dependence of Activation (G-V Curve):
-
Measure the tail current amplitude immediately following the hyperpolarizing steps.
-
Normalize the tail currents to the maximum tail current.
-
Plot the normalized tail current as a function of the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).
-
Compare the V1/2 values in the absence and presence of this compound to assess any shifts in the voltage-dependence of activation.
-
Expected Results and Interpretation
This compound is expected to block I(f) currents in a concentration-dependent manner. The IC50 for this compound on HCN channels is typically in the low micromolar range (approximately 0.5 - 3.5 µM).[7][16][19]
| Parameter | Control | With this compound (e.g., 3 µM) | Interpretation |
| I(f) Amplitude at -120 mV | -1000 pA (example) | -400 pA (example) | This compound blocks the I(f) current, reducing its amplitude. |
| IC50 | N/A | ~2.0 µM | This value quantifies the potency of this compound as an I(f) blocker.[4] |
| V1/2 of Activation | -95 mV (example) | -95 mV (example) | This compound typically does not significantly shift the voltage-dependence of activation. |
| Activation Kinetics | τ = 500 ms (example) | τ = 500 ms (example) | This compound's primary effect is on the current amplitude, not the speed of channel opening. |
The block by this compound is use-dependent, meaning it is more pronounced at higher frequencies of stimulation.[6][19] This can be investigated by varying the frequency of the voltage-clamp protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Seal | Unhealthy cells; dirty pipette or solutions. | Use healthy, low-passage cells; filter all solutions; ensure a clean pipette holder. |
| High Leak Current | Poor seal quality; cell damage. | Abort the recording and attempt a new cell. Ensure gentle handling during whole-cell transition. |
| No I(f) Current | Low HCN expression; incorrect voltage protocol. | Verify cell line expression; ensure the holding potential and hyperpolarizing steps are appropriate to activate I(f). |
| Run-down of Current | Intracellular factors washing out. | Include ATP and GTP in the pipette solution; record data promptly after achieving whole-cell configuration. |
References
- Haechl, N., Ebner, J., Hilber, K., Todt, H., & Koenig, X. (2019). Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry. [Link]
- Bucchi, A., Tognati, A., Milanesi, R., Baruscotti, M., & DiFrancesco, D. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology. [Link]
- Bucchi, A., Tognati, A., Milanesi, R., Baruscotti, M., & DiFrancesco, D. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. PubMed. [Link]
- ResearchGate. (n.d.). Mechanism of action of this compound on sinoatrial I f current.
- ResearchGate. (n.d.). Automated patch-clamp analysis of the effect of this compound on human Nav1.5 fast inactivation.
- Haechl, N., Ebner, J., Hilber, K., Todt, H., & Koenig, X. (2019). Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry. [Link]
- pA2 Online. (n.d.). The Hyperpolarisation-Activated Cyclic Nucleotide-Gated (HCN)
- Lukacs, P., Haechl, N., Ebner, J., Hellscher-Frank, L., Zarrabi, A., & Koenig, X. (2022). The Bradycardic Agent this compound Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]
- Lukacs, P., Haechl, N., Ebner, J., Hellscher-Frank, L., Zarrabi, A., & Koenig, X. (2022). The Bradycardic Agent this compound Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]
- ResearchGate. (n.d.). Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity.
- Vinogradova, T. M., Lyashkov, A. E., & Lakatta, E. G. (2013). The “Funny” Current (If) Inhibition by this compound at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. International Journal of Molecular Sciences. [Link]
- Grimm, C., & Gradinaru, V. (2017). Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. Journal of Visualized Experiments. [Link]
- University College London. (n.d.).
- Amrita Vishwa Vidyapeetham. (n.d.). Voltage Clamp Protocol. Virtual Labs. [Link]
- Wikipedia. (n.d.). Voltage clamp. Wikipedia. [Link]
- Sartiani, C., Stillitano, F., & Masi, A. (2011). Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression. British Journal of Pharmacology. [Link]
- Suenari, K., Cheng, C. C., Chen, Y. C., Lin, Y. K., Nakano, Y., Kihara, Y., Chen, S. A., & Chen, Y. J. (2012). Effects of this compound on the pulmonary vein electrical activity and modulation of pacemaker currents and calcium homeostasis. Journal of Cardiovascular Electrophysiology. [Link]
- ResearchGate. (n.d.). Basic current clamp ( A ) and (ideal) voltage clamp ( B ) protocols for...
- Wang, X., & Salter, M. W. (2000). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Brain Research. [Link]
- Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording.
- Physiologic Instruments. (n.d.). Voltage Clamp Explained – Principles, Applications & How It Works. Physiologic Instruments. [Link]
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
Sources
- 1. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 2. The “Funny” Current (If) Inhibition by this compound at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | HCN Channels | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Labs [virtual-labs.github.io]
- 13. Voltage clamp - Wikipedia [en.wikipedia.org]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. Effects of this compound on the pulmonary vein electrical activity and modulation of pacemaker currents and calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 18. The Bradycardic Agent this compound Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Ivabradine Administration in Transverse Aortic Constriction (TAC) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Rationale and Scientific Context
The transverse aortic constriction (TAC) mouse model is a cornerstone for investigating pressure overload-induced cardiac hypertrophy and its progression to heart failure. This model effectively mimics the clinical scenario of aortic stenosis, leading to a compensatory hypertrophic response that can eventually become maladaptive, resulting in cardiac dilation and failure. A key focus in this field is the evaluation of therapeutic interventions that can mitigate this pathological remodeling.
Ivabradine, a selective inhibitor of the "funny" current (If) in the sinoatrial node, has emerged as a promising therapeutic agent.[1][2] Its primary mechanism of action is the reduction of heart rate without impacting myocardial contractility or blood pressure.[1][3][4] An elevated heart rate is an independent risk factor for adverse cardiovascular outcomes, and its reduction is a key therapeutic goal in heart failure management.[1][5] Beyond its heart rate-lowering effects, studies suggest that this compound possesses pleiotropic properties that contribute to its cardioprotective effects, including the attenuation of cardiac fibrosis, apoptosis, inflammation, and oxidative stress.[5][6]
These application notes provide a comprehensive guide for the administration of this compound in TAC mouse models, detailing the scientific basis for experimental choices, step-by-step protocols, and methods for evaluating therapeutic efficacy.
Mechanism of Action: How this compound Modulates Cardiac Pathophysiology
This compound's therapeutic effect is primarily attributed to its specific inhibition of the If current, which is predominantly generated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 4 (HCN4) in the sinoatrial node.[1] This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[2] By blocking this channel, this compound prolongs the diastolic depolarization phase, leading to a dose-dependent reduction in heart rate.[4]
The reduction in heart rate has several beneficial downstream effects in the context of pressure overload:
-
Reduced Myocardial Oxygen Demand: A slower heart rate decreases the workload on the heart, thereby reducing its oxygen consumption.[4]
-
Improved Diastolic Filling: The prolonged diastolic period allows for better ventricular filling and coronary perfusion, enhancing cardiac efficiency.[4]
-
Attenuation of Pathological Remodeling: Studies in animal models have demonstrated that this compound can suppress cardiac hypertrophy and fibrosis.[3][7][8][9] This is thought to be mediated, in part, by the modulation of signaling pathways involved in cellular growth and extracellular matrix deposition. Some evidence suggests the involvement of the PI3K/Akt/mTOR pathway.[8]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action in the heart.
Experimental Design and Protocols
A well-designed study is critical for obtaining robust and reproducible data. The following sections outline the key steps, from the surgical induction of pressure overload to the administration of this compound and subsequent analysis.
Transverse Aortic Constriction (TAC) Surgery
The TAC procedure creates a pressure overload on the left ventricle by constricting the transverse aorta.[10] Both traditional and minimally invasive techniques have been described.[11][12][13] The minimally invasive approach is often preferred as it reduces surgical trauma and eliminates the need for mechanical ventilation.[11][13]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 6-0 or 7-0 silk for ligation, 5-0 or 6-0 for skin closure)
-
Blunt needle (27-gauge) for standardizing the constriction
-
Heating pad to maintain body temperature
-
Analgesics (e.g., buprenorphine, meloxicam)
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia.[14] Shave the surgical area (upper chest) and sterilize with antiseptic solution.[14] Place the mouse in a supine position on a heating pad.
-
Incision: Make a small vertical midline incision at the level of the suprasternal notch.[12]
-
Exposure of the Aortic Arch: Bluntly dissect the pre-tracheal muscles to expose the trachea.[11] Carefully create a tunnel under the aortic arch between the innominate and left common carotid arteries.[10][11]
-
Ligation: Pass a silk suture under the aortic arch. Place a 27-gauge blunt needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.
-
Constriction: Quickly and carefully remove the needle to create a standardized constriction.[10]
-
Closure: Close the chest and skin incisions with appropriate sutures.
-
Post-operative Care: Administer analgesics and monitor the mouse closely for recovery on a warming pad.[12]
This compound Administration
The choice of administration route and dosage is critical for achieving the desired therapeutic effect. Oral gavage ensures precise dosing, while administration in drinking water is less stressful for the animals but may lead to variability in intake.
Dosage and Administration:
| Parameter | Recommendation | Rationale and Key Considerations |
| Dosage | 10 mg/kg/day (low dose)[7][15] to 20 mg/kg/day (high dose)[7][15] | The 10 mg/kg/day dose has been shown to be effective in some models,[3][16] while the 20 mg/kg/day dose may be required to observe significant effects on cardiac function and fibrosis in more severe models of heart failure.[7] |
| Route of Administration | Oral gavage[7][15] or dissolved in drinking water[16][17] | Oral gavage provides accurate dosing. Administration in drinking water is a less invasive, long-term option, but water intake should be monitored to ensure consistent drug delivery. |
| Vehicle | Saline[7] or water | This compound is water-soluble. |
| Timing of Treatment | Prophylactic (starting shortly after TAC) or therapeutic (starting after the development of hypertrophy or heart failure) | Prophylactic treatment can assess the preventive effects of this compound on cardiac remodeling. Therapeutic treatment mimics the clinical scenario where treatment is initiated after the onset of disease. Studies have initiated treatment 4 weeks post-TAC to model heart failure with preserved ejection fraction (HFpEF) and 9 weeks post-TAC for heart failure with reduced ejection fraction (HFrEF).[7][15] |
| Duration of Treatment | 4 to 8 weeks[7][15] | The duration should be sufficient to observe significant changes in cardiac structure and function. |
Protocol for Oral Gavage:
-
Preparation of this compound Solution: Dissolve this compound in saline or water to the desired concentration.
-
Animal Handling: Gently restrain the mouse.
-
Gavage: Using a proper gavage needle, administer the calculated volume of this compound solution directly into the stomach.
-
Monitoring: Observe the animal for any signs of distress after administration.
Protocol for Administration in Drinking Water:
-
Calculation of this compound Concentration: Measure the average daily water consumption of the mice. Calculate the amount of this compound needed to achieve the target dose per kg of body weight and dissolve it in the daily volume of drinking water.
-
Preparation of Medicated Water: Prepare fresh this compound-containing water regularly (e.g., every 2-3 days) to ensure stability.
-
Monitoring: Monitor water intake to ensure consistent drug administration.
Evaluation of Therapeutic Efficacy
A multi-pronged approach is necessary to comprehensively assess the effects of this compound on the heart.
Echocardiography:
-
Purpose: To non-invasively assess cardiac function and structure.
-
Parameters to Measure:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular posterior wall thickness (LVPW) and interventricular septal thickness (IVS)
-
Ejection fraction (EF) and fractional shortening (FS) to assess systolic function
-
E/A ratio and isovolumic relaxation time (IVRT) to assess diastolic function
-
-
Frequency: Perform baseline echocardiography before or shortly after TAC and at regular intervals throughout the study (e.g., every 2-4 weeks).
Hemodynamic Measurements:
-
Purpose: To directly measure intracardiac pressures and contractility.
-
Method: Insert a pressure-volume catheter into the left ventricle.
-
Parameters to Measure:
-
Left ventricular end-diastolic pressure (LVEDP)
-
Maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax)
-
Histological Analysis:
-
Purpose: To assess cardiac hypertrophy, fibrosis, and apoptosis at the tissue level.
-
Procedure:
-
Euthanize the mice and excise the hearts.
-
Weigh the hearts and measure the heart weight to body weight (HW/BW) or heart weight to tibia length (HW/TL) ratio as an index of hypertrophy.
-
Fix the hearts in formalin and embed in paraffin.
-
Section the hearts and perform staining:
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a TAC mouse model.
Expected Outcomes and Data Interpretation
| Parameter | Expected Outcome in this compound-Treated TAC Mice | Interpretation |
| Heart Rate | Significantly reduced compared to vehicle-treated TAC mice.[8][18] | Confirms the pharmacological effect of this compound. |
| Cardiac Hypertrophy (HW/BW, HW/TL, cardiomyocyte size) | Attenuated increase compared to vehicle-treated TAC mice.[7][8][9] | Indicates a protective effect against pressure overload-induced hypertrophy. |
| Cardiac Fibrosis (Collagen deposition) | Reduced compared to vehicle-treated TAC mice.[7][8] | Suggests an anti-fibrotic effect of this compound. |
| Systolic Function (EF, FS) | Improved or preserved compared to vehicle-treated TAC mice.[7][8] | Demonstrates a beneficial effect on contractile function. |
| Diastolic Function (E/A ratio, IVRT, LVEDP) | Improved compared to vehicle-treated TAC mice.[7] | Indicates enhanced ventricular relaxation and filling. |
| Apoptosis (TUNEL-positive cells) | Reduced compared to vehicle-treated TAC mice.[8] | Suggests a pro-survival effect on cardiomyocytes. |
Conclusion and Future Directions
The administration of this compound in the TAC mouse model provides a valuable platform for investigating the therapeutic potential of heart rate reduction and the pleiotropic effects of this drug in pressure overload-induced heart failure. The protocols and guidelines presented here offer a framework for conducting rigorous and reproducible studies.
Future research could explore the long-term effects of this compound on cardiac remodeling and survival, investigate the optimal timing and duration of treatment, and further elucidate the molecular mechanisms underlying its cardioprotective effects beyond heart rate reduction. Combination therapies with other heart failure medications could also be a promising avenue for future investigation.
References
- This compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR-133a - PMC - NIH. (2021-09-29).
- This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PMC - NIH.
- Heart Rate Reduction With this compound Protects Against Left Ventricular Remodeling by Attenuating Infarct Expansion and Preserving Remote‐Zone Contractile Function and Synchrony in a Mouse Model of Reperfused Myocardial Infarction. (2016-04-22).
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review.
- Transverse Aortic Constriction (TAC) - MMPC. (2018-04-24).
- Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - JoVE. (2017-03-17).
- This compound Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart R
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review.
- Transverse Aortic Constriction in Mice - PMC - NIH. (2010-04-21).
- A Modified Technique for Transverse Aortic Constriction in Mice - JoVE. (2022-08-18).
- Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC - NIH. (2017-09-25).
- This compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR - Semantic Scholar. (2021-09-04).
- Heart Rate Reduction With this compound Protects Against Left Ventricular Remodeling by Attenuating Infarct Expansion and Preserving Remote‐Zone Contractile Function and Synchrony in a Mouse Model of Reperfused Myocardial Infarction - PMC - NIH. (2016-04-22).
- If channel inhibitor this compound lowers heart rate in mice with enhanced symp
- This compound improved left ventricular function and pressure overload-induced cardiomyocyte apoptosis in a transverse aortic constriction mouse model - PubMed.
- This compound - St
- This compound's mechanism of action. This compound is a novel medication...
- This compound improved transverse aortic constriction (TAC)-induced...
- What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia? - Dr.Oracle. (2025-04-28).
- Heart rate reduction with this compound promotes shear stress-dependent anti-inflamm
- Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression - NIH.
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR-133a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improved left ventricular function and pressure overload-induced cardiomyocyte apoptosis in a transverse aortic constriction mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 12. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 13. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Heart Rate Reduction With this compound Protects Against Left Ventricular Remodeling by Attenuating Infarct Expansion and Preserving Remote‐Zone Contractile Function and Synchrony in a Mouse Model of Reperfused Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Application Notes & Protocols: Dose-Response Studies of Ivabradine in Primary Cardiac Fibroblast Cultures
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting dose-response studies of Ivabradine in primary adult cardiac fibroblast cultures. This compound, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (If), is clinically used for its heart rate-lowering effects.[1][2][3] Emerging evidence suggests that this compound also exerts anti-fibrotic effects, making it a compound of interest in cardiac remodeling and heart failure research.[1][4][5][6] This guide details robust, validated protocols for the isolation and culture of primary cardiac fibroblasts, execution of dose-response experiments, and quantitative assessment of key fibrotic endpoints, including cell proliferation, collagen synthesis, and gene expression.
Introduction and Scientific Rationale
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated fibroblasts (myofibroblasts), is a central pathological feature of most heart diseases, leading to cardiac stiffness and dysfunction.[7] Cardiac fibroblasts are the principal cell type responsible for regulating ECM homeostasis and are key mediators of the fibrotic response.[7][8] Upon injury, these quiescent cells differentiate into actively secreting myofibroblasts, a process that is a primary target for anti-fibrotic therapies.[9][10]
This compound's primary mechanism of action is the inhibition of HCN channels, which are crucial for cardiac pacemaker activity.[3][11][12] While predominantly expressed in the sinoatrial node in healthy hearts, HCN channels, particularly HCN2 and HCN4 isoforms, are re-expressed in the ventricular myocardium of failing or hypertrophied hearts.[13][14] Studies suggest that this compound's beneficial effects on cardiac remodeling may extend beyond heart rate reduction, involving direct anti-fibrotic actions.[1][2][4][6] Investigating the direct dose-dependent effects of this compound on primary cardiac fibroblasts is therefore critical to elucidating its mechanism of action and therapeutic potential in combating cardiac fibrosis.
This guide provides the necessary protocols to:
-
Isolate and culture high-purity primary cardiac fibroblasts from adult rodent hearts.
-
Design and execute a robust dose-response study with this compound.
-
Quantify anti-fibrotic efficacy using validated endpoint assays.
Putative Signaling Pathway
The precise anti-fibrotic signaling pathway of this compound in cardiac fibroblasts is an active area of research. HCN channels can modulate intracellular cyclic AMP (cAMP) levels, a key second messenger.[12] Inhibition of HCN channels by this compound may alter cAMP-PKA signaling cascades, which are known to influence fibroblast activation and ECM production. The following diagram illustrates a potential pathway for investigation.
Caption: Putative signaling pathway of this compound in cardiac fibroblasts.
Overall Experimental Workflow
The process from tissue harvesting to data analysis follows a multi-stage workflow. Each stage requires careful execution to ensure the validity of the final dose-response data.
Caption: High-level workflow for this compound dose-response studies.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog # | Notes |
| This compound HCl | Sigma-Aldrich | SML1793 | Prepare fresh stock in DMSO or dH₂O. |
| DMEM, high glucose | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Collagenase, Type II | Worthington | LS004176 | Activity must be verified for each lot. |
| DNase I | Sigma-Aldrich | D4527 | |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 | With Ca²⁺ and Mg²⁺. |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Sirius Red/Fast Green Collagen Staining Kit | Chondrex | 9046 | For collagen quantification.[15] |
| AlamarBlue™ HS Cell Viability Reagent | Invitrogen | A50100 | For proliferation/viability assay.[16] |
| RNeasy Mini Kit | QIAGEN | 74104 | For RNA isolation. |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 | |
| PowerUp™ SYBR™ Green Master Mix | Applied Biosystems | A25742 |
Detailed Protocols
Part 1: Isolation and Culture of Primary Adult Mouse Cardiac Fibroblasts
This protocol is adapted from established methods for isolating adult cardiac fibroblasts.[8][17][18][19][20] The principle relies on enzymatic digestion of the ventricular tissue followed by a differential adhesion step ("pre-plating") to enrich the fibroblast population, as fibroblasts adhere to tissue culture plastic more rapidly than cardiomyocytes and endothelial cells.[17][18]
Step-by-Step Methodology:
-
Preparation: Euthanize 2-4 adult mice (e.g., C57BL/6, 8-12 weeks old) according to approved institutional guidelines. Prepare sterile, ice-cold PBS in petri dishes.
-
Heart Excision: Working in a sterile hood, excise the hearts and place them in ice-cold PBS. Gently squeeze the hearts with sterile forceps to pump out excess blood.[17]
-
Mincing: Transfer the ventricles to a new dish containing a small volume of ice-cold PBS. Mince the tissue into ~1 mm³ pieces using a sterile scalpel.[17]
-
Enzymatic Digestion:
-
Transfer the minced tissue to a 50 mL conical tube containing 5-10 mL of Digestion Buffer (HBSS with 0.1% Collagenase Type II and 60 U/mL DNase I).[19]
-
Incubate at 37°C for 10-15 minutes in a shaking water bath.
-
Allow large tissue pieces to settle by gravity for 1-2 minutes.
-
Collect the supernatant containing dissociated cells and transfer it to a fresh 50 mL tube on ice containing 5 mL of "Stop Buffer" (DMEM with 10% FBS).[17]
-
Add fresh Digestion Buffer to the remaining tissue and repeat this digestion cycle 5-7 times, or until the tissue is fully dissociated. Pool the cell-containing supernatants.
-
-
Cell Isolation:
-
Filter the pooled cell suspension through a 70 µm and then a 40 µm cell strainer to remove undigested tissue.[18][19]
-
Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C.[17]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of Fibroblast Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
-
Pre-Plating (Fibroblast Enrichment):
-
Plate the entire cell suspension onto a 100 mm tissue culture dish.
-
Incubate at 37°C, 5% CO₂ for 90-120 minutes.[17] During this time, the fibroblasts will preferentially adhere.
-
After incubation, gently swirl the dish and collect the supernatant, which contains non-adherent cardiomyocytes and other cell types. Discard this supernatant.
-
Wash the adherent cells 2-3 times with sterile PBS to remove any remaining non-adherent cells.
-
-
Culture and Expansion:
-
Add 10 mL of fresh Fibroblast Growth Medium to the dish.
-
Culture the cells at 37°C, 5% CO₂. Change the medium every 2-3 days.
-
Fibroblasts should reach ~90% confluency within 3-5 days.[17]
-
Self-Validation/Quality Control: At passage 1, cells can be characterized by immunofluorescence for fibroblast markers like Vimentin or Discoidin Domain Receptor 2 (DDR2).[9] Myofibroblast activation can be checked with α-Smooth Muscle Actin (α-SMA) staining.[9] For dose-response studies, it is critical to use cells at a low passage (P1-P3) as they can spontaneously differentiate into myofibroblasts in culture.[8]
-
Part 2: this compound Dose-Response Study
Experimental Design:
-
Cell Seeding: Once primary fibroblasts reach 80-90% confluency (Passage 1 or 2), trypsinize the cells and seed them into 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of Fibroblast Growth Medium. Allow cells to adhere for 24 hours.
-
Stimulation (Optional but Recommended): To study the anti-fibrotic effect on activated fibroblasts, the pro-fibrotic cytokine TGF-β1 (e.g., 5-10 ng/mL) can be added to the culture medium. This induces the transformation to a myofibroblast phenotype.[10] Before stimulation, it is common practice to serum-starve the cells (0.5-1% FBS) for 12-24 hours to synchronize them.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations. A common approach is an 8-point half-log or log dilution series (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, 0.316 µM, 0.1 µM, 0 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%, including the vehicle control well.
Treatment Protocol:
-
After the 24-hour cell adherence period (and optional serum starvation/stimulation), carefully remove the medium from the 96-well plates.
-
Add 100 µL of medium containing the appropriate concentration of this compound (or vehicle control) to each well. Include a "no-cell" blank control for background subtraction in colorimetric assays.
-
Incubate the plates at 37°C, 5% CO₂ for the desired treatment duration (typically 24, 48, or 72 hours). The optimal duration should be determined empirically.[21]
Part 3: Endpoint Assays
This assay measures the metabolic activity of cells, which correlates with cell number.[16]
-
At the end of the treatment period, add 10 µL of AlamarBlue™ HS reagent directly to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Subtract the blank value, then normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability (%) against the log of this compound concentration.
Sirius Red is an anionic dye that specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens (types I-V), allowing for quantification.[15][22][23]
-
Carefully remove the culture medium from the wells.
-
Wash the cell layers twice with PBS.[23]
-
Fix the cells by adding 100 µL of a cold fixative (e.g., 95% ethanol/5% glacial acetic acid) for 10-20 minutes.[15]
-
Remove the fixative and allow plates to air dry completely.
-
Add 100 µL of Sirius Red staining solution to each well and incubate for 30-60 minutes at room temperature.[23][24]
-
Discard the staining solution and wash extensively with acidified water (e.g., 0.5% acetic acid) or distilled water until the supernatant is clear to remove unbound dye.[23][24]
-
Add 150 µL of Extraction Buffer (e.g., 0.1 M NaOH) to each well and incubate on a plate shaker for 15-30 minutes to elute the bound dye.[23]
-
Transfer 100 µL of the eluate to a new 96-well plate and read the absorbance at 540-550 nm.[25]
-
Data Analysis: Subtract the blank value and normalize the data to the vehicle control (defined as 100% collagen synthesis). Plot the normalized synthesis (%) against the log of this compound concentration.
Analyze the expression of key fibrotic marker genes.
-
RNA Isolation: At the end of treatment, lyse cells directly in the wells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 250-1000 ng of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for target genes. Normalize expression to a stable housekeeping gene (e.g., GAPDH or 18S).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize data to the vehicle control.
Table of Recommended qPCR Primers (Mus musculus):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Role |
| Acta2 (α-SMA) | CCGACCGAATGCAGAAGGA | ACAGAGTATTTGCGCTCCGAA | Myofibroblast marker |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG | Collagen Type I[26] |
| Col3a1 | TCCCCTGGAATCTGTGAATC | TGAGTCGAATTGGGGAGAAT | Collagen Type III |
| Fn1 (Fibronectin) | ATGTGGACCCCTCCTGATAGT | GCCCAGTAATTCCGACAACT | ECM Protein[26] |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | Housekeeping Gene |
Data Analysis and Interpretation
For each endpoint assay, the results should be plotted as a dose-response curve with the response on the Y-axis and the log of the drug concentration on the X-axis. Using non-linear regression analysis in software like GraphPad Prism or R, fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).[27]
The four-parameter model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))[27]
-
IC₅₀: The concentration of this compound that produces a 50% reduction in the measured response (e.g., viability, collagen synthesis). A lower IC₅₀ indicates higher potency.
-
Hill Slope: Describes the steepness of the curve.
-
Top/Bottom Plateaus: The maximal and minimal responses.
Interpretation: A dose-dependent decrease in fibroblast proliferation, collagen synthesis, and expression of Acta2, Col1a1, and Fn1 would provide strong evidence for the direct anti-fibrotic activity of this compound on cardiac fibroblasts. Comparing IC₅₀ values across different assays can provide insight into the compound's primary mechanism of action (e.g., anti-proliferative vs. direct inhibition of ECM synthesis).
References
- Title: Isolation of Adult Mouse Cardiac Fibroblasts Source: Current Protocols URL:[Link]
- Title: Isolation and Primary Culture of Adult Mouse Cardiac Fibroblasts Source: Bio-protocol URL:[Link]
- Title: Sirius Red Total Collagen Detection Assay Kit Source: Chondrex URL:[Link]
- Title: Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review Source: International Journal of Molecular Sciences URL:[Link]
- Title: Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts (Video) Source: Journal of Visualized Experiments (JoVE) URL:[Link]
- Title: Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts (Text) Source: Journal of Visualized Experiments (JoVE) URL:[Link]
- Title: Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts Source: National Center for Biotechnology Inform
- Title: Sirius Red for Collagen Staining Protocol Source: StainsFile URL:[Link]
- Title: Sirius Red Collagen Detection Kit Source: AMSBIO URL:[Link]
- Title: Sirius Red/Fast Green Collagen Analysis Source: Active Concepts URL:[Link]
- Title: Heart Rate Reduction by this compound Reduces Diastolic Dysfunction and Cardiac Fibrosis Source: ResearchG
- Title: Effects of this compound on interstitial fibrosis in experimental heart failure Source: ResearchG
- Title: Fibrosis and Fibrotic Marker Gene Expression in Activated Fibroblast...
- Title: this compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR-133a Source: National Center for Biotechnology Inform
- Title: Antifibrotic effects of this compound for myocardium in ischemic chronic heart failure Source: The Pharma Innov
- Title: Cardiac fibrosis. (A) Quantitative RT–PCR analysis of fibrosis marker...
- Title: Cardiac HCN channels: structure, function, and modul
- Title: Biomarkers for the identification of cardiac fibroblast and myofibroblast cells Source: PubMed URL:[Link]
- Title: Two in vitro assays relevant to lung fibrosis for evaluating the potency and efficacy of prospective anti-fibrotic drugs Source: Charles River Labor
- Title: HCN channels: structure, cellular regulation and physiological function Source: PubMed URL:[Link]
- Title: Cardiogenic Genes Expressed in Cardiac Fibroblasts Contribute to Heart Development and Repair Source: Circul
- Title: Increased Expression of HCN Channels in the Ventricular Myocardium Contributes to Enhanced Arrhythmicity in Mouse Failing Hearts Source: AHA Journals URL:[Link]
- Title: HCN Channels—Modulators of Cardiac and Neuronal Excitability Source: National Center for Biotechnology Inform
- Title: Setting up a Dose Response Protocol Source: Collabor
- Title: Cardiac Fibrosis and Fibroblasts Source: MDPI URL:[Link]
- Title: Review: HCN Channels in the Heart Source: National Center for Biotechnology Inform
- Title: Systemic administration of this compound, a hyperpolarization-activated cyclic nucleotide-gated channel inhibitor, blocks spontaneous absence seizures Source: PubMed URL:[Link]
- Title: Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software Source: SYNENTEC GmbH URL:[Link]
- Title: Use of a pulmosphere model to evaluate drug antifibrotic responses in interstitial lung diseases Source: National Center for Biotechnology Inform
- Title: Cardioprotective effects of the Ιf current inhibition by this compound during cardiac dysfunction Source: PubMed URL:[Link]
- Title: Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells Source: National Center for Biotechnology Inform
- Title: this compound, the hyperpolarization-activated cyclic nucleotide-gated channel blocker, elicits relaxation of the human corpus cavernosum... Source: PubMed URL:[Link]
- Title: this compound Induces Cardiac Protection against Myocardial Infarction by Preventing Cyclophilin-A Secretion in Pigs under Coronary Ischemia/Reperfusion Source: MDPI URL:[Link]
- Title: this compound Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS P
Sources
- 1. Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Cardioprotective effects of the Ιf current inhibition by this compound during cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Cardiac Function in Heart Failure with Preserved and Reduced Ejection Fraction via Upregulation of miR-133a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation of Adult Mouse Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarkers for the identification of cardiac fibroblast and myofibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Cardiac HCN channels: structure, function, and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HCN channels: structure, cellular regulation and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. synentec.com [synentec.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Isolation of Fibroblasts from Mouse Hearts - JoVE Journal [jove.com]
- 19. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts [jove.com]
- 20. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chondrex.com [chondrex.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. med.emory.edu [med.emory.edu]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. researchgate.net [researchgate.net]
- 27. support.collaborativedrug.com [support.collaborativedrug.com]
Application Note: Ivabradine as a Tool to Study Sinoatrial Node Function in Ex Vivo Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sinoatrial Node and the "Funny" Current
The sinoatrial node (SAN), the heart's natural pacemaker, is responsible for initiating the electrical impulses that drive each heartbeat.[1][2] Its rhythmic activity is governed by a complex interplay of ion channels within the specialized pacemaker cells.[3] A key player in this process is the "funny" current (I f), an inward sodium-potassium current that activates upon hyperpolarization of the cell membrane at the end of an action potential.[1][4][5] This current initiates the slow diastolic depolarization phase, which ultimately brings the cell to the threshold for firing the next action potential.[1][4][5] The rate of this depolarization, and thus the heart rate, is critically dependent on the magnitude of the I f current.[4][5]
Ivabradine: A Specific I f Channel Inhibitor
This compound is a pharmacological agent that selectively inhibits the I f current in the sinoatrial node.[6][7][8][9] This specificity makes it an invaluable tool for studying the role of the I f current in cardiac pacemaking. By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that carry the I f current, this compound reduces the slope of diastolic depolarization, thereby slowing the firing rate of SAN cells and decreasing the heart rate.[7][10] Importantly, at concentrations effective for I f inhibition, this compound has minimal to no effect on other cardiac ion channels, myocardial contractility, or ventricular repolarization.[6][7][8][9] This high degree of selectivity allows researchers to isolate and study the specific contribution of the I f current to sinoatrial node function.
Mechanism of Action of this compound:
Caption: this compound's selective blockade of the HCN channel.
Ex Vivo Preparations for Studying Sinoatrial Node Function
Ex vivo preparations of the sinoatrial node offer a controlled environment to study its electrophysiological properties, free from the systemic influences of the autonomic nervous system and circulating hormones.[11][12] This allows for precise investigation of the intrinsic pacemaking mechanisms and the direct effects of pharmacological agents like this compound. Common preparations include the isolated Langendorff-perfused whole heart and the isolated sinoatrial node tissue preparation.[12][13][14]
Comparison of Ex Vivo Preparations:
| Preparation Type | Advantages | Disadvantages |
| Langendorff-Perfused Heart | Preserves the gross anatomy and cellular architecture of the atria and SAN. Allows for the study of sinoatrial conduction and the interaction between the SAN and surrounding atrial tissue.[12][13] | Can be technically challenging to set up.[15] The sinoatrial node itself is not directly perfused by the coronary circulation in this setup and relies on superfusion.[11] |
| Isolated SAN Tissue | Allows for more direct access to the sinoatrial node for electrophysiological recordings and pharmacological interventions.[2] Simpler to prepare than a whole heart perfusion. | Lacks the anatomical context of the whole atria. The isolation procedure can potentially damage the tissue. |
Experimental Protocols
The following protocols provide a general framework for using this compound to study sinoatrial node function in an ex vivo rabbit heart preparation. The specific details may need to be adapted based on the animal model and experimental goals.
Protocol 1: Langendorff Perfusion of the Rabbit Heart
This protocol describes the retrograde perfusion of an isolated rabbit heart, a standard method for maintaining the viability of the heart ex vivo.[11][12][14]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit solution (in mM: 120 NaCl, 4.7 KCl, 24 NaHCO3, 1.4 NaH2PO4, 1.0 MgCl2, 1.8 CaCl2, and 10 Glucose)[16]
-
Carbogen gas (95% O2, 5% CO2)
-
Pentobarbital
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Preparation: Euthanize a female New Zealand White rabbit with an intravenous injection of pentobarbital.[16]
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Aortic Cannulation: Identify the aorta and cannulate it with an appropriately sized cannula. Secure the cannula with a suture.[15]
-
Initiate Perfusion: Immediately begin retrograde perfusion with warm (37°C), carbogen-gassed Krebs-Henseleit solution at a constant pressure or flow rate.[11][16]
-
Atrial Preparation: Remove the atria from the ventricles by cutting along the atrio-ventricular groove.[16]
-
Stabilization: Allow the preparation to stabilize for a period of time (e.g., 20-30 minutes) before beginning experimental recordings.
Protocol 2: Electrophysiological Recording and this compound Application
This protocol details how to record the electrical activity of the sinoatrial node and assess the effects of this compound.
Materials:
-
Langendorff-perfused heart preparation
-
Bipolar or multipolar recording electrodes
-
High-gain amplifier and data acquisition system
-
This compound stock solution
-
Perfusion pump for drug delivery
Procedure:
-
Electrode Placement: Carefully place the recording electrodes on the endocardial surface of the sinoatrial node region.[17]
-
Baseline Recording: Record the spontaneous electrical activity of the sinoatrial node for a stable baseline period.
-
This compound Application: Introduce this compound into the perfusate at the desired concentration. A dose-response relationship can be established by sequentially increasing the concentration.[6]
-
Data Acquisition: Continuously record the sinoatrial node activity throughout the drug application period.
-
Washout: After the final this compound concentration, switch back to the drug-free perfusate to observe any washout effects.
Experimental Workflow:
Sources
- 1. Pacemaker current - Wikipedia [en.wikipedia.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Frontiers | The Functional Role of Hyperpolarization Activated Current (If) on Cardiac Pacemaking in Human vs. in the Rabbit Sinoatrial Node: A Simulation and Theoretical Study [frontiersin.org]
- 4. The role of the funny current in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. This compound -- the first selective sinus node I(f) channel inhibitor in the treatment of stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SutherlandandHearse [southalabama.edu]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. High-resolution Optical Mapping of the Mouse Sino-atrial Node - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 16. Sinoatrial Node Structure, Mechanics, Electrophysiology and the Chronotropic Response to Stretch in Rabbit and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chronic Ivabradine Administration in Rat Myocardial Infarction Models
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chronic administration of ivabradine in a rat model of myocardial infarction (MI). Myocardial infarction, a leading cause of morbidity and mortality worldwide, leads to adverse cardiac remodeling and heart failure. This compound, a selective inhibitor of the I(f) "funny" current in the sinoatrial node, reduces heart rate without negatively impacting myocardial contractility[1][2][3]. This mechanism has shown promise in mitigating the pathological remodeling post-MI[4]. These application notes offer a detailed framework, from the surgical induction of MI to the multifaceted evaluation of this compound's therapeutic effects, ensuring scientific integrity and reproducibility.
Scientific Background: The Rationale for this compound Post-MI
Following a myocardial infarction, the heart undergoes a series of structural and functional changes collectively known as cardiac remodeling. This process involves cardiomyocyte death, inflammation, fibrosis, and hypertrophy of the remaining viable myocardium, often leading to ventricular dilation and impaired cardiac function[5]. An elevated heart rate is a significant contributor to this detrimental remodeling process by increasing myocardial oxygen demand and reducing the duration of diastole, which is crucial for coronary perfusion.
This compound's therapeutic potential in the post-MI setting stems from its specific mechanism of action. It selectively blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the I(f) current in the sinoatrial node[1][3]. This inhibition leads to a dose-dependent reduction in heart rate[2]. Unlike beta-blockers, this compound does not affect myocardial contractility, atrioventricular conduction, or blood pressure, making it a targeted therapy for heart rate reduction[1][2][3]. By lowering the heart rate, this compound is hypothesized to improve the energy balance of the ischemic myocardium, prolong diastolic filling time, and ultimately attenuate adverse cardiac remodeling.
Signaling Pathway of this compound
Caption: this compound's mechanism of action and its systemic effects post-myocardial infarction.
Experimental Design and Workflow
A typical study investigating the chronic effects of this compound in a rat MI model involves several key stages. The following workflow provides a logical sequence for conducting such an experiment.
Experimental Workflow
Caption: A typical experimental workflow for studying chronic this compound administration in a rat MI model.
Protocols
Myocardial Infarction Induction: Left Anterior Descending (LAD) Coronary Artery Ligation
This surgical procedure is the gold standard for creating a reproducible MI model in rats[1][4][6].
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
6-0 silk suture
-
Sterile gauze and saline
-
Heating pad
-
Post-operative analgesia (e.g., Buprenorphine 0.05-0.1 mg/kg, subcutaneously)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Shave the chest area and disinfect with 70% ethanol and povidone-iodine.
-
Intubation and Ventilation: Intubate the rat with an appropriate gauge catheter and connect it to a rodent ventilator. Set the ventilator parameters (e.g., tidal volume 1.5-2.5 ml, respiratory rate 60-80 breaths/min).
-
Thoracotomy: Make a left lateral thoracotomy incision through the fourth intercostal space. Use retractors to gently spread the ribs and expose the heart.
-
Pericardiotomy: Carefully open the pericardium to visualize the left atrium and the pulmonary cone. The LAD coronary artery will be visible between these two structures.
-
LAD Ligation: Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin. Tie a secure double knot to permanently occlude the artery. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
-
Closure: Remove the retractors and close the chest wall in layers using appropriate sutures. Manually inflate the lungs to expel any remaining air from the thoracic cavity before completely closing the chest.
-
Post-operative Care: Discontinue anesthesia and allow the rat to recover on a heating pad. Administer post-operative analgesia as prescribed. Monitor the animal closely for the first 24 hours.
Chronic this compound Administration
Chronic administration of this compound can be achieved through drinking water or daily oral gavage. Administration in drinking water is less stressful for the animals.
a) Administration in Drinking Water
Dosage: A commonly used and effective dose is 10 mg/kg/day[4][7].
Preparation of this compound Solution:
-
Calculate Daily Water Consumption: Monitor the average daily water intake of the rats for a few days before starting the treatment. This is typically around 10-15 ml per 100g of body weight.
-
Calculate this compound Concentration:
-
Concentration (mg/ml) = (Target Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Water Intake (ml/day)
-
-
Solution Preparation: Dissolve the calculated amount of this compound hydrochloride in the total volume of drinking water to be provided for the day. Prepare fresh solution daily.
-
Administration: Replace the regular drinking water with the this compound-containing water. Ensure the water bottles are protected from light, as this compound can be light-sensitive.
b) Oral Gavage
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Gavage needles (18-20 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle at a concentration that allows for a dosing volume of approximately 1-2 ml per rat.
-
Animal Restraint: Gently but firmly restrain the rat.
-
Gavage: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Administer the this compound solution slowly[2][10][11][12][13].
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Assessment of Cardiac Function: Echocardiography
Echocardiography is a non-invasive method to serially assess cardiac function and remodeling[14][15][16][17][18].
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
ECG electrodes
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (1-2% in oxygen). Shave the chest area and apply ultrasound gel.
-
Positioning: Place the rat in the supine or left lateral decubitus position on a heating pad with ECG electrodes attached.
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Obtain M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Parasternal Short-Axis (PSAX) View: Acquire images at the level of the papillary muscles to assess regional wall motion and calculate fractional shortening (FS) and ejection fraction (EF).
-
Apical Four-Chamber View: Use Doppler imaging to assess mitral inflow patterns (E/A ratio) for diastolic function.
-
-
Data Analysis: Analyze the acquired images to calculate key parameters of cardiac function and dimensions.
Table 1: Key Echocardiographic Parameters and Their Significance
| Parameter | Abbreviation | Significance in MI |
| Left Ventricular Internal Dimension at End-Diastole | LVIDd | Increased values indicate ventricular dilation. |
| Left Ventricular Internal Dimension at End-Systole | LVIDs | Increased values indicate systolic dysfunction. |
| Ejection Fraction | EF | A primary indicator of systolic function; decreased in MI. |
| Fractional Shortening | FS | Another measure of systolic function; decreased in MI. |
| E/A Ratio | - | A measure of diastolic function; altered in MI. |
Histological Analysis of Cardiac Fibrosis
Masson's trichrome staining is used to visualize and quantify the extent of fibrosis in the myocardial tissue[19][20][21][22][23].
Materials:
-
Formalin (10%) or 4% paraformaldehyde
-
Paraffin
-
Microtome
-
Masson's Trichrome stain kit
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Fixation and Processing: At the end of the study, euthanize the rats and excise the hearts. Fix the hearts in 10% formalin for 24 hours, then process and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.
-
Stain with Biebrich scarlet-acid fuchsin for 15 minutes, which stains the cytoplasm and muscle fibers red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue for 5-10 minutes, which stains collagen blue.
-
Dehydrate and mount the sections.
-
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the fibrotic area (blue) as a percentage of the total left ventricular area.
Molecular Analysis: Western Blotting
Western blotting can be used to assess changes in the expression of key proteins involved in cardiac remodeling, such as markers of fibrosis (e.g., collagen I, α-SMA) and hypertrophy (e.g., ANP, BNP).
Materials:
-
Heart tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize heart tissue in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[24].
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature[5][25].
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Expected Outcomes and Data Interpretation
Table 2: Summary of Expected Outcomes with Chronic this compound Treatment
| Parameter | Expected Outcome in MI + this compound Group vs. MI Group | Interpretation |
| Heart Rate | Significantly decreased | Confirms the pharmacological effect of this compound. |
| Echocardiography | ||
| LVIDd and LVIDs | Attenuated increase | Indicates reduced ventricular dilation and improved systolic function. |
| EF and FS | Improved or preserved | Suggests better cardiac contractile function. |
| Histology | ||
| Fibrotic Area (%) | Significantly reduced | Demonstrates an anti-fibrotic effect of this compound. |
| Western Blot | ||
| Collagen I, α-SMA | Decreased expression | Confirms the anti-fibrotic effect at the molecular level. |
| ANP, BNP | Decreased expression | Suggests reduced cardiac stress and hypertrophy. |
Conclusion
The protocols outlined in this document provide a robust framework for investigating the therapeutic effects of chronic this compound administration in a rat model of myocardial infarction. By adhering to these detailed procedures, researchers can generate reliable and reproducible data to further elucidate the cardioprotective mechanisms of this compound and its potential as a therapeutic agent for patients post-MI.
References
- JoVE. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model. [Link]
- Sartiani, L., et al. (2012). Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression. British Journal of Pharmacology, 167(4), 846-858. [Link]
- Ginghină, C., et al. (2017). New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats. Maedica (Bucur), 12(1), 19-26. [Link]
- Li, Y., et al. (2021). Masson trichrome staining. Bio-protocol, 11(10), e4023. [Link]
- PubMed.
- Gilinskiĭ, M. A. (2017). How to get to the heart for LAD ligation?
- JoVE.
- Creative Bioarray. Masson's Trichrome Staining Protocol. [Link]
- Sartiani, L., et al. (2012). Figure 4 from Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression. [Link]
- Ginghină, C., et al. (2017). New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats.
- van den Bor, A., et al. (2022). A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections. Journal of Visualized Experiments, (179), e63410. [Link]
- Aryal, S. (2022). Masson’s Trichrome Staining. Microbe Notes. [Link]
- IHCWORLD. Masson's Trichrome Staining Protocol for Collagen Fibers. [Link]
- PubMed.
- van Varik, B. J., et al. (2018). The effect of the heart rate lowering drug this compound on hemodynamics in atherosclerotic mice. PLOS ONE, 13(9), e0203240. [Link]
- Nacalai Tesque. Ver. 1.2. [Link]
- FSU Office of Research.
- UQ Animal Ethics Committee.
- WSU IACUC.
- Bio-Rad Antibodies. Western Blot Protocol. [Link]
- Virginia Tech.
- Gao, Y., et al. (2021). This compound protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway. Life Sciences, 284, 119890. [Link]
- Rodrigues-Barbosa, A. C., et al. (2016). Chronic Treatment with this compound Does Not Affect Cardiovascular Autonomic Control in Rats.
- Litwin, S. E., et al. (1995). Serial echocardiographic assessment of left ventricular geometry and function after large myocardial infarction in the rat.
- Dr. Usman Javed. Echocardiography Standard Protocol | Step by Step | Complete Trans-thoracic Normal Echocardiogram. YouTube. [Link]
- Drugs.com.
- Dr.Oracle. What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia? [Link]
Sources
- 1. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 6. Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Masson trichrome staining [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbenotes.com [microbenotes.com]
- 22. med.emory.edu [med.emory.edu]
- 23. nacalai.com [nacalai.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Utilizing Ivabradine to Investigate Heart Rate-Dependent Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Heart Rate in Cardiac Pathophysiology
Heart rate is a fundamental determinant of cardiac function and workload.[1] While essential for adapting to physiological demands, a persistently elevated heart rate is an independent risk factor for adverse cardiovascular events and mortality, particularly in the context of heart failure.[1][2] Chronic tachycardia contributes to deleterious cardiac remodeling, a process characterized by maladaptive changes in the heart's size, shape, and function, often involving cardiac hypertrophy and fibrosis.[3][4] Understanding the intricate relationship between heart rate and cardiac remodeling is paramount for developing effective therapeutic strategies. This application note provides a comprehensive guide to utilizing ivabradine, a selective heart rate-lowering agent, as a precise tool to dissect the mechanisms of heart rate-dependent cardiac remodeling in preclinical research.
This compound: A Specific Tool for Heart Rate Reduction
This compound is a selective and specific inhibitor of the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker.[2][5] By blocking the If current, this compound slows the rate of diastolic depolarization in SA node cells, resulting in a dose-dependent reduction in heart rate.[2][5] A key advantage of this compound over other heart rate-lowering agents, such as beta-blockers, is its high specificity for the SA node.[6][7] It has no significant effect on myocardial contractility, blood pressure, or intracardiac conduction.[5][7] This specificity makes this compound an invaluable tool for isolating the effects of heart rate reduction on cardiac pathophysiology, independent of confounding hemodynamic variables.
Beyond its primary heart rate-lowering effect, preclinical studies suggest that this compound may have pleiotropic effects, including anti-remodeling properties that could be independent of heart rate reduction.[8] These effects may involve modulation of signaling pathways related to fibrosis, inflammation, and oxidative stress.[8]
Experimental Design: Investigating Heart Rate-Dependent Remodeling
A robust experimental design is crucial for elucidating the role of heart rate in cardiac remodeling. A common and effective approach involves inducing cardiac stress in an animal model and treating a cohort with this compound to assess the impact of heart rate reduction.
Animal Models of Cardiac Remodeling
Several well-established animal models can be employed to study cardiac remodeling. The choice of model depends on the specific research question.
-
Pressure Overload-Induced Hypertrophy: Transverse aortic constriction (TAC) is a widely used surgical model that mimics conditions like aortic stenosis and hypertension, leading to concentric hypertrophy.[9][10]
-
Myocardial Infarction (MI): Ligation of a coronary artery induces an ischemic injury, followed by a remodeling process that includes infarct expansion and remote zone hypertrophy.[11]
-
Neurohormonal Overload: Chronic infusion of agents like angiotensin II or isoproterenol can induce cardiac hypertrophy and fibrosis.[12]
Experimental Workflow
A typical experimental workflow for investigating the effects of this compound on cardiac remodeling is outlined below.
Sources
- 1. The role of heart rate in the development of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of early use of this compound on left ventricular remodeling after primary percutaneous coronary intervention in patients with acute ST‐segment elevation myocardial infarction: A pilot test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exercise preconditioning attenuates pressure overload-induced pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rat Model of Pressure Overload Induced Moderate Remodeling and Systolic Dysfunction as Opposed to Overt Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heart Rate Reduction With this compound Protects Against Left Ventricular Remodeling by Attenuating Infarct Expansion and Preserving Remote‐Zone Contractile Function and Synchrony in a Mouse Model of Reperfused Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Biological Effects of this compound in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Delivery of Ivabradine in Rodent Studies via Osmotic Mini-Pumps
Introduction: The Rationale for Continuous Ivabradine Administration
This compound is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker If current.[1][2] This "funny" current is a key determinant of the spontaneous diastolic depolarization in the sinoatrial node, and therefore, its inhibition by this compound leads to a dose-dependent reduction in heart rate.[3][4] A significant advantage of this compound is its specificity; it does not significantly affect other cardiac ionic currents, myocardial contractility, or ventricular repolarization.[1][3] In rodent models of cardiovascular disease, precise and sustained modulation of heart rate is often a critical experimental parameter. Traditional dosing methods, such as oral gavage or repeated injections, can lead to fluctuating plasma concentrations and stress-induced physiological changes in the animals, potentially confounding experimental results.[5]
Osmotic mini-pumps offer a robust solution for the continuous and controlled delivery of therapeutic agents in laboratory animals.[6][7] These small, implantable pumps provide a consistent and reproducible release of the agent over extended periods, from days to weeks, thereby maintaining stable plasma concentrations and minimizing animal handling and stress.[5][6] This makes them an ideal platform for investigating the therapeutic effects of this compound in chronic rodent studies.
Mechanism of Action: this compound and the Sinoatrial Node
This compound's primary mechanism of action is the selective blockade of the HCN channels within the sinoatrial (SA) node of the heart.[2][4] The If current, carried by these channels, is crucial for initiating the spontaneous diastolic depolarization that triggers the action potential in pacemaker cells.[2] By binding to the intracellular side of the HCN channel, this compound reduces the slope of this diastolic depolarization, thereby slowing the firing rate of the SA node and consequently reducing the heart rate.[2]
Caption: this compound's selective blockade of HCN channels in the sinoatrial node.
Experimental Design and Dose Considerations
Pump Selection and Dosage Calculation
The choice of osmotic mini-pump model will depend on the desired duration of the study and the size of the animal. ALZET® osmotic pumps are available in a variety of sizes, release rates, and durations.[5] The following table provides a general guideline for selecting a pump based on animal size.
| Animal | Recommended Pump Series |
| Adult Mouse | 1000 series |
| Adult Rat | 2000 series |
The dosage of this compound should be carefully considered based on the specific research question. Studies involving oral administration in mice have used doses ranging from 5 mg/kg/day to 50 mg/kg/day to achieve a significant reduction in heart rate.[8][9][10][11] For continuous infusion via an osmotic pump, a starting dose in the lower to mid-range of this spectrum is recommended, with adjustments based on pilot studies.
Example Dose Calculation:
-
Target Dose: 10 mg/kg/day
-
Animal Weight: 25 g (0.025 kg) mouse
-
Daily Dose: 10 mg/kg/day * 0.025 kg = 0.25 mg/day
-
Selected Pump: ALZET® Model 1007D (0.5 µL/hr infusion rate, 7-day duration)
-
Daily Infusion Volume: 0.5 µL/hr * 24 hr/day = 12 µL/day
-
Required this compound Concentration: 0.25 mg/day / 0.012 mL/day = 20.83 mg/mL
Vehicle Selection and Solution Preparation
This compound hydrochloride is soluble in water. Therefore, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles for preparing the this compound solution for the pump reservoir. It is crucial to ensure the sterility of the final solution to prevent infection. Filtration of the this compound solution through a 0.22 µm syringe filter before filling the pump is highly recommended.
Surgical Implantation Protocol: Subcutaneous Placement
The subcutaneous space on the back, slightly posterior to the scapulae, is the most common and technically straightforward site for implanting osmotic mini-pumps in both mice and rats.[12][13] This location minimizes interference with the animal's movement and vital organs.[14]
Pre-Operative Preparations
-
Anesthesia: Anesthetize the animal using an appropriate method, such as isoflurane inhalation or an injectable anesthetic cocktail (e.g., ketamine/xylazine).[14][15] The choice of anesthetic should be in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Preparation: Shave the fur from the dorsal mid-scapular region.[15] Disinfect the surgical site using a sequence of scrubs with an antiseptic solution (e.g., povidone-iodine or chlorhexidine) and 70% ethanol.[15] Maintain aseptic technique throughout the procedure.[12]
-
Pump Priming: For immediate and consistent drug delivery, it is recommended to prime the filled osmotic pumps in sterile saline at 37°C for at least 4-6 hours prior to implantation.[15][16]
Surgical Procedure
-
Incision: Make a small transverse incision (approximately 1 cm) through the skin at the prepared surgical site.[12]
-
Subcutaneous Pocket Formation: Insert a sterile hemostat into the incision and use blunt dissection to create a subcutaneous pocket caudal to the incision.[15][17] The pocket should be large enough to accommodate the pump with some room for movement, but not so large that the pump can flip over.[12][14]
-
Pump Implantation: Insert the primed osmotic mini-pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.[12][15]
-
Wound Closure: Close the skin incision using wound clips or sutures.[12][15]
Caption: Experimental workflow for this compound delivery via osmotic mini-pumps.
Post-Operative Care
-
Analgesia: Administer a post-operative analgesic as recommended by your institution's veterinarian and IACUC guidelines to minimize pain and discomfort.[14]
-
Recovery: Monitor the animal closely until it has fully recovered from anesthesia. Place the animal on a warming pad to prevent hypothermia.[14]
-
Daily Monitoring: For the first few days post-surgery, and then regularly throughout the study, monitor the animal for signs of pain, distress, infection at the surgical site, and any adverse reactions to the infusate.[15] Also, monitor food and water intake and body weight.[15]
-
Wound Clip/Suture Removal: If non-absorbable sutures or wound clips were used, they should be removed 7-10 days after surgery.[15][18]
-
Pump Explantation: Osmotic pumps should not be left in the animal indefinitely. After the completion of the infusion period, the pump should be surgically removed to prevent local tissue irritation from the concentrated salt solution within the pump.[12][19]
Validation of this compound Delivery and Efficacy
To ensure the successful delivery and desired pharmacological effect of this compound, it is important to include validation steps in your experimental design.
-
Heart Rate Monitoring: Regularly measure the heart rate of the animals throughout the study using methods such as telemetry or tail-cuff plethysmography. A sustained reduction in heart rate in the this compound-treated group compared to a vehicle-treated control group will confirm the drug's efficacy.
-
Pharmacokinetic Analysis: At the end of the study, or at designated time points, blood samples can be collected to measure the plasma concentration of this compound. This will confirm the continuous delivery of the drug by the osmotic mini-pump and help correlate the observed physiological effects with the drug exposure.
References
- ALZET® Osmotic Pumps. (n.d.). DURECT Corporation.
- Boston University IACUC. (2019). Osmotic Pumps in Mice and Rats.
- Drugs.com. (n.d.). This compound: Package Insert / Prescribing Information / MOA.
- Charles River Laboratories. (n.d.). ALZET® Osmotic Pumps.
- Agnthos. (n.d.). Alzet osmotic pumps | implantable pumps for mice & rats.
- Tardif, J. C. (2006). This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina. Therapeutics and Clinical Risk Management, 2(4), 437–446.
- Du, X. J., et al. (2004). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British Journal of Pharmacology, 142(5), 847–854.
- ResearchGate. (n.d.). The mechanism of action of this compound. This compound within SA node...
- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
- American College of Cardiology. (2017). The Clinical Use of this compound.
- ALZET® Osmotic Pumps. (n.d.). Overview.
- University of Kentucky Research. (n.d.). Implantation of Osmotic Pumps in Rodents.
- Du, X. J., et al. (2004). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British Journal of Pharmacology, 142(5), 847–854.
- ALZET® Osmotic Pumps. (n.d.). Surgical Procedure - Subcutaneous.
- ALZET® Osmotic Pumps. (n.d.). Implantation & Explantation.
- Ditting, T., et al. (2015). Heart rate reduction and longevity in mice. Aging, 7(1), 33–40.
- Du, X. J., et al. (2004). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British Journal of Pharmacology, 142(5), 847–854.
- ALZET® Osmotic Pumps. (n.d.). Surgical Procedure - Intravenous Mouse.
- Charles River Laboratories. (n.d.). Osmotic Pump in Rats, Mice, Guinea Pigs, Hamsters and Gerbils.
- SOP-9: Preparation and Implantation of ALZET Osmotic Pumps. (n.d.).
- Colin, P., et al. (2003). Effect of Graded Heart Rate Reduction with this compound on Myocardial Oxygen Consumption and Diastolic Time in Exercising Dogs. Journal of Cardiovascular Pharmacology, 42(5), 656–662.
- Gade, A. R., et al. (2016). Heart Rate Reduction With this compound Protects Against Left Ventricular Remodeling by Attenuating Infarct Expansion and Preserving Remote-Zone Contractile Function and Synchrony in a Mouse Model of Reperfused Myocardial Infarction.
- Li, Y., et al. (2016). Pharmacokinetics changes of this compound and N-desmethylthis compound after oral administration with puerarin in rats. International Journal of Clinical and Experimental Medicine, 9(5), 8435–8441.
- Drugs.com. (n.d.). This compound: Package Insert / Prescribing Information / MOA.
- ResearchGate. (n.d.). Rational design and in-vivo estimation of this compound Hydrochloride loaded nanoparticles for management of stable angina.
- In vitro and in vivo Evaluation of this compound Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. (n.d.).
- ResearchGate. (n.d.). (PDF) Investigation of Possible Pharmacokinetic Interaction Between this compound and Carvedilol in Rats using High Performance Liquid Chromatography/Mass Spectroscopy.
- U.S. Food and Drug Administration. (2018). Clinical Pharmacology and Biopharmaceutics Review(s).
- U.S. Food and Drug Administration. (n.d.). CORLANOR® (this compound) Label.
- Milanesi, R., et al. (2012). Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression. British Journal of Pharmacology, 166(1), 101–113.
- Formulation and Assessment of Novel this compound Hydrochloride Microspheres Using Synthetic Polymers. (n.d.).
- Chen, Y. C., et al. (2021). This compound Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction. Frontiers in Cardiovascular Medicine, 8, 669521.
- ResearchGate. (n.d.). The heart-rate-reducing agent, this compound, reduces mechanical allodynia in a rodent model of neuropathic pain.
- Xie, Y., et al. (2020). This compound acutely improves cardiac Ca handling and function in a rat model of Duchenne muscular dystrophy. Journal of Cachexia, Sarcopenia and Muscle, 11(2), 527–540.
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. alzet.com [alzet.com]
- 7. agnthos.se [agnthos.se]
- 8. If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heart rate reduction and longevity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. I(f) channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heart Rate Reduction With this compound Protects Against Left Ventricular Remodeling by Attenuating Infarct Expansion and Preserving Remote‐Zone Contractile Function and Synchrony in a Mouse Model of Reperfused Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 13. alzet.com [alzet.com]
- 14. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 15. alzet.com [alzet.com]
- 16. alzet.com [alzet.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. criver.com [criver.com]
- 19. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
Application Notes & Protocols for the Quantitative Analysis of Ivabradine in Plasma and Tissue Samples
Introduction: The Rationale for Ivabradine Quantification
This compound is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current, a mechanism distinct from beta-blockers.[1] It is primarily used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Given its therapeutic applications, the accurate quantification of this compound and its primary active metabolite, N-desmethylthis compound, in biological matrices is paramount for a range of studies, including:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
-
Bioequivalence (BE) studies: To compare the bioavailability of a generic drug product to the brand-name drug.[2]
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, although not routinely performed, it can be critical in specific clinical scenarios.
-
Preclinical Research: To correlate tissue distribution with pharmacological effects and potential toxicity in animal models.
This guide provides detailed, field-proven protocols for the robust and reliable measurement of this compound in both plasma and tissue samples, with a primary focus on the gold-standard technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Core Analytical Strategies: A Comparative Overview
While several analytical techniques can be employed, the choice depends on the required sensitivity, selectivity, and throughput.
| Technique | Principle | Advantages | Disadvantages | Typical LLOQ (Plasma) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions. | Highest sensitivity and selectivity; ideal for complex matrices; high throughput. | Higher instrument cost; potential for matrix effects. | 0.1 - 0.5 ng/mL[3][4][5] |
| HPLC-Fluorescence | Chromatographic separation followed by detection of native fluorescence. | Good sensitivity and selectivity; lower cost than MS. | Not all compounds are fluorescent; less selective than MS/MS. | ~0.5 ng/mL[6] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Simple, robust, and widely available; suitable for formulation analysis. | Lower sensitivity; susceptible to interference in biological matrices. | >5 µg/mL (not suitable for PK)[7] |
For pharmacokinetic studies where plasma concentrations are low, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[4][8]
Foundational Protocol: this compound Quantification in Plasma by LC-MS/MS
This protocol details a robust method for the simultaneous determination of this compound and its active metabolite, N-desmethylthis compound. The method's trustworthiness is established through rigorous validation according to regulatory guidelines.[9][10]
Causality in Method Design: Why These Choices?
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as d3-ivabradine, is highly recommended.[11] An SIL-IS co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction for matrix effects and variability during sample processing. If an SIL-IS is unavailable, a structural analog can be used.[6]
-
Sample Extraction: The goal is to remove proteins and phospholipids that interfere with ionization.
-
Protein Precipitation (PPT): Fast and simple, using solvents like acetonitrile or methanol.[5] However, it results in a less clean extract, increasing the risk of ion suppression or enhancement (matrix effects).
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent (e.g., ethyl acetate).[11] It is more labor-intensive than PPT but significantly reduces matrix effects.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a sorbent bed to retain the analyte while interferences are washed away.[4][6] It is the most robust but also the most time-consuming and expensive option. This protocol will detail LLE as a highly effective balance between cleanliness and complexity.
-
Experimental Workflow for Plasma Sample Preparation
The following diagram illustrates the logical flow of the Liquid-Liquid Extraction (LLE) process.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Step-by-Step Plasma Protocol
Materials:
-
This compound and N-desmethylthis compound reference standards
-
d3-Ivabradine (or other suitable IS)
-
Blank human plasma (K2-EDTA)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide or Sodium Hydroxide (for pH adjustment)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic Acid, Ammonium Acetate (LC-MS grade)
Procedure:
-
Prepare Standards: Create stock solutions of this compound, N-desmethylthis compound, and the IS in methanol (e.g., 1 mg/mL). Prepare working solutions by serial dilution to create calibration curve standards and quality control (QC) samples when spiked into blank plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibrator, or QC.
-
Internal Standard Spiking: Add 25 µL of the IS working solution (e.g., 100 ng/mL d3-ivabradine) to all tubes except for the blank matrix samples.
-
Alkalinization: Add 50 µL of 0.1 M NaOH to each tube and briefly vortex. This ensures this compound (a basic compound) is in its neutral form, maximizing its partitioning into the organic solvent.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate. Cap the tubes and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a new set of tubes, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the ethyl acetate to complete dryness in a sample concentrator under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure the complete dissolution of the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject 5-10 µL into the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS Conditions
The following diagram illustrates the principle of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), which provides the high selectivity of this method.
Caption: Data acquisition workflow in a triple quadrupole mass spectrometer.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting | Rationale |
| LC Column | C18 or C8 Column (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good reversed-phase retention and separation for this compound and its metabolite. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Acid or buffer promotes good ionization in positive mode and improves peak shape.[8][12] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC, providing a balance between speed and resolution. |
| Gradient | Start at low %B, ramp up to high %B, then re-equilibrate | A gradient is typically used to ensure elution of all compounds with good peak shape in a reasonable run time (~4-5 minutes).[3] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound contains tertiary amines that are readily protonated, making ESI+ the ideal ionization mode.[5] |
| MRM Transitions | This compound: 469.2 → 177.1N-desmethylthis compound: 455.2 → 177.1d3-Ivabradine (IS): 472.2 → 177.1 | These specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification.[4][12] |
Protocol Extension: this compound Quantification in Tissue Samples
Measuring drug concentration in tissue is crucial for understanding distribution and target engagement. The primary challenge is the initial, efficient extraction of the drug from a complex solid matrix.
The Critical Step: Tissue Homogenization
The goal is to completely disrupt the tissue structure to release the drug into a liquid medium for subsequent extraction.
Procedure:
-
Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Homogenization Buffer: Add a volume of homogenization buffer (e.g., phosphate-buffered saline, PBS) typically at a 1:3 or 1:4 ratio (w/v). For example, add 300 µL of buffer to 100 mg of tissue.
-
Homogenization: Homogenize the sample using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until no visible tissue fragments remain. This process should be performed on ice to prevent degradation.
-
Homogenate Processing: The resulting tissue homogenate can now be treated as a liquid sample. A specific volume (e.g., 200 µL) of the homogenate is taken forward into the plasma extraction protocol described in Section 3.3, starting from the addition of the internal standard.
Expert Consideration: It is critical to validate the method for each tissue type. Different tissues (e.g., heart, liver, brain) have varying compositions (lipids, proteins) that can affect recovery and matrix effects. The extraction efficiency must be determined during method development by comparing the response from spiked tissue homogenate against a neat standard.
The Pillar of Trustworthiness: Bioanalytical Method Validation
A method is only reliable if it has been thoroughly validated. All protocols must be validated according to guidelines from regulatory bodies like the FDA and EMA to ensure data integrity.[9][10][13][14]
Summary of Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99.[8][12] |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | For QCs at LLOQ, low, mid, and high levels, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[15] |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, long-term storage, post-preparative). | Analyte concentration should be within ±15% of the nominal concentration.[6][16] |
References
- Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Merdjan, H. (1998). Determination of this compound and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection.
- Lu, C., Jia, Y., Yang, J., Jin, X., Song, Y., Liu, W., Ding, Y., Sun, X., & Wen, A. (2012). Simultaneous determination of this compound and N-desmethylthis compound in human plasma and urine using a LC-MS/MS method: Application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(2), 205–212. [Link]
- Pawar, A. S., & Shinde, G. (2020). A Review of Analytical Methods for the Estimation of this compound and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry, 13(4), 233-239. [Link]
- Lu, C., et al. (2012). Simultaneous determination of this compound and N-desmethylthis compound in human plasma and urine using a LC-MS/MS method. Acta Pharmaceutica Sinica B. Referenced in a review article. [Link]
- Lu, C., Jia, Y., Yang, J., Jin, X., Song, Y., Liu, W., Ding, Y., Sun, X., & Wen, A. (2012). Simultaneous determination of this compound and N-desmethyl this compound human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(2), 205-212. [Link]
- Sun, L., et al. (2015). Simultaneous determination of this compound, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Analytical Methods, 7(18), 7659-7666. [Link]
- Lu, C., et al. (2012). Simultaneous determination of this compound and N-desmethylthis compound in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B. [Link]
- European Medicines Agency. (2016). This compound JensonR: Assessment report. [Link]
- Shelar, V. V., et al. (2025). qbd approach to rp-hplc method development and validation for the estimation of this compound for. Indo American Journal of Pharmaceutical Sciences. [Link]
- Juan, J., Tian, L., Huang, Y., & Li, Y. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of this compound in human plasma: application to a pharmacokinetic study.
- Maheshwari, S., Khandhar, A. P., & Jain, A. (2010). Quantitative Determination and Validation of this compound HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. Eurasian Journal of Analytical Chemistry, 5(1), 53-62. [Link]
- Polker, A. A., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of this compound Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-10. [Link]
- Zoerner, A. A., et al. (2013). A validated, rapid UPLC-MS/MS method for simultaneous this compound, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples.
- Monciu, C. M., et al. (2011). High-throughput determination of this compound from human plasma by LC/MS/MS and its application to pharmacokinetic studies. Farmacia, 59(3), 366-375. [Link]
- Patra, S., & Panda, S. K. (2018). Stability Indicating Spectrophotometric Methods for Determination of this compound Hydrochloride in the Presence of Its Degradation Product. Research Journal of Pharmacy and Technology, 11(1), 123-129. [Link]
- Seerapu, S., & Srinivasan, B. P. (2014). Rapid and Selective UV Spectrophotometric and RP-HPLC Methods for Dissolution Studies of this compound Controlled-Release Formulations.
- Kanthale, S. B., Thonte, S. S., & Mahapatra, D. K. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of this compound and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 9(04), 071-079. [Link]
- Patel, P. N., et al. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of this compound and Metoprolol in rat plasma. Journal of Pharmacological and Toxicological Methods, 116, 107186. [Link]
- Asaduzzaman, M., & Islam, S. M. A. (2012). Development and validation of RP-HPLC method for analysis of this compound Hydrochloride in tablet dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 1032-1043. [Link]
- U.S. Food and Drug Administration. (2018). Clinical Pharmacology and Biopharmaceutics Review(s) for this compound. [Link]
- European Medicines Agency. (2011).
- Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
- U.S. Food and Drug Administration. (2018).
- Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Simultaneous determination of this compound, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. A validated, rapid UPLC-MS/MS method for simultaneous this compound, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Simultaneous determination of this compound and N-desmethylivabradin...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ivabradine Applications in In Vitro Cardiomyocyte Research
A Guide for Senior Application Scientists
Welcome to the technical support center for optimizing the use of ivabradine in your in vitro cardiomyocyte studies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, ensuring the integrity and reproducibility of your data.
Section 1: Foundational Knowledge & Mechanism of Action
This section covers the core principles of this compound's function, which is essential for designing meaningful experiments.
Q1: What is this compound and what is its primary mechanism of action on cardiomyocytes?
This compound is a heart rate-lowering agent that acts as a specific and selective inhibitor of the "funny" current, or If.[1][2] This current is crucial for regulating the pacemaker activity in the sinoatrial (SA) node.[1][3]
-
The "Funny" Current (If): The If current is a mixed sodium-potassium (Na+-K+) inward current that activates during the hyperpolarization phase of the cardiac action potential.[2] This inward flow of positive ions initiates the diastolic depolarization, which controls the rate of spontaneous firing of pacemaker cells and, consequently, the heart rate.[2]
-
Molecular Target (HCN Channels): The molecular basis for the If current is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family.[4][5] In the human sinoatrial node, the predominant isoform is HCN4.[3][4][6]
-
Mechanism of Inhibition: this compound selectively blocks the HCN4 channel from the intracellular side, but only when the channel is in its open state.[5][6] This "use-dependent" or "open-channel block" means its inhibitory effect is more pronounced at faster firing rates.[6][7] By inhibiting this channel, this compound reduces the slope of diastolic depolarization, prolonging the time it takes to reach the firing threshold and thus selectively slowing the heart rate.[4][7]
A key advantage of this compound is its high selectivity for the If current at therapeutic concentrations, meaning it reduces heart rate without significantly affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][4][8]
Caption: this compound blocks open HCN4 channels, inhibiting the If current.
Q2: Why is selecting the right this compound concentration so critical for my in vitro study?
Concentration optimization is paramount for two primary reasons: maintaining target selectivity and avoiding confounding cytotoxic effects.
-
Target Selectivity: While this compound is highly selective for HCN channels, this selectivity is dose-dependent. At concentrations significantly higher than the therapeutic range, off-target effects can occur. Most notably, this compound has been shown to inhibit hERG (Kv11.1) potassium channels, which can prolong the action potential and complicate the interpretation of repolarization data.[7][9][10][11] Inhibition of voltage-gated sodium channels (e.g., Nav1.5) has also been reported at higher concentrations.[11][12] Using an excessively high concentration may lead you to misinterpret a non-specific ion channel effect as a primary mechanism.
-
Avoiding Cytotoxicity: Like any pharmacological agent, high concentrations of this compound or its solvent (typically DMSO) can induce cytotoxicity, leading to poor cell health or death. This can confound functional measurements; for example, a reduction in beat rate could be due to cellular stress rather than specific HCN channel blockade. Therefore, it is crucial to work within a concentration range that is effective at the target without compromising cardiomyocyte viability.
Section 2: Designing Your Dose-Response Study
This section provides practical guidance on setting up a robust experiment to determine the optimal this compound concentration for your specific cardiomyocyte model.
Q3: What is a typical starting concentration range for this compound in cardiomyocyte studies?
The effective concentration of this compound can vary based on the cell model (e.g., species, primary cells vs. iPSC-CMs) and the specific HCN isoform expression. However, published literature provides a solid foundation for designing a dose-response curve.
A typical approach is to test a logarithmic concentration range spanning from low nanomolar (nM) to low micromolar (µM). Based on published data, the half-maximal inhibitory concentration (IC50) for HCN4 channels is generally in the low micromolar range.[3][6]
Table 1: Reported this compound Concentrations and Effects
| Cell/Tissue Type | Assay | Concentration Range / IC Value | Observed Effect | Reference |
|---|---|---|---|---|
| CHO cells expressing hHCN4 | Patch-clamp | IC50 of 0.5 µM | Time-dependent inhibition of hHCN4 current | [3][6] |
| Rat right atria | Transducer | IC30 of 0.2 µM (after 3h) | Reduction in beating rate | [3][6] |
| Rabbit sinoatrial node cells | Action potential recording | 0.1 µM - 1 µM | Progressive reduction in AP frequency (10-17%) | [3][6] |
| Rabbit sinoatrial node cells | Voltage-clamp | 3 µM | ~15% reduction in AP firing rate; 41% reduction of If at -60mV | [13] |
| Human atrial tissue | Contraction analysis | 60 nM - 2 µM | No change in contractility at therapeutic doses; slight increase at 2 µM | [14][15] |
| hiPSC-CMs | Voltage-clamp | 10 µM | Complete block of automaticity |[16] |
Recommendation: A good starting dose-response range for an initial experiment would be 10 nM, 100 nM, 300 nM, 1 µM, 3 µM, and 10 µM . This range effectively brackets the reported IC50 values and helps identify both the onset of the effect and potential off-target/toxic concentrations.
Q4: How do I perform a dose-response experiment using Multi-Electrode Arrays (MEAs)?
MEAs are an excellent platform for this purpose as they provide non-invasive, real-time measurements of cardiomyocyte electrophysiology, including beat rate, field potential duration (FPD), and arrhythmia detection.[17][18][19]
Protocol: this compound Dose-Response using MEAs with hiPSC-Cardiomyocytes
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
MEA plates (e.g., 48-well) and MEA system[18]
-
Cell culture medium (plating and maintenance)
-
Coating reagents (e.g., fibronectin)[20]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO at the highest final concentration used)
Procedure:
-
Plate Preparation: Coat MEA plates according to the manufacturer's protocol (e.g., with fibronectin) to ensure optimal cell attachment and monolayer formation.[20][21]
-
Cell Seeding: Thaw and seed hiPSC-CMs onto the MEA plates at a density that forms a confluent, spontaneously beating monolayer within a few days.[22] Allow the cells to mature and stabilize for 5-7 days post-plating, with regular media changes.
-
Baseline Recording:
-
Place the MEA plate on the system's heated stage (37°C) and allow it to equilibrate for at least 10-15 minutes.[17]
-
Record a stable baseline of spontaneous activity for 3-5 minutes for all wells. This captures the pre-treatment beat rate and FPD.
-
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed maintenance medium. Also prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound dose, typically ≤0.1%).
-
Dosing:
-
Add the vehicle control to the designated control wells.
-
Add each this compound concentration to the treatment wells in a cumulative fashion.
-
Incubation: After each dose addition, allow the plate to incubate for 15-20 minutes to observe the full effect. This compound's action can be time-dependent.[3][6]
-
-
Data Acquisition: After each incubation period, record data for 3-5 minutes.
-
Data Analysis:
-
Use the MEA software to calculate the beat rate (Hz or bpm) and the corrected Field Potential Duration (cFPD, e.g., using Fridericia's correction).[21]
-
Normalize the data for each well to its own baseline recording (e.g., % change from baseline).
-
Plot the normalized beat rate against the logarithmic concentration of this compound to generate a dose-response curve and calculate the IC50.
-
Q5: What essential controls must I include in my experiment?
A well-controlled experiment is self-validating. For an this compound study, the following controls are critical:
-
Negative (Vehicle) Control: This is the most important control. Cardiomyocytes are treated with the vehicle (e.g., DMSO) at the highest concentration used in the drug-treated wells. This allows you to distinguish the pharmacological effect of this compound from any effect of the solvent itself.
-
Positive Control (Optional but Recommended): Using a known, potent HCN channel blocker (if available and different from this compound) or a compound with a well-characterized effect on beat rate (e.g., a beta-blocker like propranolol) can validate that your cardiomyocyte model and assay system are responsive.
-
Untreated Control: Wells that receive only a media change can help monitor the stability of the cardiomyocyte monolayer's beating over the course of the experiment.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijbio.com [ijbio.com]
- 3. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. hERG potassium channel inhibition by this compound may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 12. Frontiers | The Bradycardic Agent this compound Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 13. The “Funny” Current (If) Inhibition by this compound at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of this compound on the Human Atrial Myocardial Contractility in an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of this compound on the Human Atrial Myocardial Contractility in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 19. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interpretation of field potentials measured on a multi electrode array in pharmacological toxicity screening on primary and human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurofins.com [eurofins.com]
- 22. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting ivabradine instability and degradation in experimental solutions
Welcome to the technical support center for ivabradine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in experimental solutions. As a compound susceptible to various environmental factors, understanding its degradation pathways is critical for generating reliable and reproducible data. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory work.
Understanding this compound's Stability Profile
This compound, while relatively durable, is susceptible to degradation under specific conditions. Forced degradation studies have consistently shown that exposure to acidic and basic conditions, oxidizing agents, light, and elevated temperatures can lead to the formation of various degradation products[1][2][3][4][5][6]. The primary degradation pathways include hydrolysis and oxidation[4][6][7][8]. It is crucial to recognize that some of these degradation products may be pharmacologically active, potentially confounding experimental results[1][2][3][5].
This guide will walk you through the common pitfalls and provide you with the knowledge to design robust experiments, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is most susceptible to degradation under the following conditions:
-
Acidic and Basic pH: Both strong acidic and alkaline conditions can cause hydrolysis of the lactam moiety in the this compound structure[7][9]. The degradation behavior can even differ between different acids, for instance, between HCl and H2SO4[7].
-
Oxidation: Oxidizing agents, such as hydrogen peroxide, can lead to significant degradation, forming N-oxide and other oxidative impurities[1][4][8].
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of photodegradation products[1][2][4].
-
Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation reactions[1][2][4][6].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For a stable stock solution, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF)[10]. The solubility is approximately 20 mg/mL in DMSO, 1 mg/mL in ethanol, and 25 mg/mL in DMF[10]. For aqueous experiments, a fresh solution should be prepared daily by dissolving the crystalline solid in an appropriate aqueous buffer, such as PBS (pH 7.2), where its solubility is about 10 mg/mL[10]. It is not recommended to store aqueous solutions for more than one day to minimize hydrolysis[10].
Q3: My analytical results show unexpected peaks when analyzing my this compound solution. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely degradation products. To identify the cause, consider the following:
-
Review your solution preparation and storage: Was the solution exposed to light? Was it stored at an appropriate temperature? Was the pH of the aqueous buffer within a stable range (ideally close to neutral)?
-
Consider the age of the solution: Aqueous solutions of this compound are not stable for long periods. It is best practice to use freshly prepared solutions for your experiments[10].
-
Perform a forced degradation study: To confirm if the unexpected peaks are indeed degradation products, you can subject a sample of your this compound solution to stress conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms with your experimental sample.
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered when working with this compound.
Problem 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Explanation of Steps:
-
Hypothesis: The first step is to consider the stability of your active pharmaceutical ingredient (API) in the experimental matrix.
-
Media Analysis: Check the pH of your cell culture medium. While most media are buffered around pH 7.4, supplements can alter this.
-
Control Experiment: Incubate your final concentration of this compound in the complete cell culture medium for the duration of your experiment, but without cells.
-
Analytical Verification: Use a stability-indicating HPLC method to analyze the concentration of this compound at the beginning and end of the incubation period.
-
Data Interpretation: If you observe a significant decrease in the parent this compound peak and the appearance of new peaks, degradation is occurring.
-
Corrective Actions:
-
Fresh Solutions: Always prepare your this compound working solutions fresh from a stable stock immediately before adding them to your assay.
-
Light Protection: Protect your assay plates from light, especially if your incubator has an internal light source.
-
-
Further Investigation: If no degradation is observed, the inconsistency may stem from other experimental factors such as cell passage number, seeding density, or reagent variability.
Problem 2: Loss of this compound concentration in aqueous buffers during storage.
Possible Cause: Hydrolysis due to inappropriate pH or storage duration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound in aqueous solutions.
Explanation of Steps:
-
Hypothesis: Aqueous instability is often due to hydrolysis, which is pH-dependent.
-
pH Verification: Use a calibrated pH meter to confirm the pH of your buffer.
-
pH Adjustment: If your experimental design allows, adjust the buffer to a neutral pH to minimize acid or base-catalyzed hydrolysis.
-
Storage Conditions: Even at neutral pH, aqueous solutions should be considered short-lived. Prepare them fresh daily for optimal results[10]. For any necessary short-term storage (a few hours), keep the solution refrigerated (2-8°C) and protected from light.
-
Re-analysis: After implementing these changes, re-analyze your solution to confirm that the concentration is stable over your experimental timeframe.
-
Alternative Degradation: If the problem persists at neutral pH with fresh solutions, consider the possibility of oxidative degradation, especially if the buffer contains components that could generate reactive oxygen species.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and aqueous working solutions of this compound.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure for Stock Solution (10 mM in DMSO):
-
Weigh the required amount of this compound hydrochloride (Molar Mass: 505.05 g/mol ) in a sterile, amber tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
Procedure for Aqueous Working Solution (e.g., 10 µM in PBS):
-
Thaw a fresh aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution in PBS (pH 7.2) to achieve the final desired concentration. Prepare this solution immediately before use.
-
Do not store the aqueous working solution.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products. This method is adapted from published literature[11][12][13][14].
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 7.2) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve of this compound in the mobile phase.
-
Inject the standards and samples.
-
The retention time for this compound is expected to be around 2.2-5.2 minutes, depending on the specific column and system[11][12]. Degradation products will typically elute at different retention times.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [10] |
| Dimethylformamide (DMF) | ~25 mg/mL | [10] |
| Ethanol | ~1 mg/mL | [10] |
| PBS (pH 7.2) | ~10 mg/mL | [10] |
| Water | Soluble | [15] |
Table 2: Summary of this compound Degradation Conditions and Products
| Stress Condition | Degradation Products Observed | References |
| Acid Hydrolysis (e.g., HCl) | Multiple degradation products, including hydrolysis of the lactam ring. | [1][4][7] |
| Base Hydrolysis (e.g., NaOH) | Degradation products from hydrolysis. | [1][4][7] |
| Oxidation (e.g., H₂O₂) | N-oxides and other oxidative products. | [1][4][8] |
| Photolysis (Light Exposure) | Photodegradation products. | [1][4] |
| Thermal (Elevated Temp.) | Acceleration of hydrolysis and other degradation pathways. | [1][4] |
References
- (PDF) Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - ResearchGate.
- This compound - Wikipedia.
- Characterization of degradation products of this compound by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed.
- Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed.
- HPLC Method Development and Validation for the Quantification of this compound in Tablets.
- Forced degradation studies of this compound and in silico toxicology predictions for its new designated impurities - Publication - Bridge of Knowledge - MOST Wiedzy.
- Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - PMC - PubMed Central.
- Stability Indicating RP-HPLC Method for the Estimation of this compound in Tablet Dosage Form - IJPPR.
- Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of this compound HCl.
- Quantitative Bioanalytical and Analytical Methods for Estimation of this compound Hydrochloride in Pure and Pharmaceutical Dosage Form - Brieflands.
- A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of this compound including separation of diastereomeric N-oxides - RSC Publishing.
- Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar.
- Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - Frontiers.
- Formulation And Evaluation of Sustained-Released this compound Hydrochloride Tablets Using Natural Gums.
- Analytical Technique for Carvedilol and this compound Determination from Pure and Pharmaceutical Dosage Forms: A Review - Impactfactor.
- A Review of Analytical Methods for the Estimation of this compound and Metoprolol in Pharmaceutical Formulations and Biological Matrices - Asian Journal of Research in Chemistry.
- (PDF) Quantitative Determination and Validation of this compound HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form - ResearchGate.
- Formulation and Assessment of Novel this compound Hydrochloride Microspheres Using Synthetic Polymers.
- Characterization of degradation products of this compound by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 7. Characterization of degradation products of this compound by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of this compound including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ijapbjournal.com [ijapbjournal.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. brieflands.com [brieflands.com]
- 15. eurotradesl.com [eurotradesl.com]
Technical Support Center: Managing Off-Target Effects of Ivabradine in Preclinical Research
Welcome to the technical support center for preclinical researchers utilizing ivabradine. This resource is designed to provide in-depth guidance on anticipating, identifying, and mitigating the off-target effects of this compound to ensure the integrity and translational relevance of your experimental findings.
Introduction: Beyond Heart Rate Reduction
This compound is a well-established heart rate-lowering agent, primarily recognized for its selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (If).[1][2][3] While this on-target effect is central to its therapeutic applications in stable angina and heart failure, its preclinical use requires a nuanced understanding of its broader pharmacological profile.[4][5] Off-target interactions can introduce confounding variables, leading to misinterpretation of data and potentially compromising the validity of your research. This guide will equip you with the knowledge and practical strategies to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's principal mechanism of action is the selective and specific inhibition of the If current in the sinoatrial (SA) node of the heart.[1][6][7] This current is mediated by HCN channels, primarily the HCN4 isoform in the SA node.[2][6][8] By blocking these channels, this compound reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and consequently decreases heart rate.[2][9]
Q2: What are the known off-target effects of this compound that I should be aware of in my preclinical studies?
A2: While this compound is considered highly selective for HCN channels, it has been shown to interact with other ion channels, particularly at concentrations that may be used in preclinical research. The most significant off-target effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which contribute to the rapid delayed rectifier potassium current (IKr) involved in cardiac repolarization.[2][8][10][11][12] Inhibition of hERG channels can lead to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG), which is a known risk factor for Torsades de Pointes, a potentially fatal arrhythmia.[11] Additionally, some studies have reported effects on other cardiac ion channels, including voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels, although typically at higher concentrations.[13][14]
Q3: How do the concentrations of this compound used in preclinical research compare to therapeutic plasma concentrations, and why is this important for off-target effects?
A3: This is a critical consideration. Therapeutic plasma concentrations of this compound in humans are typically in the low nanomolar range.[14] However, preclinical studies, particularly in vitro experiments, often utilize concentrations in the micromolar range to establish dose-response relationships and elucidate mechanisms.[14] It's at these higher concentrations that off-target effects, such as hERG channel blockade, become more pronounced.[8][10] Therefore, it is crucial to carefully consider the concentration-response relationships for both on-target and potential off-target effects when designing and interpreting your experiments.
Q4: Can this compound's metabolism influence experimental outcomes?
A4: Yes, this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[15][16][17] This is a key factor to consider, especially in in vivo studies. Co-administration of substances that are strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of this compound.[16][17] For instance, CYP3A4 inhibitors (e.g., certain azole antifungals, macrolide antibiotics) can increase this compound levels, potentially exacerbating both on-target bradycardia and off-target effects.[15][18] Conversely, CYP3A4 inducers (e.g., St. John's wort, rifampicin) can decrease its concentration, potentially diminishing its intended effect.[15][19] When using animal models, be aware of the specific CYP enzyme profiles of the species, as they can differ from humans.
Troubleshooting Guides
Issue 1: Unexpected Electrophysiological Findings in Cardiac Preparations
Symptom: You observe prolongation of the action potential duration or QT interval in your ex vivo cardiac preparations (e.g., Langendorff-perfused heart, isolated cardiomyocytes) at concentrations of this compound intended to only affect heart rate.
Potential Cause: This is likely due to the off-target blockade of hERG channels by this compound.[10][11]
Troubleshooting Protocol:
-
Confirm On-Target Effect: First, verify that you are observing the expected dose-dependent decrease in heart rate or spontaneous firing rate, confirming HCN channel inhibition.
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for both the heart rate-lowering effect (on-target) and the action potential/QT prolongation (off-target). This will help you determine the concentration window where you can achieve the desired on-target effect with minimal off-target interference.
-
Utilize a More Selective hERG Blocker as a Positive Control: To confirm that the observed repolarization changes are consistent with hERG blockade, use a known selective hERG blocker (e.g., E-4031) as a positive control in your experimental setup.
-
Consider a Different Chemical Tool: If separating the on- and off-target effects is not feasible with this compound in your specific assay, you may need to consider alternative, more selective HCN channel blockers if available for research purposes.
-
In Silico Modeling: Computational modeling can help predict the binding affinity of this compound to various ion channels and provide a theoretical basis for the observed off-target effects.[20][21]
Issue 2: Confounding Results in In Vivo Studies
Symptom: In your animal model, you observe effects beyond heart rate reduction, such as changes in blood pressure, cardiac contractility, or unexpected behavioral alterations.
Potential Causes:
-
Dose-Related Off-Target Effects: The administered dose might be leading to plasma concentrations that are high enough to engage off-target receptors.
-
Metabolic Interactions: The animal's diet, bedding, or co-administered drugs could be interacting with this compound's metabolism via CYP3A4.
-
Hemodynamic Compensation: The reduction in heart rate can lead to compensatory physiological responses, such as an increase in stroke volume, which might confound the interpretation of other cardiovascular parameters.[7][22]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo effects.
Step-by-Step Guide for In Vivo Troubleshooting:
-
Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to determine the plasma concentrations of this compound achieved with your dosing regimen in your specific animal model. This will provide crucial information on whether you are in the therapeutic range or at levels where off-target effects are more likely.
-
Comprehensive Hemodynamic Monitoring: Do not rely solely on heart rate measurements. Utilize techniques such as echocardiography or pressure-volume loop analysis to assess stroke volume, cardiac output, and contractility.[22][23] This will help you differentiate between direct drug effects and physiological compensatory mechanisms.
-
Control for Metabolic Variables: Standardize the diet and bedding of your animals and be aware of any potential CYP3A4 inducers or inhibitors. If co-administering other drugs, check for known interactions with CYP3A4.
-
Dose De-escalation: If off-target effects are suspected, perform a dose-de-escalation study to find the minimal effective dose for your desired on-target effect.
Methodologies for Proactive Off-Target Assessment
To maintain scientific rigor, it is advisable to proactively assess the potential for off-target effects in your experimental system.
In Vitro Safety Pharmacology Profiling
Before embarking on extensive in vivo studies, consider screening this compound against a panel of common off-target receptors and ion channels.[24][25] Several contract research organizations (CROs) offer these services. A typical panel would include:
| Target Family | Key Examples | Rationale for Inclusion |
| Ion Channels | hERG, Nav1.5, Cav1.2, Kv7.1/IKs | To assess the risk of proarrhythmic effects and other cardiac liabilities.[13] |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | To rule out unintended effects on the autonomic nervous system and other signaling pathways. |
| Kinases | Various | To identify any unexpected modulation of intracellular signaling cascades. |
| Transporters | SERT, DAT, NET | To check for interference with neurotransmitter reuptake. |
Experimental Workflow for Off-Target Profiling:
Caption: Workflow for in vitro off-target liability assessment.
Protocol: Manual Patch Clamp Electrophysiology for hERG Channel Assessment
This protocol provides a general framework for assessing the inhibitory effect of this compound on hERG channels heterologously expressed in a cell line (e.g., HEK293).
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel according to standard protocols.
-
Cell Preparation: On the day of the experiment, detach the cells and plate them onto glass coverslips in the recording chamber.
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in the external solution.
-
Establish a baseline recording of the hERG current in the external solution alone.
-
Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
By proactively characterizing the off-target profile of this compound, you can design more robust experiments, interpret your data with greater confidence, and ultimately enhance the scientific value of your research.
References
- This compound | HCN Channel Blocker. (n.d.). MedchemExpress.com.
- This compound: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com.
- This compound (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. (2015). P & T : a peer-reviewed journal for formulary management, 40(12), 834–849.
- Mechanism of action of this compound on sinoatrial I f current. (n.d.). ResearchGate.
- The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. (2020). Frontiers in Physiology, 10, 1599.
- Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
- This compound prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4. (2015). Journal of Molecular and Cellular Cardiology, 84, 110–119.
- hERG potassium channel inhibition by this compound may contribute to QT prolongation and risk of torsades de pointes. (2015). Therapeutic Advances in Drug Safety, 6(4), 143–147.
- Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels. (2019). Cellular Physiology and Biochemistry, 52(4), 768–782.
- Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. (2002). The Journal of Physiology, 543(Pt 3), 801–814.
- hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent this compound. (2015). Journal of the American Heart Association, 4(5), e001813.
- hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent this compound. (2015). Journal of the American Heart Association, 4(5), e001813.
- The Bradycardic Agent this compound Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. (2021). Frontiers in Pharmacology, 12, 655320.
- What are preclinical safety pharmacology requirements? (2025). Patsnap Synapse.
- An in vitro solution to model off-target effects. (2025). Labcorp.
- Drug Interaction Report: this compound, st. john's wort. (n.d.). Drugs.com.
- Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. (2025). ACS Omega.
- Ivadradine. (2015). The American journal of cardiology, 116(11 Suppl), 18S–26S.
- This compound. (n.d.). Liverpool HIV Interactions.
- S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency.
- In silico off-target profiling for enhanced drug safety assessment. (2023). Computational and structural biotechnology journal, 21, 5328–5337.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration.
- In silico off-target profiling for enhanced drug safety assessment. (2023). Computational and structural biotechnology journal, 21, 5328–5337.
- ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2011). European Medicines Agency.
- Issue 13: Safety Pharmacology Guidelines and Practices. (n.d.). The Altascientist - Altasciences.
- This compound. (2025). In StatPearls. StatPearls Publishing.
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review. (2022). International Journal of Molecular Sciences, 23(19), 11849.
- This compound: pre-clinical and clinical evidence in the setting of ventricular arrhythmias. (2022). Hippokratia, 26(2), 49–54.
- The effect of the heart rate lowering drug this compound on hemodynamics in atherosclerotic mice. (2018). Atherosclerosis, 275, e149.
- Review on Emerging Therapeutic Strategies for Managing Cardiovascular Disease. (2023). Journal of Cardiovascular Disease Research, 14(5), 1-10.
- Preclinical results with I(f) current inhibition by this compound. (2007). Drugs, 67 Suppl 2, 27–37.
- If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. (2005). British journal of pharmacology, 146(3), 350–357.
- This compound in acute heart failure: Effects on heart rate and hemodynamic parameters in a randomized and controlled swine trial. (2018). PloS one, 13(10), e0205322.
- Alternative strategies in cardiac preclinical research and new clinical trial formats. (2021). Cardiovascular Research, 117(10), 2149–2161.
- Targeted Therapy in Cardiovascular Disease: A Precision Therapy Era. (2022). Frontiers in Pharmacology, 13, 868265.
- Randomized, Placebo-Controlled, Triple-Blind Clinical Trial of this compound for the Prevention of Cardiac Dysfunction During Anthracycline-Based Cancer Therapy. (2025). Circulation, 151(20), 1568–1578.
- Bayer and Soufflé Therapeutics announce strategic collaboration to advance cell-specific heart-targeted siRNA therapy. (2026). Bayer.
- Effect of this compound on cardiovascular outcomes in patients with stable angina: meta-analysis of randomized clinical trials. (2017). BMC cardiovascular disorders, 17(1), 114.
- Clinical Pharmacology and Biopharmaceutics Review(s). (2018). U.S. Food and Drug Administration.
- Eradicating Atherosclerotic Events by Targeting Early Subclinical Disease: It Is Time to Retire the Therapeutic Paradigm of Too Much, Too Late. (2023). Arteriosclerosis, Thrombosis, and Vascular Biology, 43(11), 1642–1655.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: pre-clinical and clinical evidence in the setting of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical results with I(f) current inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hERG potassium channel inhibition by this compound may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 14. Frontiers | The Bradycardic Agent this compound Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 15. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 16. This compound (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liverpool HIV Interactions [hiv-druginteractions.org]
- 19. Drug Interaction Report: this compound, st. john's wort [drugs.com]
- 20. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound in acute heart failure: Effects on heart rate and hemodynamic parameters in a randomized and controlled swine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. pubs.acs.org [pubs.acs.org]
ivabradine's potential for phototoxicity in fluorescence imaging studies
A Guide for Researchers on Navigating Autofluorescence and Potential Phototoxicity
Welcome to the technical support center. As Senior Application Scientists, we frequently partner with researchers to troubleshoot complex experimental challenges. This guide addresses a critical, often overlooked, issue: the confounding effects of the cardiac drug ivabradine in fluorescence microscopy studies. While this compound is a valuable tool for studying HCN channels and controlling heart rate in physiological models, its inherent optical properties can lead to significant artifacts. This document provides a series of FAQs and troubleshooting protocols to help you identify, understand, and mitigate these effects, ensuring the integrity of your imaging data.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding the use of this compound in a fluorescence context.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker current, known as the "funny" current or I(f).[1] This current is crucial for regulating pacemaker activity in the sinoatrial (SA) node.[2] The I(f) current is carried through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with this compound showing a high affinity for the HCN4 isoform, which is predominant in the SA node.[3][4] By blocking this channel, this compound reduces the slope of diastolic depolarization, which slows the firing rate of the SA node and consequently lowers the heart rate.[4][5] Unlike beta-blockers or calcium channel blockers, it achieves this effect without altering myocardial contractility, ventricular repolarization, or blood pressure, making it a highly specific pharmacological tool.[2][5]
Q2: Does this compound have intrinsic fluorescence? If so, what are its spectral properties?
Yes, this is a critical and often underestimated property of the molecule. This compound possesses native fluorescence, meaning it can absorb and emit light without the need for a fluorescent label. Spectrofluorimetric studies have characterized its optical properties. This intrinsic signal can directly overlap with common short-wavelength fluorophores, representing a significant source of potential artifacts.
Table 1: Intrinsic Spectral Properties of this compound
| Property | Wavelength (nm) | Source(s) |
|---|---|---|
| Excitation Maximum | ~287 nm | [6] |
| Emission Maximum | ~326 nm |[6] |
The causality here is structural: the bicyclic aromatic rings and other conjugated systems within the this compound molecule are responsible for absorbing UV light and producing this blue-shifted fluorescence emission.[7]
Q3: What exactly is "phototoxicity" in the context of live-cell imaging?
Phototoxicity is a broad term for light-induced damage to cells or tissues.[8] In fluorescence microscopy, it occurs when molecules within the cell (either endogenous or exogenous, like a drug or fluorophore) absorb photons from the microscope's light source. This energy absorption can trigger chemical reactions that generate cytotoxic species, most notably reactive oxygen species (ROS).[9] These ROS can then damage cellular components like DNA, lipids, and proteins, leading to a range of observable adverse effects, including:
-
Morphological Changes: Cell shrinkage, membrane blebbing, vacuole formation, and detachment.[9]
-
Functional Impairment: Arrest of cell division, inhibition of motility, and altered organelle dynamics.
-
Cell Death: Apoptosis or necrosis.
It is crucial to distinguish phototoxicity from the general cytotoxicity of a compound. Phototoxicity is strictly light-dependent; the damage does not occur in the dark.[9]
Q4: Why is there a specific concern for this compound's potential phototoxicity?
The concern for this compound's phototoxicity is based on a convergence of three key factors:
-
Light Absorption: As established, this compound absorbs light in the UV-A range (~290-350 nm). According to regulatory guidelines for photosafety evaluation, any compound that absorbs light in the 290-700 nm range warrants investigation for phototoxic potential.[10][11]
-
Clinical Side Effects: A well-documented side effect of this compound is a visual disturbance known as "phosphenes" or "luminous phenomena," often described as enhanced brightness and triggered by sudden changes in light intensity.[12][13][14] This effect is attributed to this compound's off-target inhibition of I(h) channels in the retina, demonstrating a direct biological interaction with light perception.[15]
-
Case Reports: At least one clinical case report has linked this compound treatment to photosensitivity, a skin reaction upon exposure to light.[16]
These points collectively suggest that the this compound molecule is photoreactive. When introduced into a cellular environment and then subjected to high-intensity illumination from a microscope, there is a plausible mechanism for light-induced cellular stress.
Part 2: Troubleshooting Guide: Experimental Issues & Solutions
This section provides actionable protocols and workflows to diagnose and address specific problems encountered during imaging experiments with this compound.
Issue 1: Unexpected Signal in Blue Channels (e.g., DAPI, Hoechst)
Q5: I'm seeing a diffuse, hazy signal in my DAPI channel in cells treated with this compound, even in my "no-dye" control wells. What is happening?
This is the classic signature of this compound autofluorescence. Given its excitation and emission maxima (~287 nm Ex / ~326 nm Em), the spectral profile of this compound directly overlaps with the filter sets used for UV-excitable nuclear stains like DAPI (typically ~358 nm Ex / ~461 nm Em) and Hoechst (~350 nm Ex / ~461 nm Em). While the excitation is not optimal, it is often sufficient to produce a detectable signal, especially at the concentrations used in cell culture experiments.
This workflow diagram can help you systematically diagnose the source of the unexpected signal.
Caption: Workflow for diagnosing this compound autofluorescence.
Protocol 1: How to Confirm and Characterize this compound Autofluorescence
This protocol provides a definitive test to confirm that the signal you are observing originates from the drug itself.
Objective: To isolate and measure the fluorescence signal originating from this compound in your specific cellular model and imaging system.
Materials:
-
Your cell line of interest, plated on an imaging-compatible dish/plate.
-
This compound hydrochloride stock solution.
-
Vehicle control (e.g., DMSO, sterile water).
-
Cell culture medium appropriate for your cells.
-
Fluorescence microscope with filter sets for DAPI/Hoechst and other relevant channels.
Methodology:
-
Plate Cells: Seed your cells at a density appropriate for imaging and allow them to adhere overnight.
-
Prepare Samples: Create the following experimental groups:
-
Group A (Negative Control): Cells + Vehicle.
-
Group B (Test Group): Cells + this compound at the final concentration used in your experiments.
-
Group C (No-Cell Control): Well with medium and this compound, but no cells (to check for fluorescence in the medium).
-
-
Incubate: Treat the cells for the same duration as your planned experiment (e.g., 30 minutes, 2 hours).
-
Image:
-
Place the dish on the microscope stage.
-
Using the Test Group (B) , focus on the cells using brightfield or DIC.
-
Switch to your DAPI/blue channel filter set. Do not add any fluorescent dye.
-
Acquire an image using the exact same acquisition settings (laser power/intensity, exposure time, gain) that you use for your actual DAPI-stained samples.
-
Repeat the acquisition for the Negative Control (A) and No-Cell Control (C) using the identical settings.
-
-
Analyze:
-
Compare the images from Group B and Group A. A significantly higher fluorescence intensity in Group B confirms that this compound is autofluorescent under your experimental conditions.
-
Examine the image from Group C to determine if the drug fluoresces in the medium itself or if the signal is primarily intracellular/membrane-associated.
-
Issue 2: Poor Cell Health or Artifacts After Imaging
Q6: My cells look unhealthy (blebbing, detaching) after a time-lapse experiment with this compound, but not in the static-treated controls. How do I determine if this is phototoxicity?
This observation is a strong indicator of phototoxicity. The key distinction is that the damage is coupled to illumination; the drug alone is not causing the acute effect. To confirm this, you must systematically decouple the effects of the chemical (this compound) from the effects of light energy (illumination) using a matrix of controls.
The experimental design below is based on the principles outlined in the FDA S10 and OECD TG 432 guidelines for photosafety testing.[17][18]
Caption: Experimental design for assessing phototoxicity.
Protocol 2: Assessing this compound-Induced Phototoxicity with a Viability Assay
Objective: To quantitatively determine if the combination of this compound and light exposure reduces cell viability compared to either treatment alone.
Materials:
-
Cells seeded in a 96-well plate (or other multi-well format).
-
This compound hydrochloride.
-
Vehicle control.
-
A cell viability assay kit (e.g., MTT, PrestoBlue, Neutral Red Uptake, or a live/dead stain like Calcein-AM/Propidium Iodide).
-
A plate reader or fluorescence microscope for assay readout.
-
An opaque box or foil to shield the "no light" plates.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add this compound or vehicle to the appropriate wells. Prepare two identical plates: one for "Light" exposure and one for "Dark" control.
-
Plate 1 (Light): Wells with Vehicle, Wells with this compound.
-
Plate 2 (Dark): Wells with Vehicle, Wells with this compound.
-
-
Incubation: Incubate both plates for your standard drug-loading period (e.g., 30 minutes).
-
Illumination:
-
Place Plate 1 (Light) on your microscope. Using the illumination settings (wavelength, intensity, duration, time-lapse interval) from your actual experiment, expose the designated wells.
-
Simultaneously, place Plate 2 (Dark) in the same incubator, but completely shielded from light (e.g., wrapped in foil or in an opaque box).
-
-
Post-Illumination Incubation: Return Plate 1 to the incubator. Incubate both plates for a period sufficient for toxic effects to manifest (e.g., 4, 12, or 24 hours).[19]
-
Viability Measurement: Perform the chosen cell viability assay on both plates according to the manufacturer's instructions.
-
Analysis: Normalize all data to the "Vehicle, Dark" control group (set to 100% viability).
-
Chemical Toxicity: Compare "this compound, Dark" to "Vehicle, Dark."
-
Light-Only Toxicity: Compare "Vehicle, Light" to "Vehicle, Dark."
-
Phototoxicity: The key comparison is between "this compound, Light" and the other controls. A statistically significant drop in viability in this group that is greater than the chemical or light-only toxicity demonstrates phototoxicity.
-
Table 2: Control Groups for Phototoxicity Assessment
| Group | This compound | Illumination | Purpose |
|---|---|---|---|
| 1 | No (Vehicle) | No | Baseline cell viability (100% control) |
| 2 | Yes | No | Measures the inherent chemical toxicity of this compound |
| 3 | No (Vehicle) | Yes | Measures toxicity from light exposure alone |
| 4 | Yes | Yes | Measures the combined effect (phototoxicity) |
Part 3: Best Practices for Mitigation
If you have confirmed that this compound is causing autofluorescence or phototoxicity, the following strategies can help minimize its impact on your data quality and experimental validity.
Q7: How can I minimize the impact of this compound's fluorescence and potential phototoxicity on my experiments?
The core principle for mitigation is to reduce the total photon dose delivered to your sample and to avoid spectral overlap.
-
1. Shift to Longer Wavelengths: This is the most effective strategy. This compound's absorbance is in the UV range. By using fluorophores that excite in the green, red, or far-red spectrum (e.g., those compatible with 488, 561, or 640 nm laser lines), you completely avoid exciting the drug, thereby eliminating both autofluorescence and the primary trigger for phototoxicity.
-
2. Minimize Excitation Energy: If you must use blue/UV channels, you must be rigorous in minimizing light exposure.
-
Lower Intensity: Use the lowest laser power or lamp intensity that provides an acceptable signal-to-noise ratio.
-
Reduce Exposure Time: Use the shortest possible camera exposure time. Modern sensitive cameras (sCMOS, EMCCD) are highly advantageous here.
-
Use Binning: If spatial resolution is not paramount, camera pixel binning can increase sensitivity, allowing for shorter exposure times.[9]
-
-
3. Optimize Time-Lapse Parameters: For longitudinal studies, reduce the frequency of image acquisition.
-
Increase Intervals: Change your imaging interval from every 5 minutes to every 15 or 30 minutes. This gives cells time to recover from light-induced stress.[20]
-
-
4. Use the Lowest Effective Drug Concentration: Perform a dose-response curve to determine the minimum concentration of this compound required to achieve the desired biological effect in your model. Using a lower concentration will reduce both autofluorescence and the number of photoreactive molecules.
-
5. Consider Antioxidants: Supplementing your imaging medium with an antioxidant like Trolox can help quench ROS and reduce phototoxic damage.[8] However, you must first validate that the antioxidant itself does not interfere with your biological process or the fluorescence of your probes.
-
6. Maintain Rigorous Controls: For every experiment, you must include the "this compound, No Light" and "Vehicle, Light" controls. These are not optional; they are essential for correctly interpreting your results and identifying any subtle phototoxic effects that may not cause overt cell death but could alter cell behavior.[8]
By applying these diagnostic protocols and mitigation strategies, you can confidently account for the optical properties of this compound, ensuring that your fluorescence imaging data is both accurate and reproducible.
References
- Wikipedia. (n.d.). This compound.
- Tardif, J. C., O'Meara, E., Komajda, M., Böhm, M., Borer, J. S., Ford, I., ... & Swedberg, K. (2011). This compound for patients with stable coronary artery disease and left-ventricular systolic dysfunction (BEAUTIFUL): a randomised, double-blind, placebo-controlled trial. The Lancet, 372(9641), 807-816. (Note: A representative clinical trial paper. The provided search result[1] is a summary article referencing this mechanism). URL: [Link]
- Manzoor, B. S., & T, M. (2023). This compound. In StatPearls. StatPearls Publishing.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?
- Dr.Oracle. (2025, April 28). What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia?
- U.S. Food and Drug Administration (FDA). (n.d.). S10 Photosafety Evaluation of Pharmaceuticals.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- CPT Labs. (n.d.). Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines.
- International Council for Harmonisation (ICH). (2010, June 9). S10: Photosafety Evaluation of Pharmaceuticals.
- ResearchGate. (2025, August 6). This compound-induced photosensitivity and phosphenes: Case report.
- PETA Science Consortium International e.V. (n.d.). Phototoxicity.
- Eurolab. (2025, December 12). Phototoxicity Testing OECD 432.
- Olympus. (n.d.). Fluorescence Microscopy Errors.
- Drugs.com. (2025, March 13). This compound Uses, Side Effects & Warnings.
- Yosry, E., Zaghary, W. A., & Taha, E. (2022). Micellar‐emphasised simultaneous determination of this compound hydrochloride and felodipine using synchronous spectrofluorimetry. Luminescence, 37(4), 569-576.
- Mayo Clinic. (n.d.). This compound (oral route) - Side effects & dosage.
- Drugs.com. (2025, February 10). This compound Side Effects: Common, Severe, Long Term.
- Florida State University. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting.
- Zeid, A. M., El-Kimary, E. I., Khamis, M. M., & Baraka, M. M. (2023). Label-free green estimation of atenolol and this compound hydrochloride in pharmaceutical and biological matrices by synchronous spectrofluorimetry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 297, 122626.
- Etaluma. (2022, December 19). Controlling Phototoxicity in Time Lapse Microscopy.
- ResearchGate. (2025, August 9). Fluorescence spectroscopy method for estimation of this compound in bulk and the tablet dosage form.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Camm, A. J., & Savelieva, I. (2008). I f inhibition with this compound: electrophysiological effects and safety. Drugs, 68(Suppl 2), 15-25.
- Pereira, P. M., Almada, P., & Henriques, R. (2019). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Methods and Applications in Fluorescence, 7(4), 042002.
- Jacquemet, G., & Henriques, R. (2024). Harnessing artificial intelligence to reduce phototoxicity in live imaging. Journal of Cell Science, 137(3), jcs261545.
- Yosry, E., Zaghary, W. A., & Taha, E. (2022). Micellar-emphasized simultaneous determination of this compound hydrochloride and felodipine using synchronous spectrofluorimetry. Luminescence, 37(4), 569-576.
- ResearchGate. (n.d.). The chemical structure of this compound.
- Picmonic. (2024, March 1). This compound Mnemonic for Medicine & USMLE.
- PubMed. (2024, September 26). A Photoactivatable Version of this compound Enables Light-Induced Block of HCN Current In Vivo.
- Dr.Oracle. (2025, August 21). What are the side effects of this compound?
Sources
- 1. This compound (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. database.ich.org [database.ich.org]
- 11. thepsci.eu [thepsci.eu]
- 12. This compound Uses, Side Effects & Warnings [drugs.com]
- 13. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. droracle.ai [droracle.ai]
- 15. I f inhibition with this compound : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. testinglab.com [testinglab.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Overcoming Ivabradine Solubility Challenges in In Vitro Assays
Welcome to the technical support center for researchers utilizing ivabradine in in vitro applications. This guide provides in-depth, experience-driven solutions to common solubility challenges encountered during experimental setup. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to design robust and reproducible assays.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most common initial queries regarding this compound's solubility.
Q1: Is this compound considered a poorly soluble compound?
This is a point of frequent confusion. This compound as a free base has limited aqueous solubility. However, it is almost always supplied as a salt, most commonly This compound hydrochloride (HCl) .[1] This salt form is freely soluble in water and across the physiological pH range.[2][3] The European Medicines Agency notes that the active substance is freely soluble in water and solutions of physiological pH.[3]
So, why do researchers face solubility issues? Problems typically arise from:
-
High Stock Concentrations: Preparing highly concentrated stock solutions, often in organic solvents for convenience.
-
Solvent Shock: Improperly diluting a concentrated organic stock into an aqueous buffer or cell culture medium, causing the compound to precipitate or "crash out."[4][5]
-
Interactions with Media Components: Complex cell culture media contain salts, proteins, and other molecules that can interact with the compound, reducing its solubility over time.[5]
Q2: Which form of this compound am I likely working with, and how does it affect solubility?
You are most likely using this compound hydrochloride (HCl salt), which has a molecular weight of approximately 505.1 g/mol .[2][6] This is the form used in most commercial formulations and research applications due to its enhanced solubility and stability compared to the free base. Some formulations also use this compound oxalate, which has a similar solubility profile to the hydrochloride salt.[7][8] Unless specified otherwise, assume you have the HCl salt. Its two basic functions give it pKa values of approximately 2.4 and 8.5, contributing to its high solubility in acidic and neutral pH ranges.[2]
Q3: What are the best initial solvents for preparing a high-concentration stock solution of this compound HCl?
The choice of solvent depends on the desired stock concentration and the downstream application. Dimethyl sulfoxide (DMSO) is a common and effective choice for achieving high concentrations.[6]
Here is a summary of reported solubility data for This compound Hydrochloride :
| Solvent | Approximate Solubility | Source(s) | Notes |
| Water | 82 mg/mL (~162 mM) | [9] | Some sources state up to 100 mM. Freely soluble at physiological pH.[3] |
| DMSO | 20-25 mg/mL (~40-50 mM) | [6][10] | Some suppliers report up to 100 mM. Use fresh, anhydrous DMSO for best results.[9] |
| Ethanol | ~1 mg/mL (~2 mM) | [6] | Significantly lower solubility compared to DMSO or water. |
| PBS (pH 7.2) | ~10 mg/mL (~20 mM) | [6] | Good solubility in physiological buffers. |
| Dimethyl Formamide (DMF) | ~25 mg/mL (~50 mM) | [6] | Similar to DMSO. |
Part 2: Troubleshooting Guides & Protocols
This section provides detailed workflows for preparing solutions and troubleshooting common precipitation issues.
Issue 1: My this compound stock solution is precipitating or won't fully dissolve.
Causality: This often happens when trying to achieve a concentration that exceeds the solvent's capacity, or if the solvent quality is poor (e.g., moisture-contaminated DMSO).[9]
Troubleshooting Workflow:
Caption: Decision workflow for solvent selection and troubleshooting initial dissolution.
Issue 2: My compound precipitates immediately when I add my DMSO stock to cell culture media.
Causality: This is the most common problem and is caused by "solvent shock" or "crashing out." The this compound, which is stable in the high-concentration organic solvent, is suddenly exposed to a large volume of an aqueous environment where its solubility is much lower at that instantaneous, localized concentration. The key is to manage this transition carefully.[4][5]
Recommended Protocol: Preparing Working Solutions via Serial Dilution
This protocol is designed to prevent precipitation by gradually transitioning the compound from the organic solvent to the aqueous media.
Step-by-Step Methodology:
-
Prepare High-Concentration Stock: Dissolve this compound HCl in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mM).[6] Ensure it is fully dissolved. Store this stock at -20°C or -80°C.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C. Adding compounds to cold media can decrease solubility.[5]
-
Perform an Intermediate Dilution (Crucial Step):
-
Pipette a small volume of the pre-warmed media into a sterile microcentrifuge tube.
-
Add a small aliquot of your DMSO stock to this media to create an intermediate concentration (e.g., 10- to 100-fold dilution).
-
Crucially, add the DMSO stock dropwise to the media while gently vortexing or flicking the tube. This rapid mixing is essential to avoid localized high concentrations that lead to precipitation.[4]
-
-
Final Dilution into Culture Vessel:
-
Add the required volume of the well-mixed intermediate dilution to your final culture vessel (e.g., 96-well plate or T-75 flask) containing pre-warmed media.
-
Gently swirl the vessel to ensure even distribution.
-
-
Final Solvent Concentration Check:
-
Crucially, calculate the final percentage of DMSO in your culture medium. This concentration should be kept below 0.5%, and ideally below 0.1%, as higher concentrations can have physiological effects on cells and affect experimental outcomes.[5]
-
Visual Workflow for Preventing Precipitation:
Caption: Workflow for correctly diluting a DMSO stock into aqueous media.
Issue 3: The media looks fine at first, but becomes cloudy after incubation.
Causality: This delayed precipitation can be due to several factors:
-
Compound Instability: this compound may degrade under certain conditions (e.g., prolonged exposure to light, or specific pH/temperature), with the degradation products being less soluble.[11][12] While generally stable, stress studies show degradation can occur.[11]
-
Interaction with Media Components: The compound may slowly interact with salts, amino acids, or proteins (especially in serum) to form insoluble complexes.[5]
-
Evaporation: In long-term cultures, evaporation of water from the media concentrates all solutes, including this compound, potentially pushing it past its solubility limit.[5][13]
Solutions:
-
Perform a Solubility Test: Before your main experiment, test the solubility of this compound at your final working concentration in the complete culture medium. Prepare the solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the full duration. Visually inspect for precipitation.
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Minimize Incubation Time: If the experiment allows, reduce the time the compound is in the media before the assay endpoint.
-
Ensure Proper Humidification: Check that your incubator has adequate humidity to prevent evaporation from your culture plates.[5]
-
Aqueous Stock as an Alternative: If your final concentration is low enough (e.g., <10-20 mM), consider making your stock solution directly in sterile PBS (pH 7.2) or water.[6] This eliminates the issue of solvent shock entirely. However, be aware that aqueous solutions of this compound are not recommended for storage for more than one day.[6]
By understanding the properties of this compound hydrochloride and implementing careful solution preparation techniques, researchers can reliably overcome solubility challenges and ensure the accuracy and reproducibility of their in vitro assays.
References
- A Review of Analytical Methods for the Estimation of this compound and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry.
- Clinical Pharmacology and Biopharmaceutics Review: this compound. accessdata.fda.gov.
- Quantitative Bioanalytical and Analytical Methods for Estimation of this compound Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands.
- HPLC Method Development and Validation for the Quantification of this compound in Tablets. Bentham Science.
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC).
- Analytical Technique for Carvedilol and this compound Determination from Pure and Pharmaceutical Dosage Forms: A Review. Impactfactor.
- Stability Indicating RP-HPLC Method for the Estimation of this compound in Tablet Dosage Form. IJPPR.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central (PMC).
- Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.
- This compound JensonR | EMA. European Medicines Agency.
- Public Assessment Report Scientific discussion this compound Chanelle Medical. Geneesmiddeleninformatiebank.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- Formulation Development and Evaluation of this compound HCL Sustained Release Gastroretentive Floating Tablets. Googleapis.com.
- Rapid and Selective UV Spectrophotometric and RP-HPLC Methods for Dissolution Studies of this compound Controlled-Release Formulations. PharmaTutor.
- Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central (PMC).
- (PDF) Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate.
- Chemical structures of (A) this compound, (B) N-desmethylthis compound and (C) Diazepam. ResearchGate.
- This compound-containing pharmaceutical composition with modified release. Google Patents.
- Study on dissolution release of this compound hydrochloride from its solid oral dosage forms. TSI Journals.
- Public Assessment Report Scientific discussion this compound Sandoz. CBG-Meb.
- Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities. Semantic Scholar.
- Disclosing the extensive crystal chemistry of this compound hydrochloride, in its pure and solvated phases. Cambridge Core.
- (PDF) Formulation and evaluation of orodispersible tablet of this compound hydrochloride. ResearchGate.
- Formulation and Evaluation of Delayed Release Pellets of this compound Hydrochloride. ResearchGate.
- Preparation and Optimization of this compound Hydrochloride Mouth-Dissolving Tablet. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Formulation And Evaluation of Sustained-Released this compound Hydrochloride Tablets Using Natural Gums. ResearchGate.
- This compound Hydrochloride. PubChem.
- In vitro and in vivo Evaluation of this compound Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. ResearchGate.
- Validated RP-HPLC Method for the Determination of this compound Hydrochloride in Pharmaceutical Formulation. ResearchGate.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.
- Formulation and Assessment of Novel this compound Hydrochloride Microspheres Using Synthetic Polymers. ResearchGate.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- A process for preparing this compound. Google Patents.
Sources
- 1. This compound Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Interpreting Confounding Effects of Ivabradine on Ventricular Repolarization
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cardiac electrophysiological effects of ivabradine. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of studying this drug, particularly its confounding effects on ventricular repolarization.
Introduction: The this compound Dichotomy
This compound is primarily known as a selective inhibitor of the "funny" current (If), which is encoded by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, predominantly HCN4 in the sinoatrial (SA) node.[1][2][3][4] This selective action reduces the heart rate without directly impacting myocardial contractility or ventricular repolarization, making it a valuable therapeutic agent for specific cardiovascular conditions.[1][4][5][6][7] However, emerging preclinical evidence reveals a more complex pharmacological profile, with off-target effects that can confound the interpretation of experimental results, especially concerning ventricular repolarization.[8][9][10] This guide will address common challenges and provide troubleshooting strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My action potential duration (APD) assay shows a prolongation of ventricular repolarization with this compound, but it's supposed to be selective for the If current. Is this an artifact?
A1: Not necessarily. While this compound's primary target is the If current, it exhibits off-target effects on other key cardiac ion channels, most notably the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). [8][9][10][11]
Causality Explained:
-
hERG Channel Blockade: Inhibition of the hERG channel by this compound can delay phase 3 repolarization of the ventricular action potential, leading to APD prolongation.[8][10] This effect is often observed at concentrations that overlap with those required to block HCN4 channels.[10]
-
Concentration Dependence: The extent of APD prolongation is concentration-dependent. At lower, more clinically relevant concentrations, the effect may be minimal, but at higher concentrations used in some preclinical studies, significant hERG blockade and subsequent APD prolongation can occur.[9]
-
Repolarization Reserve: The impact of hERG blockade by this compound can be more pronounced when the "repolarization reserve" is reduced, meaning other repolarizing currents are also compromised.[9]
Troubleshooting Steps:
-
Concentration-Response Curve: Generate a detailed concentration-response curve for this compound's effect on APD. This will help determine the threshold at which significant prolongation occurs.
-
hERG-Specific Assay: Conduct a dedicated hERG channel assay using patch-clamp electrophysiology to quantify the inhibitory potency (IC50) of this compound on IKr. This will provide direct evidence of off-target effects.
-
Compare with a Pure If Blocker (if available): If a more selective If inhibitor is available, use it as a negative control to differentiate between If-mediated and off-target effects on APD.
Data Summary: this compound's Ion Channel Affinities
| Ion Channel | Primary Current | Effect of this compound | Typical IC₅₀ Range (µM) | Implication for Ventricular Repolarization |
| HCN4 | If (Funny Current) | Inhibition | ~2-3 | Indirect effects due to heart rate reduction |
| hERG (KCNH2) | IKr (Rapid Delayed Rectifier K⁺) | Inhibition | ~2-3 | Direct prolongation of Phase 3 repolarization |
| Nav1.5 | INa (Fast Na⁺ Current) | Inhibition (at higher concentrations) | >10 | Potential for slowed conduction (QRS widening), not primary repolarization |
| Cav1.2 | ICa,L (L-type Ca²⁺ Current) | Minimal inhibition at therapeutic concentrations | High µM range | Negligible direct effect on repolarization |
Note: IC50 values can vary depending on experimental conditions.
Q2: I'm observing QT interval prolongation in my ECG recordings from isolated hearts treated with this compound. How do I distinguish between a direct effect on ventricular repolarization and the heart rate-lowering effect?
A2: This is a critical point of confusion. The QT interval is inherently dependent on heart rate. Bradycardia, induced by this compound's primary mechanism, will passively lengthen the QT interval. [12] Therefore, you must correct the QT interval for heart rate (QTc) to unmask any direct effects on ventricular repolarization.
Causality Explained:
-
Rate-Dependence of QT: As the heart rate slows, the duration of the entire cardiac cycle, including repolarization, increases. This leads to a longer QT interval even in the absence of any direct drug effect on ion channels involved in repolarization.
-
Correction Formulas: Various formulas (e.g., Bazett's, Fridericia's) are used to calculate the QTc, which provides an estimate of the QT interval at a standardized heart rate.
Experimental Workflow for Disambiguation:
Figure 1: Workflow for interpreting QT interval changes.
Troubleshooting Steps:
-
Pacing Protocol: In ex vivo preparations, pace the heart at a constant cycle length before and after this compound administration. This eliminates heart rate as a variable, allowing for direct assessment of the drug's effect on the QT interval.
-
Use Multiple Correction Formulas: Different QTc formulas can yield slightly different results. Applying more than one can provide a more robust assessment.
-
Correlate with APD Data: If possible, correlate your ECG findings with direct measurements of ventricular action potential duration from isolated cardiomyocytes or tissue preparations.
Q3: My results suggest a pro-arrhythmic risk with this compound, specifically Torsades de Pointes (TdP). How can I scientifically validate this observation?
A3: The pro-arrhythmic potential of this compound, particularly TdP, is a subject of ongoing investigation and is often linked to its hERG-blocking activity, especially in specific contexts. [12][13][14] Validating this risk requires a multi-pronged approach that goes beyond simple APD or QT prolongation.
Underlying Mechanisms of Pro-arrhythmia:
-
hERG Blockade and EADs: Significant hERG blockade can lead to excessive APD prolongation and the development of Early Afterdepolarizations (EADs), which are known triggers for TdP.
-
Increased Dispersion of Repolarization: this compound may increase the spatial dispersion of repolarization across the ventricular myocardium, creating an electrophysiological substrate for re-entrant arrhythmias.[13]
-
Bradycardia as a Risk Factor: Severe bradycardia itself can be a risk factor for TdP, further complicating the interpretation.[1][15]
Protocol for Assessing Pro-arrhythmic Risk:
Objective: To determine if this compound induces EADs and increases the dispersion of repolarization in a ventricular tissue model.
Materials:
-
Isolated ventricular wedge preparation or multicellular cardiac muscle strips.
-
Microelectrode array or sharp microelectrodes for intracellular recordings.
-
Pacing stimulator.
-
This compound stock solution.
-
Tyrode's solution (or similar physiological saline).
Methodology:
-
Preparation and Equilibration: Mount the cardiac tissue in a bath superfused with oxygenated Tyrode's solution at 37°C. Allow for a 60-minute equilibration period.
-
Baseline Recording: Record action potentials from multiple sites across the preparation (e.g., endocardium, mid-myocardium, epicardium) during steady-state pacing (e.g., 1 Hz). Measure baseline APD at 90% repolarization (APD90) and calculate the baseline dispersion of repolarization (difference between the longest and shortest APD90).
-
Induce a "Stressed" State (Optional but Recommended): To increase the sensitivity of the assay for detecting pro-arrhythmic signals, reduce the repolarization reserve by co-administering a low concentration of another IKr blocker or by using a low-potassium Tyrode's solution.
-
This compound Application: Superfuse the preparation with increasing concentrations of this compound.
-
Data Acquisition and Analysis:
-
At each concentration, record steady-state action potentials.
-
Measure APD90 and calculate the dispersion of repolarization.
-
Carefully examine the recordings for the presence of EADs (small depolarizations during phase 2 or 3 of the action potential).
-
Attempt to induce arrhythmias with programmed electrical stimulation protocols (e.g., burst pacing).
-
Expected Outcomes and Interpretation:
| Observation | Interpretation |
| Concentration-dependent increase in APD90 | Confirms effect on repolarization. |
| Significant increase in dispersion of repolarization | Suggests an arrhythmogenic substrate. |
| Appearance of EADs | Strong indicator of pro-arrhythmic potential. |
| Induction of ventricular tachycardia/fibrillation | Direct evidence of arrhythmogenesis in the model. |
Concluding Remarks for the Diligent Researcher
The study of this compound's effects on ventricular repolarization demands a nuanced approach. While its primary, heart-rate-lowering mechanism is well-established, a thorough investigation must account for its off-target activities, particularly the inhibition of the hERG channel.[8][9][10][11] By employing rigorous experimental designs that control for heart rate, directly assess ion channel function, and probe for pro-arrhythmic indicators, researchers can successfully de-confound their results and contribute to a clearer understanding of this compound's complete cardiovascular profile.
Always remember to contextualize your findings within the concentration ranges relevant to your research question, be it for therapeutic modeling or toxicological screening. The insights gained from these careful investigations are crucial for both basic science and the ongoing development of safer, more effective cardiovascular therapies.
References
- Role of the Funny Current Inhibitor this compound in Cardiac Pharmacotherapy: A System
- What are the uses and mechanism of action of this compound (Procoralan)? Dr.Oracle. [Link]
- Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]
- The "funny" current (I(f))
- A Literature Review of this compound and Delayed Rectifier Potassium Current. Northern Health. [Link]
- What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia? Dr.Oracle. [Link]
- Heart rate reduction through regulation of the funny current. Healio. [Link]
- This compound Aggravates the Proarrhythmic Risk in Experimental Models of Long QT Syndrome. PubMed. [Link]
- This compound.
- The “Funny” Current (If) Inhibition by this compound at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. PMC - PubMed Central. [Link]
- Effect of this compound on Cardiac Ventricular Arrhythmias: Friend or Foe? MDPI. [Link]
- Inhibition of Funny current (If) leading to Arrhythmias. AOP-Wiki. [Link]
- hERG potassium channel inhibition by this compound may contribute to QT prolongation and risk of torsades de pointes.
- Drug Interaction Report: this compound, Zofran. Drugs.com. [Link]
- This compound: pre-clinical and clinical evidence in the setting of ventricular arrhythmias. NIH. [Link]
- What are the effects of this compound on electrocardiogram (ECG)? Dr.Oracle. [Link]
- Nelfinavir and this compound Added to QTdrugs.org Lists. Crediblemeds. [Link]
- This compound: Evidence and current role in cardiovascular diseases and other emerging indic
- hERG potassium channel inhibition by this compound may contribute to QT prolongation and risk of torsades de pointes. NIH. [Link]
- Off-Target hERG Blockade by this compound.
- Effect of this compound on ventricular arrhythmias in heart failure patients with reduced ejection fraction. PMC - NIH. [Link]
- Antiarrhythmic properties of this compound in an experimental model of Short-QT- Syndrome. PubMed. [Link]
- This compound prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4. PubMed. [Link]
- hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent this compound.
- Current-dependent Block of Rabbit Sino-Atrial Node If Channels by this compound. PMC. [Link]
- A drug called this compound decreases the heart rate in patients with cardiovascular disease.
- Inward current is required to relieve channel block by this compound. If...
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: pre-clinical and clinical evidence in the setting of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Heart rate reduction through regulation of the funny current [healio.com]
- 8. media.nh.org.au [media.nh.org.au]
- 9. hERG potassium channel inhibition by this compound may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic properties of this compound in an experimental model of Short-QT- Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Aggravates the Proarrhythmic Risk in Experimental Models of Long QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nelfinavir and this compound Added to QTdrugs.org Lists :: Crediblemeds [crediblemeds.org]
- 15. drugs.com [drugs.com]
Technical Support Center: Assessing the Long-Term Impact of Ivabradine's Active Metabolites
This guide is designed for researchers, scientists, and drug development professionals investigating the long-term effects of ivabradine and its primary active metabolite, N-desmethylthis compound (also known as S-18982). Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental endeavors. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to navigate the complexities of long-term metabolite studies.
Introduction: The Critical Role of Metabolite Assessment in Long-Term Studies
In drug development, a thorough understanding of a drug's metabolic fate is paramount for a comprehensive assessment of its long-term safety and efficacy. Active metabolites, in particular, can significantly contribute to the overall pharmacological and toxicological profile of a therapeutic agent. This compound, a heart rate-lowering agent, is extensively metabolized, with its major metabolite, N-desmethylthis compound, being equipotent to the parent compound and circulating at approximately 40% of this compound's concentration[1]. This makes the evaluation of N-desmethylthis compound's long-term impact a critical aspect of preclinical and clinical research.
This technical support center will guide you through the key considerations and challenges in designing and executing long-term studies to assess the impact of N-desmethylthis compound. We will delve into the practical aspects of experimental design, bioanalytical methodology, and data interpretation.
Frequently Asked Questions (FAQs)
Here we address common questions that researchers encounter when studying the long-term effects of this compound's active metabolites.
Q1: Why is it crucial to specifically assess the long-term impact of N-desmethylthis compound if it's already covered in the overall safety assessment of this compound?
While the toxicity studies of the parent drug, this compound, do account for the exposure to its metabolites, a specific focus on the long-term impact of N-desmethylthis compound is important for several reasons:
-
Disproportionate Metabolite Levels: In certain populations or due to drug-drug interactions, the ratio of metabolite to parent drug could be altered, leading to higher than anticipated exposure to N-desmethylthis compound.
-
Unique Toxicities: Although equipotent in its primary pharmacological action, the metabolite could potentially have off-target effects or different toxicological properties that only become apparent with chronic exposure.
-
Regulatory Scrutiny: Regulatory agencies like the FDA and EMA emphasize the importance of understanding the safety of major human metabolites[2][3][4]. Demonstrating a thorough understanding of the metabolite's long-term profile strengthens regulatory submissions.
Q2: What are the primary challenges in conducting long-term studies on N-desmethylthis compound?
Researchers face several key challenges:
-
Lack of Commercially Available Standards: Obtaining certified reference standards for N-desmethylthis compound can be challenging and expensive, which is crucial for accurate quantification in bioanalytical methods.
-
Sample Stability: Over the course of a long-term study, ensuring the stability of both this compound and its metabolite in stored biological samples is critical to avoid erroneous concentration measurements.
-
Matrix Effects in Bioanalysis: Biological matrices like plasma and urine are complex, and endogenous components can interfere with the ionization of the analyte in mass spectrometry-based assays, leading to ion suppression or enhancement[2][3][5][6].
-
Data Interpretation: Distinguishing the specific long-term effects of the metabolite from those of the parent drug requires careful study design and sophisticated pharmacokinetic-pharmacodynamic (PK-PD) modeling.
Q3: What are the recommended bioanalytical methods for quantifying this compound and N-desmethylthis compound in long-term studies?
The most robust and widely used methods are:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and ability to simultaneously quantify the parent drug and its metabolite[7].
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can also be used and offers good sensitivity, though it may be less specific than LC-MS/MS.
Validation of these methods according to regulatory guidelines is essential to ensure data reliability.
Troubleshooting Guides
This section provides practical troubleshooting guidance for common issues encountered during the bioanalytical phase of long-term studies.
Guide 1: Troubleshooting LC-MS/MS Analysis of this compound and N-desmethylthis compound
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with mobile phase. 4. Contamination of the column or guard column. | 1. Replace the analytical column and/or guard column. 2. Adjust the mobile phase pH to ensure analytes are in a consistent ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 4. Implement a column wash step between injections. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation (e.g., extraction recovery). 2. Matrix effects (ion suppression or enhancement). 3. Instability of the analyte in the autosampler. 4. Fluctuations in the MS source. | 1. Automate sample preparation where possible. Ensure thorough mixing at each step. 2. See "Guide 2: Mitigating Matrix Effects". 3. Check the short-term stability of the analytes in the autosampler conditions. Consider using a cooled autosampler. 4. Clean and tune the mass spectrometer. |
| Low Signal Intensity (Poor Sensitivity) | 1. Inefficient ionization. 2. Suboptimal MS/MS transition. 3. Analyte degradation during sample preparation or storage. 4. Ion suppression. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Re-optimize the precursor and product ions and collision energy for both analytes. 3. Investigate analyte stability at each step of the process. 4. See "Guide 2: Mitigating Matrix Effects". |
| Carryover | 1. Adsorption of analytes to the injector, tubing, or column. 2. High concentration samples analyzed before low concentration samples. | 1. Use a stronger needle wash solution. 2. Inject blank samples after high concentration standards and samples. 3. Optimize the chromatographic gradient to ensure complete elution of the analytes. |
Guide 2: Mitigating Matrix Effects in Long-Term Bioanalysis
Understanding Matrix Effects: The co-elution of endogenous components from biological samples can interfere with the ionization of this compound and N-desmethylthis compound, leading to inaccurate quantification.
Strategies for Mitigation:
-
Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. A mixed-mode SPE sorbent can be particularly useful for extracting both the parent drug and its more polar metabolite.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract, but optimization of the solvent system is crucial.
-
Protein Precipitation (PPT): While simple, PPT is the least effective at removing matrix components and should be used with caution.
-
-
Chromatographic Separation:
-
Develop a robust HPLC method that separates the analytes from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).
-
Using a divert valve to send the early and late eluting fractions to waste instead of the mass spectrometer can significantly reduce source contamination.
-
-
Use of an Appropriate Internal Standard (IS):
-
A stable isotope-labeled (SIL) internal standard for both this compound and N-desmethylthis compound is the ideal choice. SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction.
-
If a SIL-IS is not available, a structural analog that is close in chemical properties and retention time can be used, but its ability to track matrix effects must be thoroughly validated.
-
Guide 3: Ensuring Long-Term Sample Stability
Key Considerations for Sample Stability:
-
Storage Temperature: Samples (plasma, urine, etc.) should be stored at -70°C or lower to minimize enzymatic and chemical degradation.
-
Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized. It is essential to validate the stability of this compound and its metabolite through multiple freeze-thaw cycles.
-
Long-Term Stability Studies: A dedicated long-term stability study should be conducted by storing spiked quality control (QC) samples at the intended storage temperature and analyzing them at various time points throughout the duration of the main study.
Experimental Protocols
Protocol 1: Quantification of this compound and N-desmethylthis compound in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of internal standard working solution (containing stable isotope-labeled this compound and N-desmethylthis compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 200 µL of 2% formic acid followed by 200 µL of methanol.
-
Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1 469.3 -> Q3 291.2
-
N-desmethylthis compound: Q1 455.3 -> Q3 291.2
-
(Note: Specific transitions for internal standards will depend on the labeled positions).
-
Visualizations
Signaling Pathway of this compound and N-desmethylthis compound
Caption: Metabolism and mechanism of action of this compound and its active metabolite.
Experimental Workflow for Long-Term Metabolite Assessment
Caption: Workflow for assessing active metabolites in long-term studies.
Addressing the Data Gap for N-desmethylthis compound's Long-Term Effects
A comprehensive review of publicly available literature and regulatory documents indicates a lack of dedicated long-term toxicology studies specifically on the isolated N-desmethylthis compound metabolite. The safety assessment has primarily relied on the robust nonclinical toxicology program of the parent drug, this compound, in species that produce the metabolite at concentrations comparable to or greater than those observed in humans[5].
For researchers aiming to further investigate the long-term impact of N-desmethylthis compound, the following approaches are recommended, in line with regulatory guidance on metabolite safety testing[3][4]:
-
Confirm Metabolite Exposure in Preclinical Models: The first step is to confirm that the animal species used in your long-term toxicology studies of this compound produce N-desmethylthis compound at plasma concentrations (AUC) that are at least as high as those in humans at the therapeutic dose. This is a key requirement of the "Metabolites in Safety Testing" (MIST) guidelines[3].
-
Conduct Bridging Toxicology Studies: If the exposure in animal models is significantly lower than in humans, a "bridging" toxicology study with the synthesized metabolite may be necessary. The duration of this study would depend on the duration of the main study with the parent drug.
-
In Vitro Toxicology and Pharmacology: A battery of in vitro assays can be employed to compare the cytotoxic and pharmacological profiles of this compound and N-desmethylthis compound. This can provide valuable information on any potential differences in their mechanisms of toxicity.
By adopting a systematic and scientifically rigorous approach, researchers can effectively assess the long-term impact of this compound's active metabolites and contribute to a more complete understanding of its overall safety and efficacy profile.
References
- U.S.
- European Medicines Agency. (n.d.). Corlentor, INN-Ivabradine. [Link]
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- European Medicines Agency. (2016). This compound Zentiva. [Link]
- European Medicines Agency. (2016). This compound JensonR. [Link]
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
- European Medicines Agency. (n.d.). This compound Anpharm. [Link]
- Smith, D. A. (2009). Issues in the Safety Testing of Metabolites. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1439-1445. [Link]
- Zygmunt, M., et al. (2016). Acute on Chronic this compound Overdose: a Case Report. Journal of Medical Toxicology, 12(2), 189-191. [Link]
- O'Riordan, M. (2014). European Review Confirms Increased Risk with this compound. CardioExchange. [Link]
- U.S.
- Li, H., et al. (2025). Assessment of safety profile of this compound in real-world scenario using FDA adverse event reporting system database. Expert Opinion on Drug Safety, 24(11), 1351-1357. [Link]
- Regul
- Rettie, A. (2019).
- Maskell, K. F., et al. (2020). This compound toxicity: A case report and review. The American Journal of Emergency Medicine, 38(1), 193.e5-193.e7. [Link]
- Sharma, A., et al. (2021). This compound toxicity: a case report. Journal of Investigative Medicine High Impact Case Reports, 9, 23247096211025707. [Link]
- Kluwe, W. M. (1988). Preclinical Toxicology of New Drugs. [Link]
- Venus Medicine Research Centre. (n.d.). Pre-Clinical and Toxicology. [Link]
- Fala, L. (2015). Corlanor (this compound) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(8), 499–506. [Link]
- Venkatesan, N., & Ramanathan, M. (2017). Preclinical Toxicity Studies-Tool of Drug Discovery. Pharmacology, Toxicology and Biomedical Reports, 1, 1-7. [Link]
- ResearchGate. (n.d.). Preclinical Toxicology and Toxicity Studies. [Link]
- Liu, Y., et al. (2016). Pharmacokinetics changes of this compound and N-desmethylthis compound after oral administration with puerarin in rats. International Journal of Clinical and Experimental Medicine, 9(5), 8369-8374. [Link]
- ResearchGate. (2025). Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study. [Link]
- ResearchGate. (2025). Fatal intoxication with this compound: First case report. [Link]
- Tariq, M. A., & Aronow, W. S. (2025). This compound. In StatPearls.
- Li, N., et al. (2011). Determination of this compound and Its Active Metabolite N-desmethylthis compound in Rat Plasma by HPLC and Their Pharmacokinetic Study. Chinese Pharmaceutical Journal, 46(15), 1195-1199. [Link]
- Zhang, Y., et al. (2025). Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure. BMC Cardiovascular Disorders, 25(1), 1-9. [Link]
- ResearchGate. (2025). An Observational Study on Long Term Safety and Efficacy of this compound in Patients with Chronic Heart Failure. [Link]
- Zhang, Y., et al. (2025). Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure. BMC Cardiovascular Disorders, 25(1), 1-9. [Link]
- Journal of Advanced Pharmaceutical Technology & Research. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. Journal of Physiology, 572(2), 335-346. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
- Chinese Pharmaceutical Journal. (n.d.). Determination of this compound and Its Active Metabolite N-desmethylthis compound in Rat Plasma by HPLC and Their Pharmacokinetic Study. [Link]
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
- NIH Public Access. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
- Haechl, N., et al. (2018). Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry, 49(1), 31-43. [Link]
- Taylor & Francis Online. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. [Link]
- PubMed. (n.d.).
- NIH Public Access. (n.d.).
- ResearchGate. (2025).
- Mayo Clinic. (n.d.). This compound (oral route). [Link]
- PubMed. (n.d.). Simultaneous determination of this compound and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. [Link]
Sources
- 1. Forced Degradation Studies of this compound and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Navigating Ivabradine's Effects on Non-Cardiac HCN Channels
Welcome to the technical support center for researchers utilizing ivabradine. This guide is designed to provide in-depth, practical strategies to control for its effects on non-cardiac Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. As a potent blocker of the "funny" current (If), this compound is an invaluable tool for studying cardiac pacemaking. However, its lack of isoform selectivity presents significant challenges in non-cardiac research. This resource will equip you with the knowledge and protocols to navigate these complexities and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective blocker for cardiac HCN4 channels?
No, this compound is not a selective blocker for the HCN4 isoform, which is predominantly expressed in the sinoatrial node.[1][2] It blocks all four HCN isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potency.[1][2] This lack of selectivity is a critical consideration in experimental design, as HCN channels are widely expressed in non-cardiac tissues, including the nervous system and the retina.[1][3][4]
Q2: What are the primary non-cardiac effects of this compound I should be aware of?
The most well-documented non-cardiac effect of this compound is the experience of visual disturbances, such as phosphenes (transient bright flashes of light).[1][5] This phenomenon is attributed to the blockade of HCN1 channels, which are highly expressed in the retina.[1][6] Researchers working with neuronal tissues should also be aware that this compound will affect the native Ih current, which plays a crucial role in neuronal excitability, dendritic integration, and rhythmic activity.[4][7][8]
Q3: How does this compound's mechanism of action differ between HCN isoforms?
This compound exhibits a state-dependent block that differs between HCN isoforms. It acts as an "open-channel" blocker of human HCN4 channels, meaning it requires the channel to be open to exert its blocking effect.[2][9] In contrast, it behaves as a "closed-channel" blocker of mouse HCN1 channels, indicating it can bind to the channel in its closed state.[2][9] This distinction is important for designing electrophysiology protocols, as the timing and nature of the voltage stimulus can influence the degree of block observed.
Q4: Are there alternative HCN channel blockers with better isoform selectivity?
While this compound is the most clinically established HCN channel blocker, other compounds are used in research. ZD7288 is a widely used experimental tool for blocking HCN channels; however, it also lacks isoform selectivity and has been reported to have off-target effects on T-type calcium channels and sodium currents.[1] The development of truly isoform-selective HCN channel blockers is an active area of research, but at present, there are no commercially available agents that can completely isolate one isoform.[10]
Troubleshooting Guide
Issue 1: Unexpected Electrophysiological Recordings in Neuronal Preparations
Symptom: You are applying this compound to study a non-HCN channel in a neuronal culture, but you observe unexpected changes in resting membrane potential, input resistance, or firing frequency.
Cause: These effects are likely due to the blockade of native HCN channels (Ih) in your neurons. HCN channels are widely expressed in the central and peripheral nervous systems and contribute to setting the resting membrane potential and modulating neuronal excitability.[4][7][8]
Solution Workflow:
Caption: Workflow to troubleshoot non-specific neuronal effects of this compound.
Detailed Protocol: Characterizing Baseline Ih in Neuronal Cultures
-
Preparation: Prepare your neuronal culture for whole-cell patch-clamp recording.
-
Recording Configuration: Establish a stable whole-cell recording.
-
Voltage Protocol:
-
Hold the neuron at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for full activation of Ih (typically 1-2 seconds).
-
Return to the holding potential.
-
-
Data Analysis:
-
The slowly activating inward current observed during the hyperpolarizing steps is Ih.
-
Measure the amplitude of this current at the end of each voltage step.
-
Plot the current-voltage relationship to characterize the biophysical properties of Ih in your specific neuronal population.
-
-
This compound Application: After establishing a baseline, perfuse this compound and repeat the voltage protocol to quantify the extent of Ih block.
Issue 2: Confounding Visual System Responses in In Vivo Studies
Symptom: You are administering this compound systemically in an animal model to study its cardiac effects but observe behavioral changes or altered responses to visual stimuli.
Cause: this compound readily crosses the blood-retina barrier and blocks HCN1 channels in photoreceptors and other retinal neurons, leading to altered visual processing.[11][12][13]
Solution Workflow:
Caption: Strategies to mitigate this compound's effects on the visual system.
Experimental Approach: Utilizing an HCN1 Knockout Mouse Model
To definitively separate the cardiac from the retinal effects of this compound, the use of an HCN1 knockout mouse model is the gold standard.
-
Animal Model: Obtain a colony of HCN1 knockout mice and wild-type littermate controls.
-
Experimental Groups:
-
Group 1: Wild-type mice + vehicle
-
Group 2: Wild-type mice + this compound
-
Group 3: HCN1 knockout mice + vehicle
-
Group 4: HCN1 knockout mice + this compound
-
-
Measurements:
-
Data Interpretation:
-
In wild-type mice, this compound should reduce heart rate and alter the ERG.
-
In HCN1 knockout mice, this compound should still reduce heart rate (due to HCN4 blockade in the heart), but the retinal effects will be absent. This allows for the specific assessment of this compound's impact on the cardiovascular system without the confounding variable of altered vision.
-
Data Summary Table
| Parameter | This compound | ZD7288 |
| Target(s) | HCN1, HCN2, HCN3, HCN4 | HCN1, HCN2, HCN3, HCN4 |
| Isoform Selectivity | No | No |
| Known Off-Target Effects | hERG, Nav1.5, Cav1.2 (at higher concentrations) | T-type Ca2+ channels, Na+ channels |
| Primary Non-HCN Concern | Visual disturbances (phosphenes) | Pro-arrhythmic potential |
| Clinical Use | Yes (Angina, Heart Failure) | No (Research tool only) |
Concluding Remarks
While this compound is a powerful pharmacological tool, its utility in non-cardiac research is contingent on a thorough understanding of its polypharmacology. By implementing the strategies outlined in this guide—including careful electrophysiological characterization, the use of appropriate controls, and leveraging genetic models—researchers can effectively control for the confounding effects of this compound on non-cardiac HCN channels and generate robust, publishable data.
References
- Romanelli, M. N., Sartiani, L., Masi, A., & Cerbai, E. (2016). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry, 16(16), 1764–1799. [Link]
- Bucchi, A., Tognati, A., Milanesi, R., Barbuti, A., & DiFrancesco, D. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335–346. [Link]
- Sartiani, L., Masi, A., Kopton, K., & Romanelli, M. N. (2017). Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue. British journal of pharmacology, 174(23), 4354–4367. [Link]
- ResearchGate. (n.d.). Potency of selected compounds for HCN channels blockade.
- Della Santina, L., Gargini, C., & Cangiano, L. (2010). Effect of HCN channel inhibition on retinal morphology and function in normal and dystrophic rodents. Investigative ophthalmology & visual science, 51(2), 1016–1025. [Link]
- Kase, D., & Imoto, K. (2012). The Role of HCN Channels on Membrane Excitability in the Nervous System. Journal of signal transduction, 2012, 619548. [Link]
- Barrow, A. J., & Wu, S. M. (2009). Low-Conductance HCN1 Ion Channels Augment the Frequency Response of Rod and Cone Photoreceptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(17), 5461–5473. [Link]
- CABI. (n.d.). Effect of HCN Channel inhibition on retinal morphology and function in normal and dystrophic rodents.
- Dutta, S., & Tadi, P. (2020). Testing broad-spectrum and isoform-preferring HCN channel blockers for anticonvulsant properties in mice. Epilepsy research, 167, 106466. [Link]
- Lee, S.-C., & Ye, J.-H. (2019). Dopaminergic amacrine cells express HCN channels in the developing and adult mouse retina. Scientific reports, 9(1), 10688. [Link]
- Kim, K. Y., & Kim, D. (2024). Localization of hyperpolarization-activated cyclic nucleotide-gated channels in the vertebrate retinas across species and their physiological roles. Frontiers in cellular neuroscience, 18, 1359489. [Link]
- Horiguchi, M., & Miyake, Y. (2016). Detection of retinal dysfunction induced by HCN channel inhibitors using multistep light stimulus and long-duration light stimulus ERG in rats. Documenta ophthalmologica. Advances in ophthalmology, 133(2), 113–124. [Link]
- Kim, K. Y., & Kim, D. (2024). Localization of hyperpolarization-activated cyclic nucleotide-gated channels in the vertebrate retinas across species and their physiological roles. Frontiers in cellular neuroscience, 18, 1359489. [Link]
- Strässle, T., & Paulus, W. (2017). Differential Effects of HCN Channel Block on On and Off Pathways in the Retina as a Potential Cause for Medication-Induced Phosphene Perception. Investigative ophthalmology & visual science, 58(11), 4539–4548. [Link]
- Romanelli, M. N., & Cerbai, E. (2021). The HCN channel as a pharmacological target: Why, where, and how to block it. Progress in biophysics and molecular biology, 166, 168–177. [Link]
Sources
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of HCN Channels on Membrane Excitability in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of retinal dysfunction induced by HCN channel inhibitors using multistep light stimulus and long-duration light stimulus ERG in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Conductance HCN1 Ion Channels Augment the Frequency Response of Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Localization of hyperpolarization-activated cyclic nucleotide-gated channels in the vertebrate retinas across species and their physiological roles [frontiersin.org]
- 8. Localization of hyperpolarization-activated cyclic nucleotide-gated channels in the vertebrate retinas across species and their physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HCN channel as a pharmacological target: Why, where, and how to block it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Differential Effects of HCN Channel Block on On and Off Pathways in the Retina as a Potential Cause for Medication-Induced Phosphene Perception - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Surgical Procedures in Animal Models Treated with Ivabradine
Welcome to the technical support center for researchers utilizing ivabradine in surgical animal models. This guide is designed to provide field-proven insights, troubleshooting solutions, and best practices to ensure the scientific integrity and success of your experiments. As your Senior Application Scientist, my goal is to bridge the gap between protocol and practice, explaining the causality behind experimental choices to enhance the reliability and reproducibility of your research.
Part 1: Core Principles & Mechanism of Action
Understanding the fundamental mechanism of this compound is critical for its effective application and for troubleshooting unexpected outcomes.
What is the precise mechanism of action for this compound?
This compound is a selective and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.[1][2] These channels, particularly the HCN4 isoform, are responsible for generating the "funny" current (If) in the sinoatrial (SA) node, which is the primary driver of cardiac pacemaker activity.[3][4]
By binding to the intracellular side of the HCN channel, this compound blocks the flow of the mixed sodium-potassium inward current (If).[1][5] This action reduces the slope of spontaneous diastolic depolarization in SA node cells.[5][6] The direct consequence is a prolonged diastolic period and a dose-dependent reduction in heart rate.[4][5] Crucially, this compound achieves this effect with no significant impact on myocardial contractility (inotropic effects), ventricular repolarization, or systemic blood pressure at standard therapeutic doses.[1][2][7]
Beyond heart rate reduction, studies in animal models have demonstrated that this compound exerts pleiotropic cardioprotective effects, including reducing myocardial fibrosis, apoptosis, inflammation, and oxidative stress.[8]
Caption: Mechanism of this compound on the Sinoatrial Node Pacemaker Cell.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution phases of studies involving this compound.
Q1: How do I select the appropriate dose of this compound for my animal model?
Dosage is species-dependent and should be optimized based on the desired heart rate reduction and the specific research question. The following table summarizes commonly used oral doses from published studies. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.
| Animal Model | Recommended Oral Dose Range (per day) | Key Findings & Citations |
| Mouse | 5 - 20 mg/kg | A significant heart rate-lowering effect is observed at doses ≥5 mg/kg/day. 10 mg/kg/day is a frequently used dose in MI models.[9][10] |
| Rat | 10 mg/kg | This dose, often administered in drinking water or by gavage, has been shown to improve cardiac function in various cardiac remodeling models.[6][8][11] |
| Dog | 0.5 - 2.0 mg/kg | Dose-dependent heart rate reduction is observed. A dose of 1.0 mg/kg is suggested to be effective without significant blood pressure changes.[12][13] |
| Cat | 0.1 - 0.5 mg/kg | Demonstrates dose-dependent negative chronotropic effects, with peak reduction ~3 hours post-administration. Doses of 0.3-0.5 mg/kg are recommended for twice-daily administration.[14] |
| Pig | 0.3 mg/kg (IV) | Intravenous administration has been used effectively in acute ischemia/reperfusion models to improve cardiac function.[15][16][17] |
Q2: How should this compound be administered for chronic studies?
For long-term studies, administration in drinking water is a common and effective method for reducing animal handling stress.[8][11] To prepare, calculate the total daily dose based on the average water consumption and body weight of the animals. Ensure the solution is prepared fresh regularly. Alternatively, daily oral gavage can be used for precise dosing.[6][9]
Q3: What are the potential interactions between this compound and common anesthetic agents?
This is a critical consideration for any surgical model. This compound's bradycardic effect can be potentiated by certain anesthetics. Careful hemodynamic monitoring is essential during the perioperative period.
| Anesthetic/Perioperative Agent | Potential Interaction | Recommendation & Citation |
| Propofol | Increased risk of bradycardia. | Monitor heart rate closely. The combination has been used, but caution is advised.[18] |
| Opioids (Fentanyl, Alfentanil) | Increased risk of bradycardia. | Continuous heart rate monitoring is essential. Titrate opioid dose carefully.[18] |
| Ketamine/Xylazine | Generally well-tolerated. | Studies in mice have successfully used this combination, with this compound maintaining its heart rate-lowering efficacy.[10] |
| Isoflurane | Generally well-tolerated. | Has been used successfully in combination with this compound in feline studies.[19] |
| Neostigmine | Increased risk of bradycardia. | Use with caution and monitor heart rate closely.[18] |
Q4: How long before surgery should I start this compound treatment?
The pre-treatment duration depends on the study's objective.
-
For acute effects (e.g., preventing peri-procedural tachycardia): Administration a few hours before surgery may be sufficient. Peak effect in cats is seen around 3 hours post-oral dose.[20]
-
For chronic remodeling studies: Treatment should begin shortly after the initial insult (e.g., 24 hours post-MI surgery) and continue for the duration of the study (e.g., 2-12 weeks) to assess long-term effects on cardiac structure and function.[6][8]
Part 3: Troubleshooting Guides for Surgical Procedures
This section provides a problem-and-solution framework for specific challenges that may arise when combining this compound treatment with common cardiovascular surgical models.
Scenario 1: Myocardial Infarction (MI) via Coronary Artery Ligation
Problem: I am observing severe bradycardia and hemodynamic instability after inducing anesthesia in my this compound-treated rats.
-
Plausible Cause: Synergistic bradycardic effects of this compound and the anesthetic agent (e.g., propofol). Anesthesia-induced vasodilation combined with very low heart rates can lead to hypotension and compromised cardiac output.
-
Troubleshooting Steps:
-
Review Anesthetic Protocol: Consider using an anesthetic combination with less impact on heart rate, such as ketamine/xylazine, if appropriate for your model.[10]
-
Reduce Anesthetic Depth: Titrate the anesthetic to the lightest possible plane required for surgery to minimize cardiodepressant effects.
-
Temporary Dose Reduction: In your next cohort, consider withholding the this compound dose on the morning of the surgery or reducing it by 50% to mitigate the risk of excessive perioperative bradycardia.
-
Ensure Physiological Support: Maintain the animal's body temperature using a warming pad, as hypothermia can exacerbate bradycardia and anesthetic sensitivity.[21][22] Ensure fluid balance is maintained.
-
Problem: My post-operative mortality rate is unacceptably high in the this compound group.
-
Plausible Cause: While this compound is cardioprotective, the MI procedure itself carries a high mortality risk (up to 50%) due to factors like acute arrhythmia or cardiac rupture.[23] Excessive bradycardia post-operatively could compromise recovery in a severely injured heart.
-
Troubleshooting Steps:
-
Refine Surgical Technique: Ensure the coronary ligation is performed swiftly and accurately to minimize surgical trauma. Practice the procedure to improve consistency.[24][25]
-
Intensify Post-Operative Monitoring: The immediate post-operative period is critical. Monitor heart rate, respiration, and temperature closely.[21][22] Animals should recover in a clean, warm, and quiet environment.[26]
-
Pain Management: Ensure adequate analgesia is provided. Uncontrolled pain can lead to stress-induced catecholamine release, which may be poorly tolerated in a bradycardic, post-MI heart.
-
Evaluate this compound Timing: If mortality occurs within the first 24 hours, consider starting this compound administration 24 hours after the surgery, once the animal is more hemodynamically stable.
-
Scenario 2: General Surgical & Post-Operative Issues
Caption: Troubleshooting Workflow for Perioperative Hemodynamic Instability.
Part 4: Key Experimental Protocols
Protocol: Perioperative Hemodynamic Monitoring
This protocol outlines a self-validating system for monitoring animals during surgery.
-
Baseline Measurement: Before administering anesthesia, record a baseline heart rate (HR) and, if possible, blood pressure (BP) using a non-invasive tail-cuff system or telemetry. This provides a crucial reference point.
-
Induction Monitoring: Immediately upon induction of anesthesia, begin continuous monitoring of HR and respiratory rate. An ECG is highly recommended to detect arrhythmias.
-
Intra-operative Monitoring:
-
Record HR, respiratory rate, and body temperature every 5-10 minutes.
-
If using invasive BP monitoring (e.g., carotid artery cannulation), record systolic, diastolic, and mean arterial pressure continuously.
-
Action Thresholds: Define pre-determined thresholds for intervention. For example, in a rat, if HR drops below 200 bpm (from a typical anesthetized rate of 300-350 bpm), immediately reassess anesthetic depth and body temperature.
-
-
Recovery Monitoring:
References
- Wikipedia. This compound. [Link]
- Amorosi, S. L., & Finks, S. W. (2015). This compound (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management. [Link]
- Tariq, S., & Aronow, W. S. (2025). This compound. In: StatPearls [Internet].
- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. [Link]
- Dr.Oracle. (2025). What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia?. [Link]
- Zabidi, M. H., et al. (2022). Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review. International Journal of Molecular Sciences. [Link]
- Tarnavski, O. (2011). Mouse surgical models in cardiovascular research. Methods in molecular biology. [Link]
- Tarnavski, O., et al. (2004). Mouse cardiac surgery: comprehensive techniques for the generation of mouse models of human diseases and their application for genomic studies. Physiological genomics. [Link]
- Gao, J., et al. (2021).
- Zhang, H., et al. (2020). This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction. Experimental and Therapeutic Medicine. [Link]
- Ruiz-Hurtado, G., & Ruilope, L. M. (2012). Animal Models of Cardiovascular Disease. Revista Española de Cardiología (English Edition). [Link]
- El-Nagar, S., et al. (2022). A review on experimental surgical models and anesthetic protocols of heart failure in rats. Frontiers in Cardiovascular Medicine. [Link]
- Yilmaz, S., et al. (2018). Therapeutic effects of this compound on hemodynamic parameters and cardiotoxicity induced by doxorubicin treatment in rat. Cutaneous and Ocular Toxicology. [Link]
- He, S., & He, B. (2017). This compound: Evidence and current role in cardiovascular diseases and other emerging indications. Indian journal of pharmacology. [Link]
- Chiong, M., et al. (2011). Animal Models of Cardiovascular Diseases. Journal of biomedicine & biotechnology. [Link]
- de Torre-Minguela, C., et al. (2021). This compound Induces Cardiac Protection against Myocardial Infarction by Preventing Cyclophilin-A Secretion in Pigs under Coronary Ischemia/Reperfusion. International Journal of Molecular Sciences. [Link]
- Li, T., et al. (2015). Beneficial Effects of this compound on Post-Resuscitation Myocardial Dysfunction in a Porcine Model of Cardiac Arrest. PloS one. [Link]
- Du, X. J., et al. (2003). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British journal of pharmacology. [Link]
- Uemura, K., et al. (2019). Intravenous this compound augments the dynamic heart rate response to moderate vagal nerve stimulation in anesthetized rats. Journal of applied physiology. [Link]
- van der Heiden, K., et al. (2018). The effect of the heart rate lowering drug this compound on hemodynamics in atherosclerotic mice. Scientific reports. [Link]
- Jung, S. W., et al. (2013). Effects of this compound on heart rate and left ventricular function in healthy cats and cats with hypertrophic cardiomyopathy. American journal of veterinary research. [Link]
- Kanno, N., et al. (2018).
- Kanno, N., et al. (2018).
- Amstetter, C., et al. (2022). The Bradycardic Agent this compound Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in pharmacology. [Link]
- Tou S., et al. (2012). Pharmacodynamic effects of this compound, a negative chronotropic agent, in healthy cats. Journal of Veterinary Cardiology. [Link]
- van der Heiden, K., et al. (2018). The effect of the heart rate lowering drug this compound on hemodynamics in atherosclerotic mice.
- Kanno, N., et al. (2018).
- Wang, Z., et al. (2019). Effects of this compound on Cardiac Electrophysiology in Dogs with Age-Related Atrial Fibrillation. Medical science monitor : international medical journal of experimental and clinical research. [Link]
- de Torre-Minguela, C., et al. (2021). Effects of this compound on Heart Rate and Hemodynamic Parameters in a Swine Model of Cardiogenic Shock.
- Tou, S. P., et al. (2012). Pharmacodynamic effects of this compound, a negative chronotropic agent, in healthy cats. Journal of veterinary cardiology. [Link]
- UKCPA. This compound.
- Imamura, T. (2021). Clinical Implication of this compound Administration Before Non-Cardiac Surgery. Journal of cardiothoracic and vascular anesthesia. [Link]
- Papakonstantinou, P. E., et al. (2024). A Rationale for the Use of this compound in the Perioperative Phase of Cardiac Surgery: A Review. Journal of Cardiovascular Development and Disease. [Link]
- Martínez-García, M. A., et al. (2019). This compound in acute heart failure: Effects on heart rate and hemodynamic parameters in a randomized and controlled swine trial. PloS one. [Link]
- Animal Welfare Shared Resources. (2019). GUIDELINES FOR POST-OPERATIVE AND POST-PROCEDURAL MONITORING. [Link]
- The Animal Welfare Foundation.
- National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Veterinary Care. In: Guide for the Care and Use of Laboratory Animals. 8th edition.
- Veterinary Surgical Centers. Post-Op/After Care Instructions. [Link]
- Barbuti, A., et al. (2012). Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression. British journal of pharmacology. [Link]
Sources
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute effect of this compound on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute effect of this compound on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic effects of this compound, a negative chronotropic agent, in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Cardiac Protection against Myocardial Infarction by Preventing Cyclophilin-A Secretion in Pigs under Coronary Ischemia/Reperfusion [mdpi.com]
- 16. Beneficial Effects of this compound on Post-Resuscitation Myocardial Dysfunction in a Porcine Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Pharmacodynamic effects of this compound, a negative chronotropic agent, in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 22. Veterinary Care - Guide for the Care and Use of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 24. Mouse surgical models in cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. animalwelfarefoundation.org.uk [animalwelfarefoundation.org.uk]
developing co-treatment protocols to counteract ivabradine side effects in research animals
Introduction
Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, primarily targeting the If ("funny") current in the sinoatrial node.[1] This mechanism provides a specific, heart rate-lowering effect without directly impacting myocardial contractility, making it a valuable tool in cardiovascular research.[1] However, as with any pharmacologically active agent, its use in research animals can present side effects that may confound experimental results or impact animal welfare.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and co-treatment protocols to manage the side effects of this compound in a research setting. The guidance herein is grounded in scientific literature and aims to ensure both the integrity of your research and the well-being of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound selectively blocks the If current in the sinoatrial node, which is responsible for the spontaneous diastolic depolarization and thus regulates the heart rate.[1] By inhibiting this current, this compound slows the firing rate of the sinoatrial node, leading to a reduction in heart rate.
Q2: What are the most common side effects of this compound observed in research animals?
The most frequently reported side effects are excessive bradycardia (slowing of the heart rate) and phosphenes (visual disturbances).[1] Depending on the dose and animal model, alterations in blood pressure have also been noted.
Q3: How does this compound cause phosphenes?
Phosphenes are caused by the inhibition of HCN channels (specifically the Ih current) in the retina.[2] These channels are involved in the filtering of visual signals, and their inhibition can lead to the perception of light without actual light stimulation.[2]
Q4: Are there any known drug interactions I should be aware of when using this compound?
Yes, co-administration of this compound with other negative chronotropic agents (e.g., beta-blockers) can potentiate the bradycardic effect. Caution should also be exercised when using drugs that are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, as they can affect this compound's plasma concentration.
Q5: Can I use atropine to reverse this compound-induced bradycardia?
The effectiveness of atropine in reversing this compound-induced bradycardia is inconsistent in animal studies and case reports.[3][4] While it may have some effect, it is not considered a reliable first-line treatment for this specific side effect.
Troubleshooting Guides
Issue 1: Excessive Bradycardia
Symptoms:
-
Heart rate below the desired experimental range or physiological norms for the species.
-
Lethargy or reduced activity in the animal.
-
Hypotension secondary to low heart rate.
Causality: Excessive bradycardia is a direct extension of this compound's primary pharmacological effect. It can be dose-dependent or exacerbated by individual animal sensitivity or co-administration of other heart rate-lowering agents.
Co-Treatment Protocol: Reversal with Positive Chronotropic Agents
For acute, severe bradycardia that compromises the animal's well-being or the experimental parameters, the use of a positive chronotropic agent may be necessary.
Recommended Agents:
-
Isoproterenol: A non-selective β-adrenergic agonist that increases heart rate.
-
Dobutamine: A β1-adrenergic agonist that primarily increases myocardial contractility but also has positive chronotropic effects.
Step-by-Step Protocol (Rodents):
-
Initial Assessment: Continuously monitor the animal's heart rate and blood pressure using telemetry or an ECG system.
-
Prepare the Reversal Agent:
-
Isoproterenol: Prepare a fresh solution of isoproterenol in sterile saline. A common starting dose for rodents is 1-2 µg/kg administered intravenously (IV) or intraperitoneally (IP).
-
Dobutamine: Prepare a fresh solution of dobutamine in sterile saline or 5% dextrose in water. A typical starting dose for rodents is 5-10 µg/kg/min as a continuous IV infusion.
-
-
Administration: Administer the chosen agent and titrate the dose to achieve the desired heart rate.
-
Continuous Monitoring: Closely monitor the animal's ECG for any signs of tachyarrhythmias, which can be a side effect of these reversal agents. Also, monitor blood pressure to ensure it returns to a normal range.
-
Tapering: Once the desired heart rate is achieved and stable, gradually taper the dose of the reversal agent.
Experimental Workflow for Managing Bradycardia
Caption: Decision-making workflow for managing this compound-induced bradycardia.
Issue 2: Phosphenes (Visual Disturbances)
Symptoms: While not directly observable in animals, researchers should be aware of this potential side effect, especially in studies involving behavioral assessments that rely on visual cues.
Causality: Phosphenes are a result of this compound's off-target effect on HCN channels in the retina.[2]
Management Strategy:
Currently, there are no established co-treatment protocols to prevent or reverse phosphenes. The effect is considered dose-dependent and generally reversible upon cessation of the drug.
Considerations for Research:
-
Study Design: If your research involves tasks that are highly dependent on visual acuity, consider the potential confounding effect of phosphenes.
-
Dose Optimization: Use the lowest effective dose of this compound to minimize the risk of this side effect.
-
Behavioral Studies: In neurobehavioral studies, be cautious when interpreting data from tasks that require visual discrimination. Consider including control groups to assess the potential impact of this compound on visual function.
Signaling Pathway of this compound-Induced Phosphenes
Caption: Mechanism of this compound-induced phosphenes in the retina.
Issue 3: Blood Pressure Fluctuations
Symptoms:
-
Hypotension or hypertension outside of the normal range for the species.
Causality: While this compound's primary effect is on heart rate, changes in cardiac output secondary to bradycardia can sometimes lead to hypotension. In some animal models, particularly those with pre-existing hypertension, this compound has been observed to lower blood pressure.[5]
Troubleshooting Protocol:
-
Baseline Measurements: Always establish stable baseline blood pressure measurements before administering this compound.
-
Continuous Monitoring: Utilize telemetry for continuous and accurate blood pressure monitoring in conscious, freely moving animals.
-
Dose Adjustment: If significant blood pressure changes are observed, consider adjusting the dose of this compound.
-
Fluid Support: In cases of hypotension, intravenous fluid administration can help to restore blood pressure.
-
Vasopressors: In severe cases of hypotension that do not respond to fluid therapy, the use of vasopressors may be considered, but this should be done with extreme caution as it can counteract the intended cardiovascular effects of your study.
Data and Reference Tables
Table 1: Recommended this compound Dosages in Research Animals
| Animal Species | Route of Administration | Recommended Dosage | Reference(s) |
| Rat | Oral (in drinking water) | 10 mg/kg/day | [6][7][8] |
| Mouse | Oral (in drinking water) | 10-20 mg/kg/day | [9] |
| Dog | Oral | 0.5-2.0 mg/kg | [10] |
| Cat | Intravenous | 0.3 mg/kg | [11] |
Table 2: Normal ECG Reference Values for Common Research Animals
| Parameter | Mouse (C57BL/6N) | Dog (Adult) |
| Heart Rate (bpm) | 616 ± 77 | 70-160 |
| PR Interval (s) | ~0.03-0.04 | 0.06-0.13 |
| QRS Duration (s) | ~0.01-0.02 | <0.06 |
| QT Interval (s) | ~0.05-0.06 | 0.15-0.25 |
Note: These are approximate values and can vary based on strain, age, sex, and anesthetic regimen. It is recommended to establish baseline values for your specific animal colony.[12][13][14][15][16][17][18][19][20][21][22][23][24][25]
References
- Normal ECG Parameters.
- Cervetto L, Demontis GC, Gargini C. Cellular mechanisms underlying the pharmacological induction of phosphenes. Br J Pharmacol. 2007;150(4):383-390. [Link]
- Overview of Electrocardiogram Interpret
- ECG for Cats & Dogs, Westminster Vets. Northside Emergency Pet Clinic. [Link]
- ECG for C
- for Normal Electrocardiogram. Veterian Key. [Link]
- Atta-ur-Rehman, et al. Effect of this compound on cognitive functions of rats with scopolamine-induced dementia. Sci Rep. 2022;12(1):16970. [Link]
- Frommeyer G, et al. Combined effects of this compound with dobutamine or levosimendan in isolated perfused hearts. J Cardiovasc Pharmacol Ther. 2013;18(5):447-53. [Link]
- Knöpfel T. Function and regulation of the photoreceptor hyperpolarization-gated channel HCN1. Iowa Research Online. [Link]
- Richardson I, et al. Comprehensive ECG reference intervals in C57BL/6N substrains provide a generalizable guide for cardiac electrophysiology studies in mice. J Mol Cell Cardiol. 2023;181:10-21. [Link]
- Paulis L, et al. This compound does not Impair Anxiety-Like Behavior and Memory in Both Healthy and L-NAME-Induced Hypertensive Rats. Physiol Res. 2018;67(Suppl 4):S655-S664. [Link]
- Biel M, et al. HCN Channels Modulators: The Need for Selectivity. Curr Opin Pharmacol. 2009;9(1):48-53. [Link]
- Cervetto L, Demontis GC, Gargini C. Cellular mechanisms underlying the pharmacological induction of phosphenes. Br J Pharmacol. 2007;150(4):383-390. [Link]
- Paulis L, et al. This compound does not impair anxiety-like behavior and memory in both healthy and L-NAME-induced hypertensive rats. Physiol Res. 2018;67(Suppl 4):S655-S664. [Link]
- Ivanova E, Müller F. Dopaminergic amacrine cells express HCN channels in the developing and adult mouse retina. Mol Vis. 2010;16:1590-601. [Link]
- Atta-ur-Rehman, et al. Effect of this compound on cognitive functions of rats with scopolamine-induced dementia. Sci Rep. 2022;12(1):16970. [Link]
- Electrocardiography. Veterian Key. [Link]
- Measured QT intervals in unanesthetized mice show flat rate...
- Ivanova E, Müller F. Dopaminergic amacrine cells express hyperpolarization-activated, cyclic nucleotide-gated channels in the mouse retina. Invest Ophthalmol Vis Sci. 2010;51(13):1642. [Link]
- Mitchell GF, et al. Measurement and interpretation of electrocardiographic QT intervals in murine hearts. Am J Physiol. 1998;274(4):H1474-81. [Link]
- Korte T, et al. Loss of HCN1 enhances disease progression in mouse models of CNG channel-linked retinitis pigmentosa and achromatopsia. Hum Mol Genet. 2018;27(10):1696-1705. [Link]
- Wehrens XH, et al. Measurement of heart rate and Q-T interval in the conscious mouse. Am J Physiol Heart Circ Physiol. 2000;278(4):H1390-6. [Link]
- Sîrbu O, et al. Long-Term Effects of this compound on Cardiac Vagal Parasympathetic Function in Normal Rats. Front Pharmacol. 2021;12:596956. [Link]
- Mitchell GF, et al. Measurement and interpretation of electrocardiographic QT intervals in murine hearts. Am J Physiol. 1998;274(4):H1474-81. [Link]
- Boonpala P, et al. Acute effect of this compound on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration. J Vet Med Sci. 2020;82(10):1469-1476. [Link]
- Sarma K, et al. A study on the electrocardiography in dogs: Reference values and their comparison among breeds, sex, and age groups. Vet World. 2020;13(10):2196-2201. [Link]
- Osei K, et al. This compound toxicity: A case report and review. JACC Case Rep. 2020;2(1):114-118. [Link]
- Schule S, et al. Mechanisms of phosphenes in irradiated patients. Oncotarget. 2017;8(51):89437-89445. [Link]
- de Freitas RL, et al. This compound possesses anticonvulsant and neuroprotective action in mice. Biomed Pharmacother. 2019;109:2499-2512. [Link]
- Phosphenes: Causes, Prevention & Treatment. Tender Palm Eye Hospital Lucknow, India. [Link]
- Electrocardiography of Laboratory Animals.
- A Groundbreaking Leap in Mouse Cardiac Studies: Unveiling the First Mouse-Specific ECG Reference Ranges. mmrrc. [Link]
- Phosphene. Wikipedia. [Link]
- This compound.
- Sartiani C, et al. Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression. Br J Pharmacol. 2013;168(6):1444-56. [Link]
- de Diego C, et al. This compound in acute heart failure: Effects on heart rate and hemodynamic parameters in a randomized and controlled swine trial. Cardiol J. 2020;27(1):33-41. [Link]
- CONCOMITANT USE OF this compound WITH DOBUTAMINE IN THE SETTING OF CARDIOGENIC SHOCK: A PILOT STUDY.
- Simko F, et al. This compound reversed nondipping heart rate in rats with l-NAME-induced hypertension. Clin Exp Pharmacol Physiol. 2019;46(6):595-597. [Link]
- Riesen SC, et al. Effects of this compound on heart rate and left ventricular function in healthy cats and cats with hypertrophic cardiomyopathy. Am J Vet Res. 2012;73(2):202-12. [Link]
- Sîrbu O, et al. Long-Term Effects of this compound on Cardiac Vagal Parasympathetic Function in Normal Rats. Front Pharmacol. 2021;12:596956. [Link]
- Simko F, et al. This compound and Blood Pressure Reduction: Underlying Pleiotropic Mechanisms and Clinical Implications. Int J Mol Sci. 2019;20(11):2845. [Link]
- Sîrbu O, et al. Long-Term Effects of this compound on Cardiac Vagal Parasympathetic Function in Normal Rats. Front Pharmacol. 2021;12:596956. [Link]
- Osei K, et al. This compound toxicity: A case report and review. JACC Case Rep. 2020;2(1):114-118. [Link]
- ACLS Drugs for Bradycardia (2020). [Link]
- Atropine Dose for Bradycardia | ACLS Guidelines. ACLS Medical Training. [Link]
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular mechanisms underlying the pharmacological induction of phosphenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound toxicity: A case report and review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Blood Pressure Reduction: Underlying Pleiotropic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment with this compound in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Long-Term Effects of this compound on Cardiac Vagal Parasympathetic Function in Normal Rats [frontiersin.org]
- 8. Long-Term Effects of this compound on Cardiac Vagal Parasympathetic Function in Normal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound possesses anticonvulsant and neuroprotective action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effect of this compound on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on heart rate and left ventricular function in healthy cats and cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Normal ECG Parameters - Obi Veterinary Education [obivet.com]
- 13. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 14. ECG for Cats & Dogs, Westminster Vets [emergencypetclinics.com]
- 15. ECG for Cats & Dogs, Tigard Vets [cascadevrc.com]
- 16. for Normal Electrocardiogram | Veterian Key [veteriankey.com]
- 17. Comprehensive ECG reference intervals in C57BL/6N substrains provide a generalizable guide for cardiac electrophysiology studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrocardiography | Veterian Key [veteriankey.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement and interpretation of electrocardiographic QT intervals in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Measurement and interpretation of electrocardiographic QT intervals in murine hearts. [repository.cam.ac.uk]
- 23. A study on the electrocardiography in dogs: Reference values and their comparison among breeds, sex, and age groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Welcome to the MMRRC [mmrrc.org]
Validation & Comparative
A Comparative Study in a Heart Failure Model: Ivabradine versus Beta-Blockers
Guide Objective: This document provides an in-depth comparative analysis of ivabradine and beta-blockers, two cornerstone therapies for heart failure that achieve heart rate reduction through distinct mechanisms. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes mechanistic insights with field-proven experimental protocols and data from preclinical heart failure models.
Introduction: The Rationale for Heart Rate Reduction in Heart Failure
Heart failure (HF) is a complex clinical syndrome where the heart is unable to pump sufficient blood to meet the body's metabolic demands. A key pathophysiological feature of chronic HF is the persistent activation of the sympathetic nervous system (SNS). While initially a compensatory mechanism, chronic SNS activation becomes maladaptive, leading to elevated heart rate (tachycardia), increased myocardial oxygen consumption, and direct cardiotoxicity, which collectively contribute to the progression of cardiac remodeling and worsening of the disease.[1][2]
Reducing heart rate is, therefore, a primary therapeutic goal. It decreases myocardial workload, improves diastolic filling time and coronary perfusion, and can lead to an improvement in cardiac efficiency.[3][4] Two major classes of drugs, beta-blockers and the selective If inhibitor this compound, are employed to achieve this objective. However, their divergent mechanisms of action result in different physiological profiles, making their comparative study in controlled preclinical models essential for understanding their specific contributions to cardiac protection.
This guide will dissect these differences, presenting a side-by-side comparison of their mechanisms, efficacy in a common heart failure model, and the detailed experimental protocols required to conduct such an investigation.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and beta-blockers lies in their molecular targets. Beta-blockers provide broad antagonism of the sympathetic nervous system's effects on the heart, whereas this compound offers a highly specific, targeted reduction in heart rate.
This compound: The Specific Pacemaker Current (If) Inhibitor
This compound exerts its effect exclusively on the sinoatrial (SA) node, the heart's natural pacemaker.[5][6] It selectively inhibits the "funny" current (If), an ionic current crucial for regulating pacemaker activity.[7]
-
Mechanism: this compound binds to the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform predominant in the SA node.[3][5][7] By blocking this channel, it reduces the slope of diastolic depolarization, which slows the firing rate of the SA node and, consequently, lowers the heart rate.[3]
-
Key Characteristics:
Beta-Blockers: Broad Sympathetic Antagonism
Beta-blockers (e.g., metoprolol, carvedilol) act by competitively inhibiting the effects of catecholamines like adrenaline and noradrenaline at β-adrenergic receptors, which are widespread throughout the cardiovascular system.[8][9]
-
Mechanism: In the heart, stimulation of β1-receptors increases heart rate (chronotropy), contractility (inotropy), and conduction velocity. Beta-blockers antagonize these effects.[8] They also influence the renin-angiotensin system by reducing renin secretion from the kidneys.[1][8]
-
Key Characteristics:
-
Negative Chronotropy: They slow the heart rate by blocking sympathetic input to the SA node.[8]
-
Negative Inotropy: They reduce the force of myocardial contraction.[8]
-
Blood Pressure Reduction: They lower blood pressure by reducing cardiac output and inhibiting renin release.[8]
-
Anti-remodeling Effects: By countering chronic catecholamine activity, they help reverse the detrimental cardiac remodeling seen in heart failure.[1][10]
-
Comparative Summary of Mechanisms
| Feature | This compound | Beta-Blockers |
| Primary Target | HCN4 Channels in SA Node[5][7] | β1 and β2-Adrenergic Receptors[2][8] |
| Effect on Heart Rate | ↓ (Directly)[5] | ↓ (Via sympathetic block)[8] |
| Effect on Contractility | None[3] | ↓ (Negative Inotropy)[8] |
| Effect on Blood Pressure | None[4] | ↓[8][9] |
| Breadth of Action | Highly specific to SA node | Systemic sympatholytic effects |
| Renin-Angiotensin System | No direct effect | ↓ Renin secretion[8] |
Preclinical Heart Failure Models: The Experimental Framework
To objectively compare these agents, a robust and reproducible animal model of heart failure is required.[11][12] The murine model of myocardial infarction (MI) induced by permanent ligation of the left anterior descending (LAD) coronary artery is a gold standard.[13][14] This model effectively recapitulates the pathophysiology of ischemic heart failure in humans, progressing from an acute ischemic event to chronic adverse ventricular remodeling and systolic dysfunction.[14][15]
The typical experimental workflow involves inducing heart failure, allowing a period for the disease to establish, administering the therapeutic agents, and finally assessing cardiac function.
Comparative Efficacy in a Heart Failure Model
In the post-MI heart failure model, both this compound and beta-blockers have demonstrated efficacy in improving cardiac outcomes, but their performance profiles reflect their distinct mechanisms.
| Parameter | This compound | Beta-Blockers | Causality and Field Insights |
| Heart Rate (HR) | Significant Reduction | Significant Reduction | Both effectively lower HR, a primary therapeutic goal. This compound's effect is dose-dependent and more pronounced at higher baseline heart rates.[5] Beta-blockers' effect depends on the level of sympathetic tone. |
| Ejection Fraction (EF) | Improved/Preserved | Improved | This compound improves EF by reducing workload and improving filling without an initial drop in contractility.[4] Beta-blockers improve EF long-term by reversing remodeling, despite an initial negative inotropic effect that requires careful dose titration.[8][10] |
| Cardiac Output (CO) | Maintained/Improved | Initially Reduced, then Improved | By increasing diastolic filling time, this compound can increase stroke volume, thus maintaining cardiac output despite a lower heart rate.[16] Beta-blockers may initially decrease CO due to reduced HR and contractility. |
| Blood Pressure (BP) | No Significant Change | Reduced | This is a critical differentiator. This compound is advantageous in hypotensive HF patients where further BP reduction by beta-blockers could be limiting.[4] |
| LV Remodeling (Fibrosis/Hypertrophy) | Attenuated | Attenuated/Reversed | Both agents reduce the pathological remodeling that occurs post-MI. Beta-blockers are well-established for their potent anti-remodeling effects by blocking the trophic effects of catecholamines.[1][10] |
| Combination Therapy | Synergistic | Synergistic | In clinical practice and preclinical models, adding this compound to a beta-blocker allows for achieving target heart rate goals when beta-blockers alone are insufficient or limited by side effects like hypotension or fatigue.[16][17][18] |
Experimental Protocols
The following protocols provide a self-validating framework for comparing this compound and beta-blockers in a murine model.
Protocol 1: Induction of Heart Failure via LAD Ligation in Mice
This surgical protocol creates a reproducible myocardial infarction, leading to the development of ischemic heart failure.[15][19][20]
Materials:
-
Anesthesia system (isoflurane)
-
Ventilator for small rodents
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
7-0 or 8-0 polypropylene suture
-
Heating pad, rectal probe
-
Buprenorphine for analgesia
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., 2-3% isoflurane) and confirm the depth of anesthesia via a toe pinch. Administer pre-operative analgesia (e.g., buprenorphine, 0.1 mg/kg).[20]
-
Intubation and Ventilation: Place the mouse in a supine position. Intubate the trachea with an appropriate gauge catheter. Connect the mouse to a ventilator (e.g., 110 breaths/min, tidal volume adjusted for weight).[21]
-
Thoracotomy: Turn the mouse onto its right side. Perform a left-sided thoracotomy between the third and fourth ribs to expose the heart.[21]
-
LAD Ligation: Gently retract the ribs. Identify the left anterior descending (LAD) coronary artery, which is typically visible between the pulmonary artery and the left atrium.[21]
-
Occlusion: Pass a 7-0 or 8-0 polypropylene suture under the LAD and tie a permanent knot to occlude the vessel. Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the anterior wall of the left ventricle.
-
Closure: Close the chest wall in layers. Place a temporary chest tube to evacuate air from the thoracic cavity to re-inflate the lungs before the final skin closure.[21]
-
Post-operative Care: Wean the mouse from the ventilator. Provide post-operative analgesia and monitor recovery on a heating pad. Allow 4 weeks for the model of chronic heart failure to develop before initiating treatment.[20]
Protocol 2: Assessment of Cardiac Function via Echocardiography
Echocardiography is a non-invasive method for serially assessing cardiac structure and function.[22][23][24]
Materials:
-
High-frequency ultrasound system (e.g., VisualSonics Vevo 2100) with a linear array transducer (30-50 MHz)[24][25]
-
Anesthesia system (1-1.5% isoflurane to maintain a heart rate >400 bpm)[22]
-
Heated imaging platform with ECG monitoring
-
Depilatory cream, ultrasound gel
Procedure:
-
Preparation: Anesthetize the mouse and place it in a supine position on the heated platform. Monitor heart rate and temperature.[25] Remove chest hair with depilatory cream for optimal imaging.[26]
-
Parasternal Long-Axis (PLAX) View: Acquire B-mode and M-mode images from the PLAX view. The M-mode cursor should be positioned perpendicular to the left ventricle (LV) at the level of the papillary muscles.[23]
-
PLAX M-Mode Measurements:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd)
-
Left Ventricular Internal Diameter at end-systole (LVIDs)
-
Anterior and Posterior Wall Thickness
-
-
Parasternal Short-Axis (PSAX) View: Acquire images from the PSAX view at the mid-papillary level to confirm measurements.
-
Calculations: From the M-mode measurements, calculate key functional parameters:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100[22]
-
Ejection Fraction (EF %): Calculated using software based on ventricular volumes (Teichholz or cubed formula).
-
-
Data Integrity: Ensure measurements are averaged over 3-5 consecutive cardiac cycles. Maintain consistent anesthesia levels and core body temperature to ensure reproducibility.
Protocol 3: Ex Vivo Cardiac Function using Langendorff Perfusion
The Langendorff preparation allows for the assessment of intrinsic cardiac function independent of systemic neuronal and hormonal influences.[27][28][29]
Materials:
-
Langendorff apparatus (water-jacketed for temperature control)[30]
-
Perfusion buffer (e.g., Krebs-Henseleit solution), oxygenated with 95% O2 / 5% CO2[31]
-
Pressure transducer and data acquisition system
-
Latex balloon for intraventricular pressure measurement
Procedure:
-
Heart Isolation: Deeply anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest it in diastole.[32]
-
Cannulation: Trim excess tissue and cannulate the aorta on the Langendorff apparatus. Begin retrograde perfusion immediately to supply the coronary arteries.[29][32] The perfusate forces the aortic valve closed, directing flow into the coronaries.[28]
-
Stabilization: Allow the heart to stabilize for approximately 20 minutes. The heart should resume spontaneous beating.
-
LV Pressure Measurement: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve.
-
Data Acquisition: Record key parameters:
-
Left Ventricular Developed Pressure (LVDP): LV systolic pressure - LV end-diastolic pressure.
-
Heart Rate (HR)
-
Rates of Contraction/Relaxation (+/- dP/dt)
-
-
Experimental Intervention: Once a stable baseline is achieved, drugs (this compound or beta-blockers) can be added directly to the perfusate to measure their acute effects on myocardial function.
Conclusion and Future Directions
The comparative analysis of this compound and beta-blockers in preclinical heart failure models reveals two effective but mechanistically distinct therapeutic strategies.
-
Beta-blockers offer broad-spectrum benefits by counteracting the systemic effects of sympathetic over-activation, including reducing heart rate, contractility, and blood pressure, which collectively drive positive long-term cardiac remodeling.[1][10] Their use is foundational in heart failure therapy.
-
This compound provides a targeted approach, achieving pure heart rate reduction without the negative inotropic or hypotensive effects of beta-blockers.[3][5][7] This makes it an invaluable tool both experimentally—for isolating the specific benefits of heart rate reduction—and clinically, especially for patients who cannot tolerate up-titration of beta-blockers due to hypotension or other side effects.[17][33]
Future preclinical research should focus on head-to-head comparisons in models of heart failure with preserved ejection fraction (HFpEF), where the role of heart rate reduction is less understood. Furthermore, exploring the molecular signaling pathways downstream of pure heart rate reduction versus broad sympatholysis will continue to refine our understanding of cardiac pathophysiology and unlock new therapeutic avenues.
References
- Title: this compound (Corlanor)
- Title: Beta blocker - Wikipedia Source: Wikipedia URL:[Link]
- Title: Modeling heart failure in animal models for novel drug discovery and development Source: National Center for Biotechnology Inform
- Title: Mechanisms of Beta-Blockers Action in Patients with Heart Failure Source: PubMed URL:[Link]
- Title: What is the mechanism of this compound Hydrochloride?
- Title: The therapeutic role of this compound in heart failure Source: ResearchG
- Title: Heart failure - Tre
- Title: Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in R
- Title: this compound: MedlinePlus Drug Inform
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: β-Blockers in Chronic Heart Failure Source: Circulation - American Heart Associ
- Title: Mechanisms of action of β-blockers for the treatment of heart failure Source: DiVA portal URL:[Link]
- Title: Guidelines for measuring cardiac physiology in mice Source: American Physiological Society URL:[Link]
- Title: Langendorff heart - Wikipedia Source: Wikipedia URL:[Link]
- Title: Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops Source: Frontiers in Physiology URL:[Link]
- Title: Animal models for screening agents useful in Heart Failure Source: Slideshare URL:[Link]
- Title: Rodent Models of Dilated Cardiomyopathy and Heart Failure for Translational Investigations and Therapeutic Discovery Source: MDPI URL:[Link]
- Title: Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics Source: PubMed URL:[Link]
- Title: Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease Source: MDPI URL:[Link]
- Title: Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure Source: National Center for Biotechnology Inform
- Title: Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: Echocardiography protocol: A tool for infrequently used parameters in mice Source: Frontiers in Cardiovascular Medicine URL:[Link]
- Title: Dobutamine effect on survival. Heart failure was induced in rats by...
- Title: Characterization of the cardiac response to a low and high dose of dobutamine in the mouse model of dilated cardiomyopathy by MRI in vivo Source: PubMed URL:[Link]
- Title: Small Animal Models of Heart Failure: Development of Novel Therapies, Past and Present Source: Circulation: Heart Failure - AHA Journals URL:[Link]
- Title: Mouse Echocardiography Protocol.v1 Source: Yan Lab URL:[Link]
- Title: New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats Source: MÆDICA – a Journal of Clinical Medicine URL:[Link]
- Title: What are the advantages and disadvantages of the isolated perfused heart? Source: University of South Alabama URL:[Link]
- Title: Langendorff Isolated Heart Perfusion Technique Source: ADInstruments URL:[Link]
- Title: Left Anterior Descending Artery (LAD)
- Title: Left Anterior Descending Coronary Artery Ligation (LAD) Source: UMass Chan Medical School URL:[Link]
- Title: Assessment Of Cardiac Function & Energetics: Isolated Mouse Hearts Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: Complementary and Synergic Role of Combined Beta-blockers and this compound in Patients with Chronic Heart Failure and Depressed Systolic Function: A New Therapeutic Option? Source: SpringerLink URL:[Link]
- Title: Dobutamine in the Management of Advanced Heart Failure Source: National Center for Biotechnology Inform
- Title: Adding this compound to beta-blockers in chronic heart failure: Do not rest without lowering the resting heart rate sufficiently Source: National Center for Biotechnology Inform
- Title: Heart rate reduction in heart failure: this compound or beta blockers? Source: PubMed URL:[Link]
- Title: Echocardiography Source: Bio-protocol URL:[Link]
- Title: Echocardiography in Mice. Source: Semantic Scholar URL:[Link]
- Title: this compound in the treatment of systolic heart failure - A systematic review and meta-analysis Source: World Journal of Cardiology URL:[Link]
- Title: this compound: pre-clinical and clinical evidence in the setting of ventricular arrhythmias Source: National Center for Biotechnology Inform
- Title: Effect of early treatment with this compound combined with beta-blockers versus beta-blockers alone in patients hospitalised with heart failure and reduced left ventricular ejection fraction (ETHIC-AHF): A randomised study Source: PubMed URL:[Link]
- Title: this compound vs Beta Blockers in Heart Failure: Understanding the Differences Source: Knya URL:[Link]
- Title: Promising New Therapies in Heart Failure: this compound and the Neprilysin Inhibitors Source: US Cardiology Review URL:[Link]
- Title: Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction Source: National Center for Biotechnology Inform
- Title: LAD-Ligation: A Murine Model of Myocardial Infarction Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: Beta-blockers and this compound in chronic heart failure: from clinical trials to clinical practice Source: Italian Journal of Medicine URL:[Link]
- Title: Dobutamine Source: Deranged Physiology URL:[Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. diva-portal.org [diva-portal.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. knyamed.com [knyamed.com]
- 5. This compound (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Beta blocker - Wikipedia [en.wikipedia.org]
- 9. Heart failure - Treatment - NHS [nhs.uk]
- 10. Mechanisms of Beta-Blockers Action in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Left Anterior Descending Artery (LAD) Ligation Model_GemPharmatech [en.gempharmatech.com]
- 15. Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adding this compound to beta-blockers in chronic heart failure: Do not rest without lowering the resting heart rate sufficiently - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complementary and Synergic Role of Combined Beta-blockers and this compound in Patients with Chronic Heart Failure and Depressed Systolic Function: A New Therapeutic Option? | CFR Journal [cfrjournal.com]
- 18. This compound in the treatment of systolic heart failure - A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction. [umassmed.edu]
- 20. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: LAD-Ligation: A Murine Model of Myocardial Infarction [jove.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. mdpi.com [mdpi.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 26. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 27. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Langendorff heart - Wikipedia [en.wikipedia.org]
- 29. SutherlandandHearse [southalabama.edu]
- 30. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 31. youtube.com [youtube.com]
- 32. Video: Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart - Experiment [jove.com]
- 33. Promising New Therapies in Heart Failure: this compound and the Neprilysin Inhibitors | USC Journal [uscjournal.com]
A Comparative Guide to Validating Ivabradine's Target Engagement in Cardiac Tissue
This guide provides a comprehensive comparison of methodologies to validate the target engagement of ivabradine in cardiac tissue. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, supporting experimental data, and the rationale behind experimental choices.
Introduction: The "Funny" Current and the Role of this compound
This compound is a heart rate-lowering agent used in the treatment of stable angina pectoris and heart failure.[1] Its therapeutic effect stems from the specific inhibition of the "funny" current (If), which is crucial for the cardiac pacemaker activity in the sinoatrial node.[1][2] This current is generated by the Hyperpolarization-activated Cyclic Nucleotide-gated channel 4 (HCN4).[1][2] By blocking the inner pore of the HCN4 channel, this compound reduces the slope of diastolic depolarization, thereby slowing the heart rate without impacting myocardial contractility or ventricular repolarization.[1][2] Validating that a drug like this compound effectively engages its intended target is a critical step in drug development, ensuring both efficacy and safety.
Section 1: Electrophysiological Approaches
Electrophysiology offers the most direct functional assessment of ion channel modulation.
Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channels.[3] It allows for high-fidelity recording of ionic currents across a small patch of cell membrane or the entire cell.
Principle and Rationale: The whole-cell configuration is most commonly used to study this compound's effect on HCN4 channels.[3] It provides access to the intracellular environment, which is crucial as this compound binds to its site from the cytosolic side of the channel.[4][5] This configuration allows for precise control of the membrane potential and the intracellular solution, enabling detailed characterization of the drug-channel interaction.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Use a stable cell line expressing human HCN4 channels (e.g., HEK293 cells) or isolated primary cardiomyocytes from the sinoatrial node.[6]
-
Solution Preparation:
-
Recording:
-
Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -145 mV) to elicit HCN4 currents.[8]
-
Perfuse the cells with varying concentrations of this compound and repeat the voltage protocol to determine the dose-dependent block of the If current.
-
Data Presentation and Interpretation: The primary outputs are current-voltage (I-V) relationships and dose-response curves. A successful experiment will demonstrate a concentration-dependent reduction in the If current amplitude. The IC50 value, the concentration at which this compound inhibits 50% of the current, can be calculated from the dose-response curve.
Action Potential Recordings
This method assesses the effect of this compound on the overall electrical activity of spontaneously firing pacemaker cells.
Principle and Rationale: By recording action potentials from isolated sinoatrial node cells, one can directly measure the rate of spontaneous firing and the slope of diastolic depolarization. This provides a more physiological context than voltage-clamp experiments.
Data Presentation and Interpretation: The key parameters to measure are the spontaneous firing rate and the slope of phase 4 diastolic depolarization. This compound should cause a dose-dependent decrease in both of these parameters, providing strong evidence of target engagement.
Section 2: Biochemical and Molecular Approaches
These methods provide evidence of direct physical interaction between this compound and its target.
Radioligand Binding Assays
These assays are the gold standard for measuring the affinity of a ligand for its receptor.[9][10]
Principle and Rationale: Competition binding assays are used to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that binds to the same target.[9][10] The choice of radioligand is critical; it must have high affinity and specificity for the HCN4 channel.
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation: Homogenize cardiac tissue or cells expressing HCN4 channels to prepare a membrane fraction.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-ivabradine or another specific HCN4 ligand) and a range of concentrations of unlabeled this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
Data Presentation and Interpretation: The data are used to generate a competition curve, from which the IC50 value can be determined. The equilibrium dissociation constant (Ki) for this compound can then be calculated, providing a quantitative measure of its binding affinity.
Autoradiography
This technique is used to visualize the distribution of radioligand binding sites within a tissue section.[11]
Principle and Rationale: By incubating thin sections of cardiac tissue with a radiolabeled form of this compound, one can visualize the specific regions where the drug binds. This is particularly useful for confirming that this compound localizes to the sinoatrial node, where HCN4 channels are highly expressed.
Data Presentation and Interpretation: The output is an image showing the density of radioligand binding. High signal intensity in the sinoatrial node, which can be displaced by an excess of unlabeled this compound, confirms specific binding to the target region.
Section 3: Ex Vivo and In Vivo Models
These models assess target engagement in a more physiologically relevant context.
Langendorff-perfused Heart Model
This ex vivo preparation allows for the study of cardiac function in an isolated, beating heart.[12]
Principle and Rationale: The heart is retrogradely perfused through the aorta with an oxygenated nutrient solution, allowing it to continue beating outside the body.[12] This model allows for the direct administration of this compound to the heart and the measurement of its effects on heart rate and contractility, free from systemic neurohormonal influences.
Experimental Protocol:
-
Heart Isolation: Excise the heart from a suitable animal model (e.g., rabbit or rat) and mount it on a Langendorff apparatus.[13][14]
-
Perfusion: Perfuse the heart with Krebs-Henseleit solution.
-
Drug Administration: After a stabilization period, add this compound to the perfusate at various concentrations.
-
Data Acquisition: Continuously record heart rate and contractile force.
Data Presentation and Interpretation: A dose-dependent reduction in heart rate with no significant effect on contractile force is the expected outcome, confirming the selective action of this compound on the pacemaker current.[13][14]
Telemetry in Animal Models
Telemetry allows for the continuous monitoring of physiological parameters, such as heart rate, in conscious, freely moving animals.[15]
Principle and Rationale: A small telemetry transmitter is implanted in the animal, which then transmits data to a receiver. This approach provides a highly physiological assessment of a drug's effect over time, capturing circadian variations and responses to stress.
Data Presentation and Interpretation: The primary data are continuous heart rate recordings before and after oral or intravenous administration of this compound. A sustained reduction in heart rate in this compound-treated animals compared to placebo-treated controls provides strong in vivo evidence of target engagement.[16]
Comparative Analysis and Integrated Strategy
| Method | Type of Evidence | Throughput | Physiological Relevance | Key Output |
| Patch-Clamp | Direct, Functional | Low | Low (isolated cells) | IC50, mechanism of block |
| Radioligand Binding | Direct, Physical | High | Low (membranes) | Ki, Bmax |
| Autoradiography | Direct, Localization | Medium | Medium (tissue sections) | Target distribution image |
| Langendorff Heart | Indirect, Functional | Low | Medium (isolated organ) | Heart rate reduction |
| Telemetry | Indirect, Functional | Low | High (conscious animal) | In vivo heart rate reduction |
An integrated strategy for validating this compound's target engagement would begin with in vitro methods to establish direct binding and functional block, followed by ex vivo and in vivo studies to confirm the physiological effect in a whole-organ and systemic context.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the HCN4 channel in pacemaker cells.
Experimental Workflow: Patch-Clamp Validation
Caption: Step-by-step workflow for validating this compound's effect using patch-clamp.
Logical Relationships of Validation Methods
Caption: An integrated approach showing how different methods support target engagement.
References
- StatPearls. (2025). This compound. NCBI Bookshelf. [Link]
- Rivolta, I., et al. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology. [Link]
- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology. [Link]
- Saponaro, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLoS ONE. [Link]
- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PNAS. [Link]
- Ceconi, C., et al. (2009). Heart rate reduction with this compound improves energy metabolism and mechanical function of isolated ischaemic rabbit heart. Cardiovascular Research. [Link]
- PubMed. (2009).
- Shattock, M. J., et al. (2015). Pleiotropic, heart rate-independent cardioprotection by this compound. British Journal of Pharmacology. [Link]
- Wainger, B. J., et al. (2012). Cellular context and multiple channel domains determine cAMP sensitivity of HCN4 channels. Journal of General Physiology. [Link]
- Axon. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
- JoVE. (2018). Autoradiography Technique for Tissue Analysis. [Link]
- Wikipedia. (n.d.). Langendorff heart. [Link]
- D'Souza, A., et al. (2017). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British Journal of Pharmacology. [Link]
- Frontiers. (2020).
- Saponaro, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLoS ONE. [Link]
Sources
- 1. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Isoform-specific regulation of HCN4 channels by a family of endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Autoradiography Technique for Tissue Analysis - JoVE Journal [jove.com]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Heart rate reduction with this compound improves energy metabolism and mechanical function of isolated ischaemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
- 16. If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pleiotropic Cardioprotection of Ivabradine: A Guide to Validating Mechanisms Beyond Heart Rate Reduction
Introduction: Ivabradine's Evolving Narrative in Cardiac Health
This compound, a selective inhibitor of the "funny" (If) current in the sinoatrial node, has become a cornerstone in managing chronic heart failure and stable angina.[1][2] Its primary, well-documented effect is the reduction of heart rate, a crucial factor in mitigating myocardial oxygen demand.[3][4][5] However, a growing body of evidence strongly suggests that the therapeutic benefits of this compound extend far beyond its chronotropic effects.[6][7][8] This guide delves into the compelling heart rate-independent mechanisms of this compound, providing a framework for researchers to validate these pleiotropic cardioprotective effects. We will explore its impact on cardiac remodeling, oxidative stress, endothelial function, and mitochondrial bioenergetics, supported by experimental data and detailed protocols.
Beyond Bradycardia: The Multifaceted Cardioprotective Profile of this compound
While heart rate reduction is a key contributor to this compound's efficacy, several preclinical and clinical studies have demonstrated its beneficial effects even when heart rate is controlled.[8] These observations point towards direct cellular and molecular actions that contribute to its overall cardioprotective profile. The primary areas of investigation for these heart rate-independent effects include:
-
Attenuation of Cardiac Remodeling: Pathological cardiac remodeling, characterized by fibrosis, hypertrophy, and apoptosis, is a hallmark of heart failure progression.[9] this compound has been shown to mitigate these detrimental changes in animal models, independent of its heart rate-lowering action.[6][7][10] It has been observed to reduce myocardial fibrosis, inflammation, and apoptosis, while promoting autophagy.[6][7][10]
-
Reduction of Oxidative Stress: An imbalance between reactive oxygen species (ROS) production and antioxidant defenses contributes significantly to cardiovascular disease.[11] this compound has demonstrated potent antioxidative effects, reducing vascular NADPH oxidase activity and markers of superoxide production in the aortic wall.[12]
-
Improvement of Endothelial Function: Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and heart failure.[13] this compound has been shown to improve endothelium-dependent vasodilation and reduce endothelial inflammation.[4][14][15][16]
-
Preservation of Mitochondrial Function: Mitochondria are central to cardiac energy metabolism, and their dysfunction is a key feature of the failing heart.[10] this compound has been shown to preserve cardiac energy metabolism and improve mitochondrial respiration.[10][17]
Comparative Analysis of this compound's Cardioprotective Effects
To objectively assess the heart rate-independent cardioprotective effects of this compound, a direct comparison with other heart rate-lowering agents, such as beta-blockers, is essential. While both classes of drugs reduce heart rate, their downstream effects can differ significantly. For instance, some studies suggest that beta-blockers can have negative effects on regional myocardial blood flow when heart rate reduction is negated by pacing, a phenomenon not observed with this compound.[3]
| Cardioprotective Parameter | This compound (Heart Rate-Independent) | Beta-Blockers | Supporting Evidence (this compound) |
| Cardiac Remodeling | Reduces fibrosis, apoptosis, and inflammation.[6][7][10] | Variable effects, can also reduce remodeling. | Animal models of heart failure show reduced collagen deposition and inflammatory markers.[7] |
| Oxidative Stress | Decreases vascular NADPH oxidase activity and superoxide production.[12] | Some beta-blockers possess antioxidant properties. | Studies in ApoE-deficient mice demonstrate a significant reduction in aortic oxidative stress markers.[12] |
| Endothelial Function | Improves endothelium-dependent vasodilation and reduces inflammation.[4][14][15][16] | Can improve endothelial function, but effects may be linked to blood pressure reduction. | Clinical studies using Endo-PAT 2000 show improved reactive hyperemia index.[15] |
| Mitochondrial Function | Preserves cardiac energy metabolism and mitochondrial respiration.[10][17] | Effects on mitochondrial function are less well-defined. | Ex vivo studies on isolated hearts show preserved ATP levels and improved mitochondrial respiratory control index.[17] |
| Myocardial Contractility | No direct effect on myocardial contractility.[5][18][19][20] | Negative inotropic effect (reduces contractility). | This compound selectively inhibits the If current without affecting other ion channels involved in contractility.[5] |
Experimental Validation: Protocols and Methodologies
To rigorously validate the heart rate-independent effects of this compound, well-designed experimental models and robust analytical techniques are crucial. The following section outlines key experimental workflows.
Experimental Workflow for Validating Cardioprotective Effects
Caption: Experimental workflow for validating heart rate-independent cardioprotective effects of this compound.
Detailed Experimental Protocols
Objective: To non-invasively assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia machine (isoflurane)[21]
-
Heating pad and rectal probe to maintain body temperature[22]
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthetize the rat with isoflurane (1-2% in oxygen).[21]
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.[22]
-
Remove the chest fur using hair removal cream.
-
Apply a layer of ultrasound gel to the chest.
-
Acquire M-mode and 2D images from the parasternal long-axis and short-axis views.[23]
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness.
-
Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.[23][24]
-
Assess diastolic function using pulsed-wave Doppler of the mitral inflow to measure the E/A ratio.
Objective: To quantify superoxide production in cardiac tissue.
Materials:
-
Frozen heart tissue sections (10 µm)
-
Dihydroethidium (DHE) solution (e.g., 10 µM in PBS)
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Prepare fresh frozen sections of the heart tissue.
-
Incubate the sections with DHE solution in a light-protected, humidified chamber at 37°C for 30 minutes.[25]
-
Wash the sections three times with PBS.
-
Mount the sections with an anti-fade mounting medium.
-
Immediately visualize the sections under a fluorescence microscope using an appropriate filter set (e.g., excitation ~518 nm, emission ~606 nm).
-
Quantify the fluorescence intensity using image analysis software. For specificity, a parallel section can be pre-treated with PEG-SOD to quench the superoxide-specific signal.[26]
Objective: To identify and quantify apoptotic cells in cardiac tissue.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinize and rehydrate the tissue sections.[27]
-
Perform antigen retrieval if necessary.
-
Incubate the sections with Proteinase K to permeabilize the tissue.[28][27]
-
Follow the manufacturer's protocol for the TUNEL assay, which typically involves: a. An equilibration step. b. Incubation with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.[27]
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or propidium iodide) to visualize all cells.[29]
-
Mount the sections and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Signaling Pathways Implicated in this compound's Heart Rate-Independent Effects
The cardioprotective actions of this compound, independent of heart rate, are mediated through complex signaling pathways. Understanding these pathways is crucial for a comprehensive validation of its effects.
Caption: Key signaling pathways involved in the heart rate-independent effects of this compound.
Conclusion: A Paradigm Shift in Cardioprotection
References
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review.
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review. MDPI. [Link]
- The benefits of this compound are independent of resting heart r
- This compound: Cardioprotection By and Beyond Heart R
- Effects of this compound on inflammation and oxidative stress in patients with heart failure and animal studies.
- Impact of this compound on Inflammatory Markers in Chronic Heart Failure.
- Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Frontiers in Cardiovascular Medicine. [Link]
- The therapeutic role of this compound in heart failure.
- This compound and endothelium: an upd
- Effect of this compound on endothelial function in diastolic and right heart failure patients. Cardiology Research and Practice. [Link]
- Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Associ
- New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats.
- Effect of this compound on Endothelial Function in Patients with Stable Angina Pectoris: Assessment with the Endo-P
- Heart Rate Reduction by this compound Reduces Oxidative Stress, Improves Endothelial Function, and Prevents Atherosclerosis in Apolipoprotein E–Deficient Mice.
- Effect of this compound on Endothelial Function in Diastolic and Right Heart Failure Patients. Cardiology Research and Practice. [Link]
- Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review. MDPI. [Link]
- Effects of this compound on cardiac structure and hypertrophy in patients with heart failure and animal studies.
- This compound, coronary artery disease, and heart failure: beyond rhythm control.
- Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Consider
- A review on experimental surgical models and anesthetic protocols of heart failure in rats. Frontiers in Cardiovascular Medicine. [Link]
- Heart rate reduction after this compound might be associated with reverse electrical remodeling in patients with cardiomyopathy and left bundle branch block.
- Effect of this compound on cardiac remodeling in experimentally induced heart failure in rats. Iraqi Journal of Veterinary Medicine. [Link]
- Heart rate reduction with this compound improves energy metabolism and mechanical function of isolated ischaemic rabbit heart. PubMed. [Link]
- This compound benefits patients with high heart rates, two studies say. Radiology Business. [Link]
- Measurement of Reactive Oxygen Species in Cardiovascular Studies. Hypertension. [Link]
- The Biological Effects of this compound in Cardiovascular Disease. MDPI. [Link]
- Cardiomyocyte apoptosis is associated with increased wall stress in chronic failing left ventricle. European Heart Journal. [Link]
- What is the best method for quantify ROS in heart sections?
- This compound.
- Realistic Aspects of Cardiac Ultrasound in Rats: Practical Tips for Improved Examin
- Inhibition of Funny current (If) leading to Arrhythmias. AOP-Wiki. [Link]
- TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Elabscience. [Link]
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
- This compound in acute care: Revisiting the funny current in critical care context.
- The Role of the Funny Current in Pacemaker Activity.
- Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains. PubMed. [Link]
- The funny current: cellular basis for the control of heart r
- Oxidative Stress in Cardiac Tissue of Patients Undergoing Coronary Artery Bypass Graft Surgery: The Effects of Overweight and Obesity.
- New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats.
- Detection of apoptosis by TUNEL assay.
- The “Funny” Current (If) Inhibition by this compound at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells.
- Western Blotting of High MW Cardiac Proteins?
Sources
- 1. The therapeutic role of this compound in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The funny current: cellular basis for the control of heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The benefits of this compound are independent of resting heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of this compound on Inflammatory Markers in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in acute care: Revisiting the funny current in critical care context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Cardioprotection By and Beyond Heart Rate Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Therapeutic Use and Molecular Aspects of this compound in Cardiac Remodeling: A Review [mdpi.com]
- 11. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. This compound and endothelium: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on endothelial function in diastolic and right heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on Endothelial Function in Patients with Stable Angina Pectoris: Assessment with the Endo-PAT 2000 Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on Endothelial Function in Diastolic and Right Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heart rate reduction with this compound improves energy metabolism and mechanical function of isolated ischaemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, coronary artery disease, and heart failure: beyond rhythm control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 22. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Oxidative Stress in Cardiac Tissue of Patients Undergoing Coronary Artery Bypass Graft Surgery: The Effects of Overweight and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. clyte.tech [clyte.tech]
- 28. academic.oup.com [academic.oup.com]
- 29. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Sinoatrial Node Modification: Ivabradine vs. Gene Therapy
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
The sinoatrial (SA) node, the heart's natural pacemaker, is a small cluster of specialized cells responsible for generating the electrical impulses that drive rhythmic cardiac contractions. Dysfunction of the SA node can lead to a spectrum of arrhythmias, from inappropriate sinus tachycardia to debilitating bradycardia, necessitating therapeutic intervention. For decades, treatment has been dominated by electronic pacemakers and pharmacological agents. This guide provides a technical comparison between a well-established pharmacological agent, ivabradine, and the pioneering field of gene therapy for modifying SA node function. We will explore the underlying mechanisms, review the supporting experimental data, and outline the distinct therapeutic philosophies each approach represents.
Part 1: this compound - A Pharmacological Approach to Heart Rate Reduction
This compound is a clinically approved medication that offers a targeted method for reducing heart rate. Its utility is primarily in patients with stable heart failure and chronic stable angina where a lower heart rate is beneficial.[1][2]
Mechanism of Action: Selective Inhibition of the If "Funny" Current
The automaticity of SA node cells is driven by a unique ion current known as the "funny" current, or If. This current is carried primarily by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[1][3] The If current is responsible for the slow, spontaneous diastolic depolarization phase of the action potential, which ultimately dictates the heart rate.[4]
This compound functions by selectively and specifically blocking these HCN channels from the intracellular side.[5] This inhibition reduces the slope of diastolic depolarization, extending the time it takes for the SA node cells to reach the threshold for firing an action potential. The direct consequence is a reduction in the firing rate of the SA node and, therefore, a lower heart rate.[1][4]
A key advantage of this compound is its high specificity. It has minimal to no effect on other cardiac ion channels, meaning it does not impact myocardial contractility, ventricular repolarization, or blood pressure, distinguishing it from beta-blockers and calcium channel blockers.[2][6][7]
Experimental Validation and Clinical Data
This compound's electrophysiological effects have been confirmed in numerous preclinical and clinical studies. In isolated canine and human cardiac preparations, this compound demonstrated a concentration-dependent reduction in the spontaneous firing rate of SA node cells without altering other action potential parameters.[8]
Clinical trials have established its efficacy and safety profile. The BEAUTIFUL trial, involving over 10,000 patients with coronary artery disease (CAD), showed that while this compound did not improve the primary composite endpoint for all patients, it significantly reduced coronary outcomes in a subgroup with a resting heart rate of 70 bpm or greater.[9] The SHIFT trial demonstrated that in patients with heart failure and a heart rate ≥75 bpm, this compound significantly reduced the composite endpoint of cardiovascular death or hospital admission for worsening heart failure.[10]
| Parameter | Study/Observation | Result | Citation |
| Heart Rate Reduction | Clinical Electrophysiology Study | ~14 bpm reduction 1 hour post-IV administration | [11] |
| General Clinical Use | ~10 bpm reduction at rest and during exercise | [12] | |
| Primary Endpoint | SHIFT Trial (Heart Failure) | 18% relative risk reduction in CV death or HF hospitalization | [10] |
| Hospitalization | Retrospective Study (AMI with HF) | Reduced risk of heart failure readmission (HR: 0.32) | [13][14] |
| LVEF Improvement | Pragmatic RCT (Post-AMI) | Higher LVEF at 3 and 6 months post-discharge | [15] |
| Safety - Adverse Events | Long-term Safety Study | Most common: Phosphenes (luminous phenomena), Bradycardia | [16][17] |
Experimental Protocol: Assessing this compound's Effect on SA Node Action Potentials
A standard methodology to validate the mechanism of a drug like this compound involves isolating SA node tissue and using microelectrode arrays or patch-clamp techniques to record action potentials.
Workflow:
-
Tissue Preparation: Isolate the sinoatrial node region from a suitable animal model (e.g., rabbit, guinea pig).
-
Superfusion: Place the tissue in a chamber continuously superfused with oxygenated Tyrode's solution at physiological temperature.
-
Baseline Recording: Using a microelectrode, impale a spontaneously active pacemaker cell and record baseline action potentials for a stabilization period.
-
Drug Application: Introduce this compound into the superfusion solution at increasing concentrations.
-
Data Acquisition: Record changes in action potential parameters, specifically the slope of diastolic depolarization, action potential frequency (rate), and action potential duration.
-
Washout: Replace the drug-containing solution with the control solution to observe the reversibility of the effects.
Part 2: Gene Therapy - Engineering a Biological Pacemaker
Gene therapy for SA node modification represents a paradigm shift from pharmacological modulation to biological reconstruction. The primary goal is to create a de novo biological pacemaker by genetically reprogramming quiescent heart muscle cells into pacemaker-like cells.[18][19] This approach is investigated primarily for bradyarrhythmias like sick sinus syndrome, offering a potential alternative to electronic pacemakers.[20][21]
Core Strategies for Biological Pacemaker Creation
Three main strategies have emerged in preclinical research, each targeting a different aspect of cardiomyocyte electrophysiology.
-
Transcription Factor-Mediated Reprogramming (TBX18): This is arguably the most successful approach to date. It involves introducing the T-box transcription factor 18 (TBX18), a gene essential for the embryonic development of the SA node.[20] When expressed in ventricular or atrial myocytes, TBX18 orchestrates a complete reprogramming of the cell's genetic machinery. It suppresses the expression of genes characteristic of working myocardium (e.g., those encoding fast sodium channels and the gap junction protein Connexin 43) while simultaneously upregulating a suite of genes essential for pacemaker function, including HCN4.[18][22] This effectively converts a contractile cell into a spontaneously firing pacemaker cell.[19]
-
Overexpression of Pacemaker Ion Channels (HCN): A more direct approach involves introducing the genes that encode pacemaker channels, such as HCN2 or HCN4, into non-pacemaker cells.[3] The goal is to endow these cells with the If current, thereby inducing spontaneous diastolic depolarization and automaticity.[23] While successful in generating pacemaker activity, this method does not fully replicate the complex phenotype of a native SA node cell.[3][24]
-
Suppression of Repolarizing Currents (Dominant-Negative Kir2.1): Working cardiomyocytes maintain a stable, negative resting membrane potential due to a strong inward rectifier potassium current (IK1), which opposes depolarization. This strategy involves introducing a dominant-negative form of the Kir2.1 channel, which is responsible for IK1. By suppressing this repolarizing current, the cell's membrane potential becomes less stable, allowing other small inward currents to initiate spontaneous depolarization.[3]
Gene Delivery Methodologies
The success of gene therapy is critically dependent on the vector used to deliver the therapeutic gene.
-
Viral Vectors: These are the most common and efficient vectors used in preclinical cardiac gene therapy.[25]
-
Adeno-associated Virus (AAV): AAVs are favored for their excellent safety profile, low immunogenicity, and ability to provide long-term gene expression in non-dividing cells like cardiomyocytes.[26][27] Serotypes such as AAV1, AAV6, and AAV9 have shown a strong tropism for heart tissue.[28]
-
Adenovirus: While highly efficient at gene transfer, adenoviruses can elicit a strong immune response, which has limited their application for long-term therapies.[25] They have been used effectively in proof-of-concept studies for biological pacemakers.[20]
-
-
Non-Viral Vectors: These include methods like plasmid DNA delivery, lipid nanoparticles, and electroporation.[29][30][31] They offer advantages in safety and manufacturing cost but are currently hampered by significantly lower transfection efficiency compared to viral vectors.[32][33]
Experimental Validation and Preclinical Data
Gene therapy approaches have been validated in various animal models, from rodents to large animals like pigs, which have cardiovascular systems highly similar to humans.
| Gene Target | Vector | Animal Model | Key Findings | Citation |
| TBX18 | Adenovirus | Guinea Pig | Converted ventricular myocytes into cells indistinguishable from native pacemaker cells. | [19] |
| TBX18 | Adenovirus | Pig (complete heart block) | Created physiologically relevant pacemaker activity, achieving independence from electronic pacemakers. | [18][34] |
| HCN2 | Adenovirus | Dog | Epicardial injection created a new site of origin for heartbeats with autonomic responsiveness. | [3] |
| HCN4t | AAV6 | Rat, Pig (complete heart block) | Generated robust biological pacing in response to β-adrenergic stimulation. | [35] |
| siRNA-Gαs | Adenovirus | Pig | Targeted Gαs protein to achieve biological heart rate reduction (~8-17%). | [36] |
Part 3: Comparative Analysis: this compound vs. Gene Therapy
The two approaches are designed for fundamentally different clinical objectives—rate reduction versus rate creation—and operate on vastly different principles.
| Feature | This compound | Gene Therapy (for Biological Pacing) |
| Primary Goal | Heart Rate Reduction in tachycardia, heart failure, angina. | Heart Rate Creation/Increase in bradycardia, heart block. |
| Mechanism | Reversible pharmacological inhibition of the If current in native SA node cells. | Durable genetic reprogramming of non-pacemaker cells or introduction of novel ion channels. |
| Development Stage | Clinically approved and widely used medication. | Preclinical / Investigational. Human trials are a future goal. |
| Administration | Oral tablet, typically taken twice daily. | One-time, invasive procedure (e.g., catheter-based intramyocardial injection). |
| Onset & Duration | Rapid onset (hours), effect lasts as long as the drug is taken. | Delayed onset (days to weeks for gene expression), intended to be permanent or long-lasting. |
| Reversibility | Highly reversible upon cessation of therapy. | Largely irreversible, a primary safety consideration. |
| Titratability | Dose can be easily adjusted based on patient response. | Dose is fixed at the time of administration. |
| Key Advantage | Established efficacy, well-known safety profile, non-invasive, reversible. | Potential for a permanent cure, autonomic responsiveness, avoids hardware complications. |
| Key Limitation | Requires patient adherence, side effects (phosphenes, bradycardia), not for bradyarrhythmias. | Major safety hurdles (immunogenicity, off-target effects, arrhythmogenesis), delivery challenges, irreversibility. |
Conclusion and Future Perspectives
This compound and gene therapy occupy distinct and complementary niches in the landscape of sinoatrial node modification.
This compound stands as a mature, effective tool for rate control . Its selective mechanism provides a reliable way to lower heart rate in specific patient populations without the negative inotropic or hypotensive effects of other agents.[1][6] Future research will continue to refine its application in various cardiovascular conditions and patient subgroups.[7][37]
Gene therapy represents the frontier of rate creation . It holds the transformative potential to generate a living, autonomically responsive biological pacemaker, potentially liberating patients from the limitations of electronic devices.[34][38] The successful reprogramming of cardiomyocytes with TBX18 in large animal models is a landmark achievement.[18][34] However, the path to clinical application is long and requires rigorous investigation into long-term safety, vector optimization, and the potential for pro-arrhythmia or off-target effects.
For the drug development professional and researcher, these two modalities offer a compelling study in contrasts: the precision of small-molecule pharmacology versus the profound potential of cellular reprogramming. While this compound refines our current therapeutic arsenal, gene therapy challenges us to redefine the very nature of treatment for cardiac rhythm disorders.
References
- StatPearls Publishing. (2025). This compound. NCBI Bookshelf. [Link]
- Camm, A. J., et al. (2003). Electrophysiological effects of a single intravenous administration of this compound (S 16257) in adult patients with normal baseline electrophysiology. Drugs under experimental and clinical research. [Link]
- Jaski, B. E., et al. (2008). Development of Viral Vectors for Use in Cardiovascular Gene Therapy. Gene Therapy. [Link]
- Savelieva, I., & Camm, A. J. (2006). I f inhibition with this compound: electrophysiological effects and safety. Drug safety. [Link]
- Tardif, J. C. (2005). This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina. Therapeutics and Clinical Risk Management. [Link]
- Mommersteeg, M. T., et al. (2013). Tbx18 and the generation of a biological pacemaker. Are we there yet?. Trends in Cardiovascular Medicine. [Link]
- Wang, M., et al. (2021).
- ResearchGate. (2020). The mechanism of action of this compound. This compound within SA node.... [Link]
- Clinicaltrials.eu. (n.d.). This compound – Application in Therapy and Current Clinical Research. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. [Link]
- Cedars-Sinai Medical Center. (2012). Ordinary heart cells become 'biological pacemakers' with injection of a single gene. EurekAlert!. [Link]
- Farshbaf, A., et al. (2020). Functional biological pacemaker generation by T-Box18 protein expression via stem cell and viral delivery approaches in a murine model of complete heart block. Journal of cellular and molecular medicine. [Link]
- DiNicolantonio, J. J., & Fares, H. (2017). The Clinical Use of this compound. American College of Cardiology. [Link]
- Magyar, J., et al. (2011). Electrophysiological effects of this compound in dog and human cardiac preparations: potential antiarrhythmic actions. Naunyn-Schmiedeberg's archives of pharmacology. [Link]
- Coxworth, B. (2014). Gene therapy converts heart cells into "biological pacemakers".
- Wikipedia. (n.d.). Tbx18 transduction. [Link]
- Fabbri, A., et al. (2020). This compound for controlling heart rate in permanent atrial fibrillation: A translational clinical trial. Heart Rhythm. [Link]
- BioWorld. (2003).
- Vedantham, V. (2018). Gene Therapy Approaches to Biological Pacemakers. Journal of Cardiovascular Development and Disease. [Link]
- ClinicalTrials.gov. (2023).
- Harding, S. E., & Perera, D. (2022). Gene therapy in cardiac and vascular diseases: a review of approaches to treat genetic and common cardiovascular diseases with novel gene-based therapeutics. Cardiovascular Research. [Link]
- Gao, F., et al. (2013). Nonviral gene therapy targeting cardiovascular system.
- Guggilam, A., & Hajjar, R. J. (2018). Cardiac Gene Therapy with Adeno-Associated Virus-Based Vectors.
- Donahue, J. K., et al. (2012). Biological Heart Rate Reduction Through Genetic Suppression of Gαs Protein in the Sinoatrial Node. Circulation: Arrhythmia and Electrophysiology. [Link]
- O'Neill, H. S., et al. (2011). Non-viral gene therapy for myocardial engineering.
- Werdan, K., et al. (2007). Long-term safety and efficacy of this compound in patients with chronic stable angina. Expert opinion on pharmacotherapy. [Link]
- Radiology Business. (2008).
- Dr.Oracle. (2023). What are the effects of this compound on electrocardiogram (ECG)?. [Link]
- Marbán, E., et al. (2006). Gene Transfer of a Synthetic Pacemaker Channel Into the Heart.
- Boink, G. J. J., et al. (2021). Toward Biological Pacing by Cellular Delivery of Hcn2/SkM1. Frontiers in Physiology. [Link]
- ResearchGate. (n.d.). Types of non-viral vectors for gene therapy in cardiovascular diseases. [Link]
- Wang, D., et al. (2022). AAV-mediated gene therapy: Advancing cardiovascular disease treatment. Frontiers in Cardiovascular Medicine. [Link]
- Barbuto, L., & Brugada, R. (2018). Genetic Approaches for the Treatment of Bradycardias. Arrhythmia & Electrophysiology Review. [Link]
- PackGene Biotech. (n.d.). AAV Gene Therapy in Cardiovascular Disease. [Link]
- Gu, S., et al. (2024). Nanotechnology-based non-viral vectors for gene delivery in cardiovascular diseases. Frontiers in Pharmacology. [Link]
- Lu, S., et al. (2023). AAV6-HCN4t-mediated biological pacing as a potential life-saving therapy for congenital complete heart block. bioRxiv. [Link]
- Liu, T., et al. (2024). Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure. Frontiers in Cardiovascular Medicine. [Link]
- Li, Y., et al. (2023). Efficacy of this compound in patients with poor heart rate control after beta-blocker use in acute myocardial infarction: a pragmatic randomized controlled trial. BMC Cardiovascular Disorders. [Link]
- J. J. Boink, et al. (2007). Biological pacing by gene and cell therapy. Netherlands Heart Journal. [Link]
- van der Nagel, R., et al. (2024). HCN2-based biological pacing in a modified rat AV-block model. Cardiovascular Research. [Link]
- R Discovery. (2024). Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study. [Link]
- Liu, T., et al. (2024). Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study. PubMed. [Link]
- El-Am, E., et al. (2022). This compound in patients with heart failure: a systematic literature review. Expert Review of Cardiovascular Therapy. [Link]
- Tse, W., & Li, G. (2014). Cell and gene therapy for arrhythmias: Repair of cardiac conduction damage. Journal of Thoracic Disease. [Link]
- Frontiers. (n.d.).
- Sequencing.com. (n.d.). Solving the Mystery of Sick Sinus Syndrome 3: The Genetic Testing Revolution. [Link]
- American College of Cardiology. (n.d.).
- Deo, M., & Ruan, Y. (2012). Genetics of sick sinus syndrome. Indian Pacing and Electrophysiology Journal. [Link]
- Oxford Academic. (n.d.). Genetic insight into sick sinus syndrome. European Heart Journal. [Link]
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. The Clinical Use of this compound - American College of Cardiology [acc.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Electrophysiological effects of this compound in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiologybusiness.com [radiologybusiness.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Electrophysiological effects of a single intravenous administration of this compound (S 16257) in adult patients with normal baseline electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term safety and efficacy of this compound after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound in patients with poor heart rate control after beta-blocker use in acute myocardial infarction: a pragmatic randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. I f inhibition with this compound : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term safety and efficacy of this compound in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tbx18 and the generation of a biological pacemaker. Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ordinary heart cells become 'biological pacemakers' with injection of a single gene | EurekAlert! [eurekalert.org]
- 20. Tbx18 transduction - Wikipedia [en.wikipedia.org]
- 21. Genetics of sick sinus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional biological pacemaker generation by T-Box18 protein expression via stem cell and viral delivery approaches in a murine model of complete heart block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. Frontiers | Toward Biological Pacing by Cellular Delivery of Hcn2/SkM1 [frontiersin.org]
- 25. Development of Viral Vectors for Use in Cardiovascular Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiac Gene Therapy with Adeno-Associated Virus-Based Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | AAV-mediated gene therapy: Advancing cardiovascular disease treatment [frontiersin.org]
- 28. AAV Gene Therapy in Cardiovascular Disease | PackGene Biotech [packgene.com]
- 29. Non-Viral Gene Delivery Systems for Treatment of Myocardial Infarction: Targeting Strategies and Cardiac Cell Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DSpace [researchrepository.universityofgalway.ie]
- 31. researchgate.net [researchgate.net]
- 32. journals.physiology.org [journals.physiology.org]
- 33. Frontiers | Nanotechnology-based non-viral vectors for gene delivery in cardiovascular diseases [frontiersin.org]
- 34. newatlas.com [newatlas.com]
- 35. biorxiv.org [biorxiv.org]
- 36. Biological Heart Rate Reduction Through Genetic Suppression of Gαs Protein in the Sinoatrial Node - PMC [pmc.ncbi.nlm.nih.gov]
- 37. clinicaltrials.eu [clinicaltrials.eu]
- 38. Biological pacing by gene and cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cardiac Rhythm Modulation: A Head-to-Head Comparison of Ivabradine with Novel I(f) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Heart Rate Reduction, the Quest for Precision
For years, the selective sinus node inhibitor ivabradine has been a valuable tool in the management of chronic stable angina and heart failure, primarily through its targeted reduction of heart rate via inhibition of the "funny" current (I(f)).[1][2][3] This current, predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in the sinoatrial node, is a key regulator of cardiac pacemaking.[4][5] However, the therapeutic landscape is evolving. While effective, this compound's clinical utility is accompanied by a notable lack of isoform selectivity, leading to off-target effects.[4] This has spurred the development of a new generation of I(f) inhibitors with improved selectivity, promising enhanced therapeutic precision and a wider safety margin.
This comprehensive guide provides a head-to-head comparison of this compound with these emerging novel I(f) inhibitors. We will delve into the mechanistic nuances, compare preclinical data on efficacy and selectivity, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate this dynamic field and inform the next wave of cardiovascular therapeutics.
The Molecular Target: Understanding the HCN Channel Family
The I(f) current is mediated by four distinct HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4), each with a unique tissue distribution and biophysical properties.[4] While HCN4 is the predominant isoform in the sinoatrial node and the primary target for heart rate reduction, other isoforms play crucial roles in the central and peripheral nervous systems.[4][5] this compound and its predecessors, such as zatebradine and cilobradine, exhibit limited selectivity, blocking all HCN isoforms to a similar extent.[4][6] This lack of specificity is believed to be responsible for certain side effects, such as the visual disturbances (phosphenes) associated with this compound, which are attributed to the blockade of HCN1 channels in the retina.[4]
The quest for novel I(f) inhibitors is therefore driven by the pursuit of isoform-selective compounds that can preferentially target HCN4 for cardiovascular indications, or other isoforms for neurological conditions, thereby minimizing off-target effects.
Figure 1: Targeting HCN Isoforms.
Head-to-Head Comparison: this compound vs. Novel I(f) Inhibitors
A new wave of I(f) inhibitors has emerged from preclinical studies, demonstrating varying degrees of isoform selectivity. These include compounds such as EC18 , MEL55A , MEL57A , and more recently identified molecules like T-478 , T-788 , T-524 , and compound 4e .[6][7][8][9]
| Compound | Target Selectivity | Reported IC50 Values | Potential Therapeutic Advantage |
| This compound | Non-selective (HCN1, HCN2, HCN4) | ~2-3 µM (HCN channels) | Established clinical efficacy in angina and heart failure |
| Zatebradine | Non-selective | Similar to this compound | Predecessor to this compound |
| Cilobradine | Non-selective | Similar to this compound | Research tool |
| EC18 | HCN4-preferring | 5.2 µM (HCN4) vs. 32.1 µM (HCN1) & 34.4 µM (HCN2) | More selective heart rate reduction with potentially fewer visual side effects |
| MEL55A | HCN1/HCN2-preferring | - | Potential for treating neuropathic pain |
| MEL57A | HCN1-preferring | - | Potential for treating neuropathic pain with reduced cardiac effects[10] |
| Compound 4e | HCN2-preferring | 2.9 µM (HCN2) vs. 17.2 µM (HCN1) & 7.3 µM (HCN4) | Potential for targeted neurological applications |
| T-788 | HCN4 blocker | 0.97 µM | Potent HCN4 inhibition |
| T-478 | HCN4 blocker | 4.2 µM | - |
| T-524 | HCN4 blocker | 10.3 µM | - |
Table 1: Comparative Profile of this compound and Novel I(f) Inhibitors
Analysis of Preclinical Findings
Preclinical studies utilizing patch-clamp electrophysiology on heterologously expressed HCN channels have been instrumental in characterizing the selectivity profiles of these novel inhibitors.
-
EC18 has demonstrated a significant preference for the cardiac HCN4 isoform, suggesting it could achieve heart rate reduction with a potentially lower risk of HCN1-mediated visual disturbances compared to this compound.[8]
-
MEL55A and MEL57A show promise for non-cardiac applications. Their preference for HCN1 and HCN2, isoforms prevalent in the nervous system, makes them interesting candidates for the treatment of conditions like neuropathic pain, where HCN channels are implicated in neuronal hyperexcitability.[9][11] Studies have shown that MEL57A can reduce hyperalgesia and allodynia in animal models of neuropathic pain without causing cardiac effects.[12]
-
Compound 4e exhibits a preference for HCN2, opening another avenue for investigating targeted therapies for neurological disorders.[6] Its inhibitory effect on I(h) in dorsal root ganglion neurons highlights its potential in pain research.[6]
-
The newly identified compounds T-478, T-788, and T-524 are potent HCN4 blockers, with T-788 showing sub-micromolar efficacy.[7] Further characterization of their selectivity and off-target effects is warranted.
Experimental Protocols for Evaluating I(f) Inhibitors
The robust evaluation of novel I(f) inhibitors relies on standardized and well-controlled experimental protocols. The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of these compounds with HCN channels.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is designed for the screening and characterization of I(f) inhibitors on heterologously expressed HCN channels (e.g., in HEK293 or CHO cells).
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Transiently transfect cells with plasmids encoding the desired human HCN isoform (HCN1, HCN2, or HCN4) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.
- Incubate for 24-48 hours post-transfection to allow for protein expression.
2. Electrophysiological Recording:
- Solutions:
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).
- Recording Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Procedure:
- Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
- Identify transfected cells by fluorescence microscopy.
- Establish a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -40 mV.
- Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to elicit the I(f) current.
- Allow for a depolarizing step to +20 mV to measure tail currents and assess channel deactivation.
3. Drug Application and Data Analysis:
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
- Apply the compounds to the recording chamber via a perfusion system.
- Record I(f) currents in the absence (control) and presence of increasing concentrations of the inhibitor.
- Measure the steady-state current amplitude at the end of the hyperpolarizing pulse.
- Calculate the percentage of current inhibition for each concentration.
- Construct concentration-response curves and determine the IC50 value by fitting the data to the Hill equation.
- Analyze the voltage-dependence of activation by fitting the normalized tail current amplitudes to a Boltzmann function.
"Cell Culture & Transfection" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Electrophysiological Recording" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Drug Application" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Data Analysis" [fillcolor="#F1F3F4", fontcolor="#202124"];
"IC50 & Selectivity Determination" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell Culture & Transfection" -> "Electrophysiological Recording" [label="Transfected Cells"];
"Electrophysiological Recording" -> "Drug Application" [label="Baseline I(f) Current"];
"Drug Application" -> "Data Analysis" [label="Inhibited I(f) Current"];
"Data Analysis" -> "IC50 & Selectivity Determination";
}
Figure 2: Experimental Workflow.
Future Directions and Clinical Implications
The development of isoform-selective I(f) inhibitors represents a significant step forward in cardiovascular and neurological pharmacology. For cardiac applications, an HCN4-selective inhibitor could offer the heart rate-lowering benefits of this compound with an improved side-effect profile, potentially expanding its use to a broader patient population.
In the realm of neurology, the development of HCN1 and HCN2-selective inhibitors opens up exciting new possibilities for the treatment of chronic pain, epilepsy, and other neurological disorders characterized by neuronal hyperexcitability. The ability to target specific HCN isoforms in the nervous system while minimizing effects on the heart is a key advantage of these novel compounds.
Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential and safety of these next-generation I(f) inhibitors. Head-to-head clinical trials comparing novel selective inhibitors with this compound will be crucial to definitively establish their clinical superiority.
Conclusion
The era of non-selective I(f) inhibition is drawing to a close. While this compound has paved the way, the future of I(f) modulation lies in the precision targeting of specific HCN channel isoforms. The novel inhibitors discussed in this guide, with their varying degrees of selectivity, represent a significant advancement in the field. For researchers and drug developers, understanding the nuances of these compounds and employing robust evaluation methodologies will be paramount in translating these promising preclinical findings into clinically meaningful therapies that can improve the lives of patients with a wide range of cardiovascular and neurological conditions.
References
- Nakashima, T., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. Frontiers in Pharmacology, 12, 669936. [Link]
- Liao, P., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Acta Pharmacologica Sinica, 40(3), 325-334. [Link]
- Del Lungo, M., et al. (2012). Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue. British Journal of Pharmacology, 166(2), 602-616. [Link]
- Nakashima, T., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. Frontiers in Pharmacology, 12. [Link]
- Liao, P., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Acta Pharmacologica Sinica. [Link]
- Emery, E. C., et al. (2019). Non-canonical Molecular Targets for Novel Analgesics: Intracellular Calcium and HCN Channels. Current topics in medicinal chemistry, 19(9), 715–726. [Link]
- Dini, A., et al. (2018). Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain. Frontiers in Pharmacology, 9, 1297. [Link]
- Baruscotti, M., & DiFrancesco, D. (2016). HCN Channels Modulators: The Need for Selectivity. Current pharmaceutical design, 22(8), 1113–1123. [Link]
- Thollon, C., et al. (1994). Comparative effects of this compound and zatebradine at 3 M on action potential duration of rabbit Purkinje fibers.
- Resta, F., et al. (2018). Selective HCN1 block as a strategy to control oxaliplatin-induced neuropathy. Neuropharmacology, 133, 259-271. [Link]
- Dini, A., et al. (2018). Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain. Frontiers in pharmacology, 9, 1297. [Link]
- Richards, K. L., et al. (2020). Testing broad-spectrum and isoform-preferring HCN channel blockers for anticonvulsant properties in mice. Epilepsia, 61(11), 2533-2544. [Link]
- Dini, A., et al. (2018). Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain. Frontiers in pharmacology, 9, 1297. [Link]
- Dini, A., et al. (2018). Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain.
- Baruscotti, M., & DiFrancesco, D. (2016). HCN Channels Modulators: The Need for Selectivity. Current pharmaceutical design, 22(8), 1113–1123. [Link]
- Spagel, P. I., et al. (2025). Advances in Cardiovascular Pharmacotherapy. II. This compound, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel. Journal of cardiothoracic and vascular anesthesia. [Link]
- Berdeaux, A. (2007). Preclinical results with I(f) current inhibition by this compound. Drugs, 67 Suppl 2, 29-38. [Link]
- Sossios, G., et al. (2022). This compound: pre-clinical and clinical evidence in the setting of ventricular arrhythmias.
- Cacciapuoti, F. (2016). Ranolazine and this compound: two different modalities to act against ischemic heart disease. Therapeutic advances in drug safety, 7(2), 69–76. [Link]
- Sossios, G., et al. (2022). This compound: pre-clinical and clinical evidence in the setting of ventricular arrhythmias.
- Science.gov. (n.d.). current inhibitor this compound: Topics by Science.gov. [Link]
- PatLynk. (n.d.).
- Savelieva, I., & Camm, A. J. (2006). Novel If current inhibitor this compound: safety considerations. Drug safety, 29(10), 843–854. [Link]
- Savelieva, I., & Camm, A. J. (2006).
- Stieber, J., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 571(Pt 3), 543–556. [Link]
- CADTH. (2019). This compound for Adults with Stable Chronic Heart Failure: A Review of Clinical Effectiveness. [Link]
- Corlanor (this compound), First HCN Channel Blocker, FDA Approved for the Treatment of Patients with Heart Failure. (2015).
- Major Trials on this compound, Their Primary, and Secondary Outcomes. (n.d.).
- PatLynk. (n.d.). A Safety and PK Study of EC-18 in Healthy Subjects. [Link]
- Huang, M., et al. (2022). Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish. Frontiers in Pharmacology, 13, 966030. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel If current inhibitor this compound: safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN Channels Modulators: The Need for Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain [frontiersin.org]
- 10. Non-canonical Molecular Targets for Novel Analgesics: Intracellular Calcium and HCN Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective HCN1 block as a strategy to control oxaliplatin-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ivabradine's Mechanism of Action: A Comparative Guide Using HCN Knockout Models
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a therapeutic agent is paramount. This guide provides an in-depth technical comparison to validate the mechanism of action of ivabradine, a heart rate-lowering drug, by leveraging the power of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel knockout models. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols for key validation experiments.
The Central Hypothesis: this compound's Selective Blockade of the "Funny" Current
This compound's primary therapeutic effect is the reduction of heart rate, a crucial factor in managing stable angina and heart failure.[1] The widely accepted mechanism for this action is the selective inhibition of the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker.[2] This inward current, carried predominantly by sodium and potassium ions, is responsible for the diastolic depolarization phase of the SA node action potential, which dictates the rhythm of the heartbeat.
The molecular entities responsible for the If current are the HCN channels.[3] Four isoforms (HCN1-4) have been identified, with HCN4 being the most prominently expressed isoform in the SA node.[2][3] this compound is known to enter the HCN channel pore from the intracellular side when the channel is in its open state, leading to a use-dependent blockade and a subsequent slowing of the heart rate.[1]
To unequivocally validate this mechanism, a self-validating experimental system is required. The use of HCN knockout mice, particularly those lacking the HCN4 isoform, provides a powerful and elegant model to test the hypothesis that this compound's effects are mediated through its interaction with these specific channels.
The Experimental Logic: Wild-Type vs. HCN4 Knockout Models
The core of this validation strategy lies in a direct comparison of this compound's effects on wild-type (WT) mice, which possess functional HCN channels, and HCN4 knockout (KO) mice, which lack the primary target of the drug in the SA node.
The expected outcomes are as follows:
-
In Wild-Type (WT) Mice: Administration of this compound should lead to a dose-dependent decrease in heart rate due to the blockade of HCN4 channels in the SA node.
-
In HCN4 Knockout (KO) Mice: The heart rate-lowering effect of this compound should be significantly attenuated or completely absent. The primary molecular target for its bradycardic action is not present, and therefore, the drug should have a minimal effect on cardiac rhythm.
This differential response would provide compelling evidence that the mechanism of action of this compound is indeed the selective blockade of HCN4 channels.
Visualizing the Mechanism of Action
Caption: this compound's mechanism of action in a sinoatrial node cell.
Comparative Experimental Data: The Decisive Evidence
Studies on wild-type mice consistently demonstrate a significant reduction in heart rate upon this compound administration.[4] Conversely, research on inducible cardiac-specific HCN4 knockout mice reveals severe intrinsic bradycardia and atrioventricular block, indicating that the HCN4 channel is fundamental for maintaining a normal heart rate.[5][6] In these knockout animals, the primary target for this compound is absent. Furthermore, a study using a mouse model with a mutated, cAMP-insensitive HCN4 channel showed a complete lack of heart rate reduction in response to this compound, in stark contrast to the significant decrease observed in control animals.[3]
| Parameter | Wild-Type (WT) Mice | HCN4 Knockout (KO) Mice (Predicted) | Reference |
| Baseline Heart Rate | Normal | Severely Bradycardic | [5][6] |
| Effect of this compound on Heart Rate | Significant, dose-dependent reduction | Minimal to no reduction | [3][4] |
| Underlying Mechanism | Blockade of functional HCN4 channels in the SA node | Absence of the primary drug target (HCN4) | [1][2] |
Key Experimental Protocols for Validation
To empirically validate these predictions, two primary experimental setups are indispensable: in vivo electrocardiogram (ECG) recordings and ex vivo Langendorff-perfused heart preparations.
Experimental Workflow
Caption: Experimental workflow for validating this compound's mechanism of action.
Protocol 1: In Vivo Electrocardiogram (ECG) Recording in Mice
This protocol allows for the assessment of heart rate and rhythm in conscious, freely moving or anesthetized mice before and after drug administration.
Materials:
-
Wild-type and HCN4 knockout mice
-
ECG recording system (e.g., telemetric implants or non-invasive systems)
-
This compound solution for injection (e.g., intraperitoneal)
-
Anesthesia (if required, e.g., isoflurane)
-
Animal scale
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental environment to minimize stress-induced heart rate fluctuations.
-
For telemetric recordings, surgically implant the device according to the manufacturer's instructions and allow for a recovery period.[7]
-
For non-invasive recordings, ensure good contact between the electrodes and the paws.[8]
-
-
Baseline ECG Recording:
-
Record a stable baseline ECG for a predetermined period (e.g., 15-30 minutes) to establish the basal heart rate for each mouse.
-
-
This compound Administration:
-
Administer a predetermined dose of this compound via the chosen route (e.g., 5-10 mg/kg, i.p.).[4] A vehicle control group should also be included.
-
-
Post-Dose ECG Recording:
-
Continuously record the ECG for a specified duration after this compound administration (e.g., 60-90 minutes) to monitor the drug's effect on heart rate.
-
-
Data Analysis:
-
Analyze the ECG recordings to determine the heart rate (in beats per minute) at baseline and at various time points after drug administration.
-
Calculate the percentage change in heart rate from baseline for each animal.
-
Statistically compare the heart rate changes between the wild-type and HCN4 knockout groups.
-
Protocol 2: Ex Vivo Langendorff-Perfused Isolated Heart Preparation
This ex vivo technique allows for the study of cardiac function in the absence of systemic neural and hormonal influences, providing a direct measure of the drug's effect on the heart.[9]
Materials:
-
Wild-type and HCN4 knockout mice
-
Langendorff perfusion system
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C
-
This compound stock solution
-
Surgical instruments for heart excision
-
ECG electrodes and recording system
-
Pressure transducer (optional, for measuring contractile function)
Procedure:
-
Heart Excision and Cannulation:
-
Anesthetize the mouse and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.[9]
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes, during which it should establish a regular rhythm.
-
-
Baseline Measurement:
-
Record the baseline intrinsic heart rate by measuring the interval between spontaneous ventricular contractions from the ECG tracing.
-
-
This compound Perfusion:
-
Switch to a perfusion buffer containing a known concentration of this compound (e.g., 1-3 µM).[2]
-
-
Post-Drug Measurement:
-
Continuously record the heart rate as the drug takes effect and until a new steady-state is reached.
-
-
Data Analysis:
-
Determine the heart rate before and after this compound perfusion.
-
Calculate the percentage reduction in heart rate.
-
Compare the response to this compound between hearts from wild-type and HCN4 knockout mice.
-
Conclusion: An Unambiguous Validation
The combined use of HCN4 knockout models with in vivo and ex vivo experimental approaches provides a robust and self-validating system to confirm the mechanism of action of this compound. The predicted lack of a significant heart rate-lowering effect in HCN4 knockout mice, in contrast to the clear response in wild-type animals, would offer unequivocal evidence that this compound's therapeutic benefit is derived from its selective blockade of the HCN4 channel and the consequent reduction of the If current in the sinoatrial node. This comparative approach exemplifies a rigorous scientific methodology for drug validation in the modern era of molecular genetics.
References
- Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion. Journal of Molecular and Cellular Cardiology, 50(6), 940–950. [Link]
- Bucchi, A., Tognati, A., Milanesi, R., Barbuti, A., & DiFrancesco, D. (2007). Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity. British Journal of Pharmacology, 152(1), 92–102. [Link]
- DiFrancesco, D. (2010). The role of the funny current in pacemaker activity.
- DiFrancesco, D., & Camm, J. A. (2004). Heart rate lowering by specific and selective I(f) current inhibition with this compound: a new therapeutic perspective in cardiovascular disease. Drugs, 64(16), 1757–1765. [Link]
- Du, X. J., Feng, X., Gao, X. M., Kiriazis, H., & Dart, A. M. (2005). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British Journal of Pharmacology, 144(5), 629–635. [Link]
- Feng, X., Gao, X. M., Kiriazis, H., & Du, X. J. (2005). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British journal of pharmacology, 144(5), 629–635. [Link]
- Herrmann, S., Stieber, J., Stöckl, G., Hofmann, F., & Ludwig, A. (2007). HCN4 provides a 'depolarization reserve' and is not required for heart rate acceleration in mice. The EMBO journal, 26(21), 4423–4432. [Link]
- Kapa, S., & DiFrancesco, D. (2011). The contribution of HCN4 to normal sinus node function in humans and animal models. Current cardiology reviews, 7(2), 76–81. [Link]
- Larson, E. D., St. Clair, J. R., Sumner, A. D., & Proenza, C. (2013). The contribution of HCN4 to normal sinus node function in humans and animal models. Current cardiology reviews, 7(2), 76–81. [Link]
- Lolicato, M., Nardini, M., Gazzarrini, S., Moller, S., Bertinetti, D., Herberg, F. W., ... & Moroni, A. (2011). Tetramerization dynamics of single C-terminal domains of HCN channels. The Journal of biological chemistry, 286(50), 42839–42851. [Link]
- Ludwig, A., Zong, X., Jeglitsch, M., Hofmann, F., & Biel, M. (1998). A family of hyperpolarization-activated mammalian cation channels.
- Alig, J., Stieber, J., Vandecasteele, G., Hofmann, F., & Ludwig, A. (2009). Control of heart rate by cAMP sensitivity of HCN channels.
- Moosmang, S., Stieber, J., Zong, X., Biel, M., Hofmann, F., & Ludwig, A. (2001). Cellular expression and functional characterization of the hyperpolarization-activated cation channels HCN1 and HCN2. The Journal of physiology, 536(Pt 3), 669–677. [Link]
- Robinson, R. B., & Siegelbaum, S. A. (2003). Hyperpolarization-activated cation currents: from molecules to physiological function. Annual review of physiology, 65, 453–480. [Link]
- Santoro, B., Liu, D. T., Yao, H., Bartsch, D., Kandel, E. R., Siegelbaum, S. A., & Tibbs, G. R. (1998). Identification of a gene encoding a hyperpolarization-activated pacemaker channel in brain. Cell, 93(5), 717–729. [Link]
- Baruscotti, M., Bucchi, A., Viscomi, C., Mandelli, G., Consalez, G., Gnecchi-Ruscone, T., ... & DiFrancesco, D. (2011). Deep bradycardia and heart block caused by inducible cardiac-specific knockout of the pacemaker channel gene Hcn4. Proceedings of the National Academy of Sciences, 108(4), 1705–1710. [Link]
- Stieber, J., Herrmann, S., Feil, S., Löster, K., Feil, R., Biel, M., ... & Ludwig, A. (2003). The hyperpolarization-activated channel HCN4 is required for the generation of pacemaker action potentials in the embryonic heart. Proceedings of the National Academy of Sciences, 100(25), 15235–15240. [Link]
- Baruscotti, M., Bucchi, A., Viscomi, C., Mandelli, G., Consalez, G., Gnecchi-Ruscone, T., ... & DiFrancesco, D. (2011). Deep bradycardia and heart block caused by inducible cardiac-specific knockout of the pacemaker channel gene Hcn4. Proceedings of the National Academy of Sciences of the United States of America, 108(4), 1705–1710. [Link]
- Thollon, C., Bidouard, J. P., Cambarrat, C., Vilaine, J. P., & PégLion, J. L. (1997). Use-dependent block of I(f) by S 16257 in rabbit isolated sino-atrial node cells. British journal of pharmacology, 120(4), 567–574. [Link]
- Wahl-Schott, C., & Biel, M. (2009). HCN channels: structure, cellular regulation and physiological function. Cellular and molecular life sciences, 66(3), 470–494. [Link]
- Zong, X., Eckert, C., & Biel, M. (2005). Characterisation of the pacemaker channel HCN4 in the sinoatrial node. Cardiovascular research, 67(2), 223–231. [Link]
- McCauley, M. D., & Wehrens, X. H. (2010). Ambulatory ECG recording in mice. Journal of visualized experiments: JoVE, (38), 1739. [Link]
- Spurney, C. F., Levin, M. D., & Rader, D. J. (2011). Rodent electrocardiogram (ECG) recording. Methods in molecular biology (Clifton, N.J.), 671, 21–30. [Link]
Sources
- 1. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of heart rate by cAMP sensitivity of HCN channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep bradycardia and heart block caused by inducible cardiac-specific knockout of the pacemaker channel gene Hcn4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. parentprojectmd.org [parentprojectmd.org]
- 9. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: Deconstructing the Cardiac Cellular Response to Ivabradine and Metoprolol
For researchers, scientists, and drug development professionals navigating the complexities of cardiovascular therapeutics, understanding the nuanced cellular and molecular impacts of different treatment modalities is paramount. This guide provides an in-depth comparative analysis of the transcriptomic signatures induced by two cornerstone heart rate-lowering agents: ivabradine and metoprolol. By delving into their distinct mechanisms of action and the resultant genome-wide expression changes in cardiac tissue, we aim to equip you with the foundational knowledge to interpret and design future studies in this domain.
Introduction: Two Drugs, Two Pathways to a Slower Heartbeat
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A persistently elevated heart rate is a significant contributor to the pathophysiology and progression of heart failure. Both this compound and metoprolol are widely used to reduce heart rate, yet they achieve this through fundamentally different molecular pathways.
Metoprolol , a cardioselective β1-adrenergic receptor blocker, competitively inhibits the binding of catecholamines like adrenaline and noradrenaline to their receptors in cardiac tissue.[1][2][3] This blockade dampens the downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1][2]
This compound , in contrast, acts as a selective inhibitor of the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker.[4][5][6][7] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for the spontaneous diastolic depolarization that sets the rhythm of the heartbeat.[5][7] By specifically blocking this current, this compound slows the firing rate of the SA node, thereby reducing heart rate without directly affecting myocardial contractility or blood pressure.[4][5][6]
This fundamental mechanistic divergence suggests that while both drugs achieve a similar physiological outcome—heart rate reduction—their impact on the cardiac transcriptome is likely to be distinct. A comparative transcriptomic analysis, therefore, offers a powerful lens through which to dissect these differences and uncover novel insights into their therapeutic and potentially off-target effects.
The Experimental Blueprint: A Step-by-Step Guide to Comparative Transcriptomic Analysis
To objectively compare the transcriptomic effects of this compound and metoprolol, a well-controlled preclinical study is essential. Here, we outline a robust experimental workflow, from animal model to data interpretation.
Experimental Workflow
Caption: A comprehensive experimental workflow for the comparative transcriptomic analysis of cardiac tissue treated with this compound versus metoprolol.
Detailed Methodologies
1. Animal Model and Treatment:
-
Model: A validated animal model of heart failure, such as isoproterenol-induced cardiac hypertrophy in rodents, is recommended to mimic the clinical context.
-
Groups: Animals should be randomized into three groups: vehicle control, this compound-treated, and metoprolol-treated.
-
Dosing: Doses should be selected to achieve a comparable degree of heart rate reduction in the two treatment arms.
-
Duration: A chronic treatment period (e.g., 4-8 weeks) is advisable to allow for the development of stable transcriptomic changes.
2. Cardiac Tissue Harvesting and RNA Extraction:
-
Tissue: The left ventricle is the primary region of interest for studying cardiac remodeling in heart failure.
-
Preservation: Immediately after harvesting, tissue should be snap-frozen in liquid nitrogen or submerged in an RNA stabilization solution (e.g., RNAlater) and stored at -80°C to preserve RNA integrity.
-
Extraction: A robust RNA extraction method suitable for fibrous tissues like the heart is crucial. Commercial kits such as the QIAGEN RNeasy Fibrous Tissue Mini Kit are recommended.[6][8] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality input for sequencing.
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: A stranded mRNA library preparation kit, such as the Illumina Stranded mRNA Prep, is recommended to capture information about the transcribed strand and focus on protein-coding genes.[9][10]
-
Sequencing: High-throughput sequencing on a platform like the Illumina NovaSeq will generate a sufficient number of reads for robust differential gene expression analysis.
4. Bioinformatics Analysis:
-
Quality Control: Raw sequencing reads should be assessed for quality using tools like FastQC and MultiQC.
-
Alignment: Reads should be aligned to a reference genome using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene should be counted using a tool like featureCounts.
-
Differential Gene Expression (DGE) Analysis: Statistical packages like DESeq2 or edgeR are the gold standard for identifying genes that are significantly up- or downregulated between the treatment groups and the control group.[5][7][11][12][13]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological implications of the observed gene expression changes, pathway analysis (e.g., using the Kyoto Encyclopedia of Genes and Genomes - KEGG) and GO enrichment analysis should be performed.[2][14][15][16][17] This will reveal the key signaling pathways and biological processes that are perturbed by each drug.
Decoding the Transcriptomic Signatures: A Comparative Overview
While a direct head-to-head comparative transcriptomic dataset is not yet publicly available, we can infer the likely differential gene expression patterns based on the distinct mechanisms of action of this compound and metoprolol and existing proteomic and transcriptomic data.
This compound: Beyond Heart Rate Reduction
Recent proteomic studies have shed light on the broader cellular effects of this compound. A study on a rat model of Duchenne muscular dystrophy with cardiomyopathy revealed that chronic this compound treatment led to significant changes in cardiac metabolism, inflammation, and mitochondrial function.[1][4]
Expected Transcriptomic Profile:
-
Metabolic Reprogramming: Upregulation of genes involved in fatty acid oxidation and downregulation of genes related to glucose metabolism, reflecting a shift towards more efficient energy production in the failing heart.
-
Mitochondrial Biogenesis and Function: Increased expression of genes encoding mitochondrial proteins, suggesting an improvement in mitochondrial health and function.
-
Anti-inflammatory Effects: Downregulation of pro-inflammatory cytokine and chemokine genes, indicating a dampening of the inflammatory response that contributes to cardiac remodeling.
-
Autophagy Regulation: this compound has been shown to protect against myocardial infarction by reinforcing autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[18] This would be reflected in the upregulation of autophagy-related genes.
Metoprolol: Modulating the Adrenergic Response
Transcriptomic studies on cardiac tissue from patients treated with beta-blockers, including metoprolol, have identified significant changes in genes related to metabolic processes and cellular signaling.[19]
Expected Transcriptomic Profile:
-
Downregulation of Adrenergic Signaling: As expected, genes downstream of the β1-adrenergic receptor, including those involved in the cAMP/PKA pathway, would be downregulated.
-
Regulation of Calcium Handling: Altered expression of genes encoding calcium-handling proteins, such as SERCA2a and phospholamban, which are crucial for cardiac contractility and relaxation.
-
Metabolic Adjustments: Changes in the expression of genes involved in glucose and lipid metabolism, reflecting the heart's adaptation to reduced adrenergic stimulation.
-
Anti-proliferative and Anti-fibrotic Effects: Downregulation of genes associated with cardiac hypertrophy and fibrosis, consistent with the known beneficial effects of beta-blockers on cardiac remodeling.
Comparative Summary of Expected Transcriptomic Changes
| Biological Process | This compound | Metoprolol |
| Primary Signaling Pathway | Inhibition of If current in SA node | Blockade of β1-adrenergic receptors |
| Cardiac Metabolism | Shift towards fatty acid oxidation | Modulation of glucose and lipid metabolism |
| Mitochondrial Function | Enhanced biogenesis and function | Indirect effects via reduced workload |
| Inflammation | Direct anti-inflammatory effects | Reduction of catecholamine-induced inflammation |
| Cardiac Remodeling | Attenuation of fibrosis and hypertrophy | Inhibition of hypertrophic signaling |
| Autophagy | Upregulation via PI3K/AKT/mTOR inhibition | Less defined direct effects |
Visualizing the Molecular Mechanisms
This compound Signaling Pathway
Caption: this compound's mechanism of action and its downstream effects on the cardiac transcriptome.
Metoprolol Signaling Pathway
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimizing RNA extraction methods for high-throughput transcriptome sequencing of formalin-fixed paraffin-embedded cardiac tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Analyze RNAseq Data for Absolute Beginners Part 20: Comparing limma, DESeq2, and edgeR in Differential Expression Analysis - NGS Learning Hub [ngs101.com]
- 8. I want to purify RNA from heart tissue. What is the best kit to use? [qiagen.com]
- 9. illumina.com [illumina.com]
- 10. RNA Library Preparation [illumina.com]
- 11. Using DESeq2 and edgeR in R [gtpb.github.io]
- 12. Gene-level differential expression analysis with DESeq2 | Introduction to DGE - ARCHIVED [hbctraining.github.io]
- 13. Differential Gene Expression Analysis [larionov.co.uk]
- 14. Gene ontology and pathway analysis - Bioinformatics for Beginners, January 2025 [bioinformatics.ccr.cancer.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Gene Ontology and KEGG Enrichment Analysis [ucdavis-bioinformatics-training.github.io]
- 18. tandfonline.com [tandfonline.com]
- 19. Transcriptomic Analysis Identifies the Effect of Beta-Blocking Agents on a Molecular Pathway of Contraction in the Heart and Predicts Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Sinoatrial Node Tissue: A Guide to Elucidating the Molecular Effects of Ivabradine and Carvedilol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the proteomic alterations in sinoatrial node (SAN) tissue following treatment with two distinct heart rate-lowering agents: Ivabradine and Carvedilol. By leveraging advanced quantitative proteomics, we can move beyond systemic physiological observations to a nuanced, molecular-level understanding of how these drugs modulate the heart's natural pacemaker.
The SAN is a complex, heterogeneous tissue responsible for initiating the cardiac action potential.[1][2] Its function is governed by a unique proteome, including a specific repertoire of ion channels, signaling proteins, and metabolic enzymes.[3][4][5] Understanding how drugs perturb this delicate protein network is paramount for developing safer, more targeted cardiac therapies.
This document outlines a robust experimental strategy, explains the rationale behind critical methodological choices, and provides detailed protocols for a comparative proteomic analysis.
Mechanistic Overview: this compound vs. Carvedilol
A clear understanding of the distinct mechanisms of action of this compound and Carvedilol is fundamental to designing a proteomics study and interpreting its results.
-
This compound: The Selective If Channel Inhibitor this compound exerts its effect by selectively blocking the "funny" current (If), which is crucial for the spontaneous diastolic depolarization that dictates heart rate.[6][7] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily HCN4, within the SAN.[6][8] By inhibiting this channel, this compound slows the firing rate of pacemaker cells with high specificity, having minimal to no effect on myocardial contractility or blood pressure.[7][9][10]
-
Carvedilol: The Multi-Receptor Antagonist Carvedilol is a non-selective beta-blocker (β1 and β2) and an alpha-1 (α1) adrenergic receptor antagonist.[11][12][13] Its heart rate-lowering effect stems from blocking β1-adrenergic receptors on cardiac myocytes, which prevents the sympathetic nervous system from increasing heart rate and contractility.[11][14] The additional blockade of α1-receptors leads to vasodilation and a reduction in blood pressure.[11][13][14] This multi-faceted action means Carvedilol's impact on the cardiac proteome is expected to be broader than that of this compound.
The Comparative Proteomics Workflow
A successful comparative proteomics experiment hinges on a meticulously planned and executed workflow. The following diagram and detailed protocols outline a robust approach using Tandem Mass Tag (TMT) labeling for high-throughput, quantitative analysis. TMT labeling allows for the simultaneous analysis of multiple samples (e.g., control, this compound-treated, Carvedilol-treated), minimizing technical variability and enabling direct, accurate comparison.[15][16]
Caption: A comprehensive workflow for the comparative proteomic analysis of sinoatrial node tissue.
Detailed Experimental Protocols
Protocol 1: Sinoatrial Node Tissue Isolation
-
Causality: The SAN is a small, anatomically complex region. Precise and rapid isolation is critical to prevent protein degradation and ensure enrichment of pacemaker tissue over surrounding atrial myocardium.
-
Procedure:
-
Following euthanasia of the treated animal model (e.g., Wistar rat), rapidly excise the heart and place it in ice-cold cardioplegic solution to arrest contraction and preserve protein integrity.
-
Under a dissecting microscope, identify the SAN region at the junction of the superior vena cava and the right atrium.
-
Carefully dissect the SAN tissue, removing as much surrounding atrial and connective tissue as possible.
-
Immediately snap-freeze the isolated tissue in liquid nitrogen and store at -80°C until protein extraction.
-
Protocol 2: Protein Extraction and TMT Labeling
-
Causality: Efficient protein solubilization from complex cardiac tissue is essential. The choice of lysis buffer must be robust enough to handle extracellular matrix and membrane proteins. TMT labeling at the peptide level provides a precise method for relative quantification across different treatment groups.[15][17][18]
-
Procedure:
-
Extraction: Homogenize the frozen SAN tissue (~1-5 mg) in a robust lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) using a tissue homogenizer. Sonicate the lysate to ensure complete cell disruption and shear DNA.[19]
-
Quantification: Centrifuge the lysate to pellet debris. Quantify the protein concentration of the supernatant using a BCA assay.
-
Reduction & Alkylation: Take 100 µg of protein from each sample. Reduce cysteine bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Digestion: Precipitate the protein (e.g., with acetone) and resuspend in a digestion buffer. Digest overnight with sequencing-grade trypsin.
-
TMT Labeling: Desalt the resulting peptides using a C18 column.[20] Label the peptides from each sample (Control, this compound, Carvedilol) with a different TMT isobaric tag according to the manufacturer's protocol.[18][20]
-
Quenching & Pooling: Quench the labeling reaction with hydroxylamine.[17][20] Combine the TMT-labeled samples in equal amounts, creating a single multiplexed sample for MS analysis.
-
Protocol 3: LC-MS/MS and Data Analysis
-
Causality: High-resolution mass spectrometry is required to accurately measure the mass of the peptides and the intensity of the TMT reporter ions, which reflect the relative abundance of the peptide in each original sample.[16]
-
Procedure:
-
LC Separation: Analyze the pooled, labeled peptide mixture using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™). Peptides are separated over a long gradient for maximum resolution.
-
MS/MS Analysis: Operate the mass spectrometer in a data-dependent acquisition mode. The MS1 scan identifies the peptide precursors, and the MS2/MS3 scan fragments the peptides and the TMT tags, releasing the reporter ions for quantification.
-
Database Search: Process the raw data using software like Proteome Discoverer™ or MaxQuant. Search the fragmentation data against a relevant protein database (e.g., UniProt/Swiss-Prot for the species used) to identify the proteins.
-
Quantification and Statistics: Calculate the relative protein abundance based on the intensity of the TMT reporter ions. Perform statistical analysis (e.g., t-tests, ANOVA) to identify proteins that are significantly differentially expressed between the treatment groups.
-
Data Presentation and Interpretation
The primary output of this experiment is a list of identified and quantified proteins. This data should be summarized in clear, comparative tables.
Table 1: Hypothetical Differentially Expressed Proteins in SAN Tissue
| Protein ID (UniProt) | Gene Symbol | Function in Cardiac Rhythm | Fold Change (this compound vs. Control) | Fold Change (Carvedilol vs. Control) | p-value (ANOVA) |
| P29594 | HCN4 | Primary pacemaker channel ("funny" current) | -1.8 | -1.2 | <0.01 |
| Q9Z211 | RYR2 | Ryanodine receptor 2, calcium release | -1.1 | -2.5 | <0.01 |
| P11509 | CACNA1C | L-type calcium channel alpha-1C subunit | +1.2 | -2.1 | <0.01 |
| P07333 | ADRA1A | Alpha-1A adrenergic receptor | +1.1 | -3.5 | <0.001 |
| P08588 | ADRB1 | Beta-1 adrenergic receptor | +1.3 | -4.1 | <0.001 |
| P62263 | GNAS | G protein alpha subunit (stimulatory) | -1.3 | -2.8 | <0.01 |
| Q62657 | PLN | Phospholamban, regulates SERCA pump | -1.2 | +1.9 | <0.05 |
| O88939 | POSTN | Periostin, extracellular matrix protein | +1.1 | +1.3 | >0.05 |
Note: Data are hypothetical and for illustrative purposes. Fold changes in bold indicate a more pronounced effect.
Interpretation of Hypothetical Data:
-
This compound: The data suggests a targeted downregulation of its direct target, HCN4. Other changes are minimal, aligning with its highly selective mechanism.
-
Carvedilol: The data shows a significant downregulation of its primary targets (ADRB1, ADRA1A) and key downstream signaling proteins (GNAS, RYR2, CACNA1C). The upregulation of Phospholamban (PLN) could be a compensatory response to altered calcium signaling. This broad impact is consistent with Carvedilol's multi-receptor antagonism.
Visualizing Drug Impact on Signaling Pathways
Bioinformatic analysis of the proteomics data can reveal which cellular pathways are most affected. This can be visualized to provide a clear mechanistic snapshot.
Sources
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Proteomic profile of human sinoatrial and atrioventricular nodes in comparison to working myocardium | CoLab [colab.ws]
- 5. Quantitative proteomics and single-nucleus transcriptomics of the sinus node elucidates the foundation of cardiac pacemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical Use of this compound - American College of Cardiology [acc.org]
- 11. Carvedilol - Wikipedia [en.wikipedia.org]
- 12. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 15. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 16. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 17. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 19. biorxiv.org [biorxiv.org]
- 20. qb3.berkeley.edu [qb3.berkeley.edu]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ivabradine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Integrity
The responsible management of chemical waste is a foundational pillar of modern scientific research. For professionals engaged in drug discovery and development, the proper disposal of pharmacologically active compounds like Ivabradine is not merely a regulatory hurdle but a critical component of a comprehensive safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, designed to protect laboratory personnel, ensure institutional compliance, and safeguard our shared environment.
The Imperative for Proper Disposal: Understanding this compound's Profile
This compound is a specific blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, primarily used in cardiovascular therapies. While a valuable therapeutic agent, its potent pharmacological activity necessitates careful handling to prevent accidental occupational exposure. Furthermore, the release of active pharmaceutical ingredients (APIs) into the environment is a growing concern. Safety Data Sheets (SDS) for this compound hydrochloride classify it as very toxic to aquatic life, with long-lasting effects[1][2]. Therefore, preventing its entry into sewage systems and waterways is an environmental and regulatory imperative[3][4].
Core Directive: A Multi-Tiered Approach to this compound Waste Management
Effective disposal begins the moment a chemical is acquired. A prudent laboratory waste strategy aims to maximize safety and minimize environmental impact from the point of purchase through ultimate disposal[5]. The following protocols are designed around a central principle of waste segregation at the source to prevent dangerous reactions and ensure a clear chain of custody for disposal[6].
Step 1: Waste Stream Identification and Segregation
All activities should begin with a clear plan for the waste that will be generated[5]. This compound waste in a research setting typically falls into three categories. Never mix different waste streams[7][8].
-
Unused/Expired Pure this compound: This includes the original reagent bottle, whether full or partially used. This is considered bulk chemical waste.
-
Grossly Contaminated Labware: Items such as weighing boats, spatulas, or flasks with visible powder or residue.
-
Trace Contaminated Materials & PPE: This stream includes gloves, bench paper, pipette tips, and wipes used during routine handling and cleanup.
-
Contaminated Aqueous Solutions: Any buffers, solvents, or experimental solutions containing this compound.
Step 2: Procedural Disposal Protocols
Protocol A: Unused/Expired Pure this compound
This material must be disposed of as hazardous chemical waste.
-
Containment: Keep the chemical in its original, clearly labeled container[7]. If the original container is compromised, transfer it to a new, compatible container and create a new label with the full chemical name ("this compound hydrochloride"), associated hazards, and the words "HAZARDOUS WASTE"[9].
-
Labeling: Add the date you are designating the material as waste.
-
Storage: Store the container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be under the control of the lab director or principal investigator[9].
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office for disposal by a licensed chemical destruction plant, likely via controlled incineration[10].
Protocol B: Grossly & Trace Contaminated Solid Waste
-
Collection: Place all solid waste items contaminated with this compound (e.g., gloves, wipes, contaminated labware) into a dedicated, puncture-proof container lined with a heavy-duty plastic bag[9].
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and specify the contents (e.g., "this compound Contaminated Debris").
-
Storage: Keep the container sealed when not in use and store it in the designated hazardous waste accumulation area.
-
Disposal: Once the container is full, arrange for pickup and disposal via your institution's EHS office.
Protocol C: Contaminated Aqueous Solutions
Under no circumstances should solutions containing this compound be discharged down the drain[1][3]. This practice is explicitly prohibited by the EPA's Management Standards for Hazardous Waste Pharmaceuticals Rule[11].
-
Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).
-
Labeling: Label the container "HAZARDOUS WASTE" and list all chemical constituents, including this compound and the solvent (e.g., "Water, PBS, this compound").
-
Storage: Store the container in secondary containment (such as a spill tray) within the designated hazardous waste area[8].
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for properly categorizing and disposing of this compound-related waste streams in a laboratory environment.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Summary of Disposal Protocols & Required PPE
| Waste Stream | Containment Method | Key Disposal Steps | Required Personal Protective Equipment (PPE) |
| Unused/Expired this compound | Original or compatible, sealed hazardous waste container. | Segregate, label as hazardous waste, store securely, arrange EHS pickup. | Safety goggles, lab coat, impervious nitrile gloves[10][12]. |
| Contaminated Solid Waste | Labeled, puncture-proof container with plastic liner. | Collect at point of use, seal container, store securely, arrange EHS pickup. | Safety goggles, lab coat, impervious nitrile gloves[10][12]. |
| Contaminated Aqueous Solutions | Labeled, leak-proof hazardous waste carboy in secondary containment. | Collect at point of use, NEVER drain dispose , store securely, arrange EHS pickup. | Safety goggles, lab coat, impervious nitrile gloves[10][12]. |
Validating Trustworthiness Through Procedural Integrity
The protocols detailed in this guide establish a self-validating system for waste management. By strictly adhering to the principles of segregation, containment, and accurate labeling, laboratories create a verifiable trail for all hazardous materials. This not only ensures compliance with EPA and local regulations but also builds a culture of safety and accountability[3][13]. Regular review of these procedures and documentation of waste pickups with your institution's EHS department closes the loop, providing a trustworthy and defensible waste management program.
References
- EPA Hazardous Pharmaceutical Waste Management.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. (2019-06-18). [Link]
- Properly Managing Chemical Waste in Labor
- EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]
- Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs. RS CUBE. (2025-09-20). [Link]
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. (2018-12-20). [Link]
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]
- Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). [Link]
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
- NIH Waste Disposal Guide 2022.
- The NIH Drain Discharge Guide.
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. nswai.org [nswai.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 12. camberpharma.com [camberpharma.com]
- 13. securewaste.net [securewaste.net]
Comprehensive Safety and Handling Guide for Ivabradine
A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals
This guide provides essential, experience-driven safety protocols for the handling of Ivabradine. As a potent pharmaceutical compound, strict adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain experimental integrity. This document moves beyond a simple checklist to explain the rationale behind each safety measure, empowering you to work with confidence and precision.
Understanding the Hazard Profile of this compound
This compound, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, requires careful handling due to its pharmacological activity and potential for occupational exposure. While primarily recognized for its cardiovascular effects, it's crucial to be aware of its other classifications.
Safety Data Sheets (SDS) classify this compound as very toxic to aquatic life with long-lasting effects.[1][2][3] Some data also suggests it may be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the respiratory system, skin, and eyes.[3][4] Furthermore, it has been identified as a possible human reproductive toxin or teratogen.[4] Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling is not just recommended, but essential.
Core Principles of this compound Handling: A Multi-Layered Approach
The handling of potent compounds like this compound should always follow the principle of "as low as reasonably practicable" (ALARP) for exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.
Experimental Workflow for Safe Handling of this compound
Caption: A procedural workflow outlining the key stages of safely handling this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary barrier, a robust PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound powder and solutions.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid this compound (weighing, aliquoting) | Safety goggles with side-shields or a full-face shield.[5][6] | Double-gloving with nitrile or other impervious gloves is recommended. | A disposable, low-linting protective garment (e.g., DuPont™ Tyvek®) over lab coat.[7] | A NIOSH-approved N100 or P3 particulate respirator is recommended.[4] Work should be conducted in a certified chemical fume hood or biological safety cabinet.[4][5] |
| Handling this compound solutions | Safety glasses with side shields at a minimum; chemical splash goggles for larger volumes.[6][8] | Nitrile or other chemically resistant gloves. | A lab coat is the minimum requirement. Consider a fluid-resistant gown if splashing is likely. | Generally not required if handled in a well-ventilated area. If aerosols may be generated, work in a fume hood. |
Causality Behind PPE Choices:
-
Double-Gloving: When handling potent powders, the outer glove can be removed immediately after the task, minimizing the spread of contamination to other surfaces before leaving the immediate work area.
-
N100/P3 Respirator: These respirators are highly efficient at filtering fine particulates, which can easily become airborne when handling powdered active pharmaceutical ingredients (APIs).[4]
-
Protective Garments: Materials like Tyvek® provide a superior barrier against fine particles compared to standard lab coats.[7]
Procedural Guidance for Handling this compound
A. Preparation and Weighing (Solid Form):
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.[4][5]
-
Pre-Weighing: Before bringing the compound into the hood, tare your weighing vessel. This minimizes time spent with the container open.
-
Donning PPE: Don the appropriate PPE as outlined in the table above, including double gloves and a respirator.
-
Handling: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount. Avoid creating dust by handling the material gently.
-
Immediate Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and any surfaces within the hood that may have come into contact with the powder.
B. Solution Preparation:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound within the fume hood. This prevents any remaining powder from becoming airborne.
-
Mixing: Cap the vessel and mix until the this compound is fully dissolved. If sonication or vortexing is required, ensure the container is securely sealed to prevent leaks and aerosols.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
Decontamination and Disposal Plan
Proper disposal is a critical step in the safe handling of this compound to prevent environmental contamination.[3]
A. Decontamination:
-
All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned.
-
Work surfaces should be wiped down with a suitable cleaning agent.
-
Contaminated clothing should be removed immediately and decontaminated or disposed of appropriately.[3]
B. Waste Disposal:
-
Segregation: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, sealed waste container.
-
Labeling: The waste container must be clearly labeled as hazardous chemical waste, specifying "this compound waste."
-
Disposal Protocol:
-
Solid this compound waste and concentrated solutions should be disposed of through a certified hazardous waste management service for incineration.[9] Do not pour down the drain.
-
Empty containers should be handled as hazardous waste unless thoroughly decontaminated.
-
For unused or expired medication in a clinical research setting, follow institutional guidelines for destruction, which typically involve a licensed waste hauler.[9] Medication take-back programs are often the preferred method for disposal of expired medications.[10][11]
-
This compound Disposal Decision Tree
Caption: A decision-making diagram for the proper disposal of this compound waste.
By implementing these comprehensive safety and handling procedures, researchers and scientists can mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- This compound (hydrochloride)
- This compound hydrochloride - Safety D
- Potent Pharmaceutical Compound Containment Case Study. (n.d.). AIHA.
- DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. (n.d.). DuPont.
- SAFETY DATA SHEET - Section 1. (n.d.). Camber Pharmaceuticals.
- This compound tablets. (n.d.). Cleveland Clinic.
- This compound (oral route). (n.d.). Mayo Clinic.
- This compound: Key Safety & P
- SAFETY D
- This compound (hydrochloride)
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M US.
- This compound: MedlinePlus Drug Inform
- This compound (Corlanor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
- SAFETY D
- This compound-d3 Hydrochloride: sc-280872. (n.d.). Santa Cruz Biotechnology.
- This compound hydrochloride-SDS. (n.d.). MedChemExpress.
- SAFETY D
- Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
- This compound: Package Insert / Prescribing Inform
- Medicine: Proper Disposal. (n.d.).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. camberpharma.com [camberpharma.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
